1H-imidazole-4-sulfonyl chloride
Description
The exact mass of the compound 1H-imidazole-4-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-imidazole-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-imidazole-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-1-5-2-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCZCMCHRWGSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596893 | |
| Record name | 1H-Imidazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58767-51-4 | |
| Record name | 1H-Imidazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazole-4-sulfonyl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1H-imidazole-4-sulfonyl chloride: A Core Reagent for Modern Drug Discovery
Foreword: The Strategic Importance of Heterocyclic Scaffolds
In the landscape of contemporary drug discovery, the strategic use of heterocyclic building blocks is paramount. These scaffolds provide the three-dimensional architecture and specific electronic properties necessary for potent and selective interactions with biological targets. Among these, the imidazole ring holds a place of distinction. Its unique aromatic character, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in medicinal chemistry.[1][2] When functionalized with a highly reactive sulfonyl chloride group, as in 1H-imidazole-4-sulfonyl chloride , the resulting molecule becomes a powerful and versatile tool for the synthesis of novel pharmaceutical candidates. This guide offers an in-depth exploration of this key reagent, from its fundamental properties to its application in the synthesis of bioactive sulfonamides.
Core Physicochemical & Structural Characteristics
1H-imidazole-4-sulfonyl chloride is a solid, crystalline compound that serves as a cornerstone reagent for introducing the imidazole-4-sulfonamide moiety into target molecules.[3] Its identity and core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 58767-51-4 | [3][4][5] |
| Molecular Formula | C₃H₃ClN₂O₂S | [4][5] |
| Molecular Weight | 166.59 g/mol | [4][5] |
| Appearance | Solid | [3] |
| Melting Point | 163-174 °C | [6] |
| Purity (Typical) | ≥95% | [3][6] |
| InChI Key | MXCZCMCHRWGSBX-UHFFFAOYSA-N | [3][5] |
| Synonyms | Imidazole-4-sulfonyl chloride, 4-Chlorosulfonylimidazole | [3][4][5] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of aryl sulfonyl chlorides can be approached through several established routes. While specific literature detailing the optimized synthesis of 1H-imidazole-4-sulfonyl chloride is not prevalent, a robust and widely applicable method involves the direct chlorosulfonation of the parent heterocycle. This process leverages a strong electrophilic agent, chlorosulfonic acid, to directly install the sulfonyl chloride group onto the electron-rich imidazole ring.
The causality behind this choice of reagent lies in the potent electrophilicity of chlorosulfonic acid, which is necessary to overcome the aromatic stability of the imidazole ring and achieve efficient sulfonation. The reaction proceeds via an electrophilic aromatic substitution mechanism.
General Experimental Protocol: Sulfonamide Synthesis
-
Setup: To a solution of a primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at 0 °C, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or pyridine (1.5 equivalents). The base is essential to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. [7]2. Addition: Add a solution of 1H-imidazole-4-sulfonyl chloride (1.05 equivalents) in the same solvent dropwise to the amine solution. Maintaining a low temperature controls the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. [7]4. Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by flash column chromatography or recrystallization to yield the final product.
Safety, Handling, and Storage
The effective and safe use of 1H-imidazole-4-sulfonyl chloride requires strict adherence to safety protocols. Its classification as a corrosive and water-reactive substance dictates its handling procedures.
| Hazard Information | GHS Classification & Precautionary Statements | Source(s) |
| Pictogram | GHS05 (Corrosion) | [6] |
| Signal Word | Danger | [6][8] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. EUH014: Reacts violently with water. EUH029: Contact with water liberates toxic gas. | [5][8] |
| Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. | [9][10] |
Self-Validating Protocols for Safe Handling
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of dust or vapors. [8][9]* Inert Atmosphere: Due to its high reactivity with water (hydrolysis to the corresponding sulfonic acid and HCl), the reagent must be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon). [8][11]Opened containers should be carefully resealed.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene are recommended), and chemical splash goggles with a face shield. [8][9]* Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area designated for corrosive materials. [9][11]It should be stored away from incompatible substances such as water, alcohols, and strong bases. The storage class is 8A (Combustible corrosive hazardous materials). [6]* Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
1H-imidazole-4-sulfonyl chloride is more than a simple chemical; it is a key enabler in the complex process of drug discovery. Its defined physicochemical properties, predictable reactivity, and the biological significance of the imidazole-sulfonamide scaffold make it an indispensable reagent. By understanding its synthesis, handling its reactivity with precision, and adhering strictly to safety protocols, researchers can fully leverage its potential to construct novel molecules with significant therapeutic promise.
References
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Safety Data Sheet - 1-Methyl-1H-imidazole-4-sulfonyl chloride. Angene Chemical. [Link]
-
1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164. PubChem, National Center for Biotechnology Information. [Link]
-
1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887. PubChem, National Center for Biotechnology Information. [Link]
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1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE Safety Data Sheet. NextSDS. [Link]
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Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
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An updated synthesis of the diazo-transfer reagent imidazole-1-sulfonyl azide hydrogen sulfate. University of Manchester Research Explorer. [Link]
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Microwave-assisted solvent and catalyst-free synthesis of sulfonamides. RSC Advances. [Link]
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An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. ACS Publications. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 1H-imidazole-4-sulfonyl chloride
Foreword: The Strategic Importance of 1H-imidazole-4-sulfonyl chloride in Modern Drug Discovery
The imidazole nucleus is a cornerstone in medicinal chemistry, lauded for its versatile binding properties and its presence in a multitude of clinically successful drugs.[1] Its ability to engage in hydrogen bonding and coordinate with various biological targets makes it a privileged scaffold in the design of novel therapeutic agents.[1] Within the diverse landscape of imidazole-containing building blocks, 1H-imidazole-4-sulfonyl chloride emerges as a particularly valuable reagent. This compound serves as a critical intermediate for the synthesis of a wide array of sulfonamide derivatives, a functional group renowned for its therapeutic efficacy across various disease areas, including oncology, infectious diseases, and inflammatory conditions. The strategic introduction of the sulfonyl chloride moiety onto the imidazole ring provides a reactive handle for the facile construction of complex molecular architectures, enabling the exploration of vast chemical space in the quest for new and improved medicines. This guide provides a comprehensive overview of the synthesis and characterization of 1H-imidazole-4-sulfonyl chloride, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Synthesis of 1H-imidazole-4-sulfonyl chloride: A Detailed Protocol and Mechanistic Rationale
The most direct and widely employed method for the synthesis of 1H-imidazole-4-sulfonyl chloride is the electrophilic substitution of imidazole with chlorosulfonic acid. This reaction proceeds via a chlorosulfonation mechanism, where the highly reactive chlorosulfonic acid introduces the -SO₂Cl group onto the electron-rich imidazole ring.
Experimental Protocol: Chlorosulfonation of Imidazole
This protocol is adapted from a procedure detailed in a doctoral thesis, providing a robust and reproducible method for the preparation of 1H-imidazole-4-sulfonyl chloride.
Materials and Equipment:
-
Imidazole
-
Chlorosulfonic acid (ClSO₃H)
-
A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (for HCl gas)
-
Heating mantle
-
Ice bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask flushed with argon, melt 20.0 g (294 mmol) of imidazole by heating to approximately 115 °C.
-
Addition of Chlorosulfonic Acid: While stirring, carefully add 60.0 mL (900 mmol) of chlorosulfonic acid dropwise from the dropping funnel. Caution: The initial addition is highly exothermic and results in the vigorous evolution of hydrogen chloride (HCl) gas. Ensure the addition is slow and the reaction temperature is controlled. The HCl gas should be directed to a scrubber containing a sodium hydroxide solution.
-
Reaction Heating: After the addition is complete, heat the reaction mixture to 140 °C and maintain this temperature for 16 hours.
-
Workup: Carefully and slowly pour the cooled reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Drying: Dry the solid product under vacuum to yield 1H-imidazole-4-sulfonyl chloride.
Causality Behind Experimental Choices:
-
Melting Imidazole: Starting with molten imidazole ensures a homogenous reaction mixture, promoting efficient contact with the chlorosulfonic acid.
-
Slow Addition of Chlorosulfonic Acid: The high reactivity of chlorosulfonic acid necessitates a slow and controlled addition to manage the exothermic nature of the reaction and the evolution of HCl gas.
-
Heating to 140 °C: The elevated temperature is crucial to drive the electrophilic substitution reaction to completion, ensuring a high conversion of the starting material.
-
Quenching on Ice: The use of crushed ice for quenching is a critical safety measure to rapidly cool the reaction mixture and hydrolyze the excess, highly corrosive chlorosulfonic acid.
Synthetic Pathway Diagram
Caption: Synthetic pathway for 1H-imidazole-4-sulfonyl chloride.
Characterization and Data Interpretation: A Self-Validating System
Thorough characterization of the synthesized 1H-imidazole-4-sulfonyl chloride is paramount to confirm its identity, purity, and suitability for subsequent applications. The following analytical techniques are essential for a comprehensive evaluation.
Summary of Key Characterization Data
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₂O₂S | PubChem[2] |
| Molecular Weight | 166.59 g/mol | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 163-174 °C | Sigma-Aldrich |
| Solubility | Reacts with water | |
| ¹H NMR (Methanol-d₄) | δ 7.75 (dd), 7.71-7.63 (m), 7.57-7.48 (m), 7.30 (s) (as part of a larger molecule) | US Patent[3] |
| IR Spectroscopy | Characteristic strong bands for S=O stretching (approx. 1370-1410 and 1166-1204 cm⁻¹) and C=N, C-H stretching of the imidazole ring. | PubChem[2] |
| Mass Spectrometry | m/z = 165.96 (M⁺) | PubChem[2] |
Detailed Spectroscopic Analysis
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The two carbon atoms of the imidazole ring are expected to appear in the aromatic region. The carbon atom attached to the sulfonyl chloride group (C4) will be significantly downfield due to the strong electron-withdrawing effect.
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. The presence of the sulfonyl chloride group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. Other characteristic peaks will include C-H and C=N stretching vibrations of the imidazole ring.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 1H-imidazole-4-sulfonyl chloride (166.59 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion peak cluster (M⁺ and M+2).
Experimental Workflow for Characterization
Caption: Workflow for the characterization of 1H-imidazole-4-sulfonyl chloride.
Safety Considerations
1H-imidazole-4-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture-sensitive and will react with water to release corrosive hydrogen chloride gas. Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion: A Versatile Building Block for Advancing Drug Discovery
This in-depth technical guide provides a comprehensive framework for the synthesis and characterization of 1H-imidazole-4-sulfonyl chloride. The detailed protocol, rooted in established chemical principles, offers a reliable method for its preparation, while the outlined characterization workflow ensures the integrity of the final product. As a versatile and reactive intermediate, 1H-imidazole-4-sulfonyl chloride will undoubtedly continue to play a pivotal role in the design and development of novel therapeutic agents, empowering researchers to explore new frontiers in medicinal chemistry.
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Semantic Scholar. Retrieved from [Link].
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A Novel Class of N‐Sulfonyl and N‐Sulfamoyl Noscapine Derivatives that Promote Mitotic Arrest in Cancer Cells. (n.d.). Monash University. Retrieved from [Link].
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Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole: 1-methyl-3-sulfonic acid imidazolium chloride, 1-methylimidazolium chlorosulfate or a zwitterionic salt?. (2021). ResearchGate. Retrieved from [Link].
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Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). ACS Publications. Retrieved from [Link].
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Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. (2024). JACS Au - ACS Publications. Retrieved from [Link].
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link].
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An In-depth Technical Guide to 1H-Imidazole-4-sulfonyl Chloride: A Keystone Reagent in Medicinal Chemistry
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the imidazole ring holds a privileged position due to its unique electronic properties, hydrogen bonding capabilities, and its prevalence in biologically active molecules.[1][2] When functionalized with a highly reactive sulfonyl chloride group at the 4-position, the resulting molecule, 1H-imidazole-4-sulfonyl chloride , becomes a powerful and versatile reagent. Its structure marries the bio-isosteric properties of the imidazole core with the electrophilic reactivity of the sulfonyl chloride, enabling its use as a linchpin in the synthesis of a diverse array of complex molecules, particularly in the domain of kinase inhibitors and other targeted therapies.
This technical guide provides an in-depth exploration of 1H-imidazole-4-sulfonyl chloride, from its fundamental molecular characteristics to its synthesis, reactivity, and critical applications for researchers, scientists, and drug development professionals.
Core Molecular Attributes and Physicochemical Properties
The foundational step in leveraging any chemical reagent is a thorough understanding of its intrinsic properties. 1H-imidazole-4-sulfonyl chloride is a solid at room temperature, characterized by the following key identifiers and physical constants.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₃ClN₂O₂S | [3][4][5] |
| Molecular Weight | 166.59 g/mol | [3][5] |
| CAS Number | 58767-51-4 | [3][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 163-174 °C | [5] |
| InChI Key | MXCZCMCHRWGSBX-UHFFFAOYSA-N | [4] |
The molecule's structure, presented below, reveals the key functional groups that dictate its chemical behavior: the aromatic imidazole ring and the highly electrophilic sulfonyl chloride moiety.
Caption: Molecular Structure of 1H-imidazole-4-sulfonyl chloride.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the imidazole ring attacks a potent sulfonating agent. Chlorosulfonic acid is the reagent of choice for this transformation. However, the initially formed sulfonic acid is often difficult to isolate and is typically converted in situ to the more synthetically useful sulfonyl chloride using a chlorinating agent like thionyl chloride.
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An In-Depth Technical Guide to 1H-imidazole-4-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1H-imidazole-4-sulfonyl chloride (CAS Number: 58767-51-4), a versatile building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and significant applications of this compound, with a focus on providing practical, field-proven insights.
Core Characteristics of 1H-imidazole-4-sulfonyl chloride
1H-imidazole-4-sulfonyl chloride is a solid, moisture-sensitive compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from the presence of a highly reactive sulfonyl chloride group attached to an imidazole scaffold, a privileged structure in medicinal chemistry.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 58767-51-4 | [1][2] |
| Molecular Formula | C₃H₃ClN₂O₂S | [1] |
| Molecular Weight | 166.59 g/mol | |
| Appearance | Solid | |
| Melting Point | 163-174 °C | |
| Solubility | Slightly soluble in water | [1] |
| Sensitivity | Moisture Sensitive | [1] |
Spectroscopic Data
The structural integrity of 1H-imidazole-4-sulfonyl chloride can be confirmed through various spectroscopic techniques. Representative data includes:
-
¹H NMR: Spectral data is available for analysis and confirmation of the proton environments.
-
IR Spectroscopy: Characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak, confirming the molecular weight.
Synthesis of 1H-imidazole-4-sulfonyl chloride: A Proposed Protocol
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1H-imidazole-4-sulfonyl chloride.
Detailed Experimental Protocol
Disclaimer: This protocol is a well-reasoned proposal based on analogous chemical transformations and should be performed with all necessary safety precautions by qualified personnel.
Materials:
-
1H-Imidazole
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous chloroform (CHCl₃) or other suitable inert solvent
-
Ice/salt bath
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-imidazole (1.0 eq) dissolved in anhydrous chloroform.
-
Cooling: Cool the reaction mixture to -10 °C using an ice/salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (4.0 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 0 °C. The addition should be performed over a period of approximately 20-30 minutes.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, gentle heating (40-50 °C) may be applied.
-
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 1H-imidazole-4-sulfonyl chloride, is expected to precipitate as a solid.
-
Isolation: Collect the solid precipitate by filtration and wash it with cold water to remove any remaining acid.
-
Drying: Dry the product under vacuum to obtain the final compound.
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid helps to drive the reaction to completion and acts as a solvent.
-
Low Temperature: The initial low temperature is crucial to control the exothermic reaction between imidazole and the strong acid, preventing degradation of the starting material and product.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as chlorosulfonic acid reacts violently with water, and the product itself is moisture-sensitive.
Reactivity and Utility in Sulfonamide Synthesis
The primary utility of 1H-imidazole-4-sulfonyl chloride lies in its ability to react with primary and secondary amines to form the corresponding 1H-imidazole-4-sulfonamides. This reaction, a variation of the Hinsberg reaction, is a cornerstone of medicinal chemistry for the synthesis of a diverse range of compounds.
General Reaction Scheme
Sources
"1H-imidazole-4-sulfonyl chloride" solubility and stability data
An In-depth Technical Guide to the Solubility and Stability of 1H-imidazole-4-sulfonyl chloride
Introduction
1H-imidazole-4-sulfonyl chloride is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a reactive sulfonyl chloride moiety attached to an imidazole ring, makes it a valuable intermediate for the synthesis of a diverse range of sulfonamide derivatives and other complex molecules.[1][2][3] The imidazole core is a common feature in many biologically active compounds, and the sulfonyl group provides a versatile handle for creating compounds with tailored therapeutic or biological properties.
However, the very features that make this compound a potent synthetic tool—the electrophilic sulfur center and the polar, aromatic imidazole ring—also dictate its specific handling, storage, and reaction condition requirements. A comprehensive understanding of its solubility and stability is not merely academic; it is a prerequisite for developing robust, scalable, and safe synthetic processes. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the solubility and stability profiles of 1H-imidazole-4-sulfonyl chloride, grounded in established chemical principles and supported by actionable experimental protocols.
Physicochemical Properties
A foundational understanding of a compound begins with its basic physicochemical properties. These parameters influence its behavior in both storage and reaction environments.
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₂O₂S | [1][4] |
| Molecular Weight | 166.59 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 163-174 °C | |
| InChI Key | MXCZCMCHRWGSBX-UHFFFAOYSA-N | [1] |
| CAS Number | 58767-51-4 | [1][2] |
Solubility Profile
The solubility of 1H-imidazole-4-sulfonyl chloride is governed by the interplay between the polar imidazole ring and the highly reactive sulfonyl chloride group. While extensive quantitative data is not publicly available, a qualitative profile can be reliably inferred from the principles of "like dissolves like" and the known reactivity of the sulfonyl chloride functional group.
The compound is expected to exhibit good solubility in polar aprotic solvents that can solvate the molecule without reacting with the electrophilic sulfonyl chloride. Its solubility in non-polar solvents is anticipated to be limited. A critical consideration is its reactivity with protic solvents, such as water and alcohols, which can lead to rapid solvolysis (hydrolysis or alcoholysis) to form the corresponding sulfonic acid or sulfonate ester.[5][6] This reactivity means that for non-reactive dissolution, strictly anhydrous solvents must be used.
Table 2: Qualitative Solubility of 1H-imidazole-4-sulfonyl chloride
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Causality |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents possess sufficient polarity to dissolve the compound but lack the acidic protons that would lead to rapid degradation of the sulfonyl chloride group. They are ideal for synthetic transformations. |
| Non-Polar Aprotic | Hexanes, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule, dominated by the imidazole and sulfonyl groups, is too high to be effectively solvated by non-polar hydrocarbon solvents. |
| Protic | Water, Methanol, Ethanol | Reactive . May dissolve initially but will undergo rapid solvolysis. | The sulfonyl chloride group is highly susceptible to nucleophilic attack by the hydroxyl group of water or alcohols, leading to the formation of hydrochloric acid and the corresponding sulfonic acid or ester.[3] This is a chemical reaction, not just dissolution. |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol is designed to determine the thermodynamic solubility of 1H-imidazole-4-sulfonyl chloride in a chosen anhydrous solvent at a controlled temperature.
Objective: To determine the saturation concentration of 1H-imidazole-4-sulfonyl chloride in a specific anhydrous organic solvent at 25 °C.
Materials:
-
1H-imidazole-4-sulfonyl chloride
-
Selected anhydrous organic solvent (e.g., Dichloromethane)
-
Analytical balance
-
Sealable glass vials
-
Thermostatically controlled shaker bath
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation: Add an excess amount of 1H-imidazole-4-sulfonyl chloride to a vial containing a known volume of the anhydrous solvent. The presence of undissolved solid is essential to ensure saturation is reached.[5]
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in the thermostatically controlled shaker set to 25 °C. Agitate the mixture for 24 to 48 hours. This extended period ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any microscopic solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC to determine the precise concentration of 1H-imidazole-4-sulfonyl chloride.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or g/100 mL.
Caption: Workflow for Quantitative Solubility Determination.
Stability Profile
The stability of 1H-imidazole-4-sulfonyl chloride is a critical parameter for its storage, handling, and use in synthesis. The primary degradation pathways for this class of compounds are hydrolysis, thermal decomposition, and photolysis. Heteroaromatic sulfonyl chlorides are known to have limited stability, which makes understanding these pathways essential.[7]
Hydrolytic Stability
The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, with water being a prime example. This reaction, hydrolysis, results in the conversion of the sulfonyl chloride to the corresponding sulfonic acid, releasing hydrochloric acid as a byproduct.
R-SO₂Cl + H₂O → R-SO₃H + HCl
Due to this high reactivity, 1H-imidazole-4-sulfonyl chloride is classified as a moisture-sensitive compound. Exposure to atmospheric humidity or wet solvents will lead to rapid degradation. Therefore, it must be stored under inert, anhydrous conditions (e.g., in a desiccator or under nitrogen/argon) and handled using appropriate techniques to exclude moisture. The stability of sulfonyl halides generally decreases in the order: fluorides > chlorides > bromides > iodides.[8]
Thermal Stability
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 1H-imidazole-4-sulfonyl chloride is not widely published, sulfonyl chlorides as a class can undergo thermal decomposition.[9] Decomposition pathways can be complex, but a common route involves the extrusion of sulfur dioxide (SO₂), a process that can be accelerated at elevated temperatures.[7] Forcing the compound to high temperatures during reaction workups (e.g., high-temperature distillation) should be approached with caution and may require prior thermal hazard analysis.
Photostability
Imidazole and its derivatives are known to absorb UV radiation and can be susceptible to photo-oxidation or photodegradation.[10][11][12] The specific photostability of 1H-imidazole-4-sulfonyl chloride would need to be determined experimentally, but it is prudent to protect the compound from prolonged exposure to direct light, particularly UV sources, during storage and handling. Photostability testing, as outlined in ICH guideline Q1B, is the standard approach to quantify this risk.[13]
Experimental Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is performed to understand the intrinsic stability of a molecule and to identify potential degradation products. This is a crucial step in pharmaceutical development for creating stability-indicating analytical methods.[14][15]
Objective: To investigate the degradation of 1H-imidazole-4-sulfonyl chloride under various stress conditions (hydrolytic, oxidative, thermal, photolytic).
Materials:
-
1H-imidazole-4-sulfonyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
-
Stability-indicating HPLC-UV method
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2 to 24 hours). Withdraw samples at time points, neutralize with base, dilute, and analyze.[16]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a shorter, defined period (e.g., 1 to 8 hours), as base hydrolysis is often faster. Withdraw samples, neutralize with acid, dilute, and analyze.[16]
-
Oxidative Degradation: Mix the stock solution with a dilute solution of H₂O₂ (e.g., 3%). Keep at room temperature, protected from light, for a defined period. Withdraw samples, dilute, and analyze.[15]
-
Thermal Degradation:
-
Solid State: Place the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.[15]
-
Solution State: Heat the stock solution at 60°C.
-
At specified time points, prepare solutions from the stressed solid or withdraw aliquots from the stressed solution, dilute, and analyze.
-
-
Photolytic Degradation: Expose the stock solution (in a photochemically transparent container) and the solid compound to a controlled light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13] A dark control sample should be stored under the same conditions but shielded from light. Analyze both samples after exposure.
-
Analysis: All samples are analyzed using a validated, stability-indicating HPLC method capable of separating the parent 1H-imidazole-4-sulfonyl chloride from all formed degradation products.
Caption: Workflow for a Forced Degradation Study.
Conclusion
1H-imidazole-4-sulfonyl chloride is a reactive and valuable synthetic intermediate. Its utility is directly tied to a disciplined and informed approach to its handling. The compound's solubility is highest in polar aprotic solvents, while its reactivity with protic solvents necessitates the strict use of anhydrous conditions for non-degradative applications. The primary stability concerns are rapid hydrolysis upon exposure to moisture and potential degradation under thermal and photolytic stress. The experimental protocols provided in this guide offer a robust framework for quantifying these characteristics, enabling researchers to optimize reaction conditions, ensure the integrity of starting materials, and develop safe, reproducible synthetic routes.
References
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Journal of Materials Chemistry A, Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures, RSC Publishing.
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Benchchem, A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents.
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Benchchem, An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.
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Benchchem, Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
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Parameter Generation & Control, Stability Testing for Pharmaceuticals & More (2023).
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance (2022).
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Synthesis of sulfonyl chloride substrate precursors.
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Journal of Organic Chemistry, Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
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Wikipedia, Sulfonyl halide.
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International Journal of Pharmaceutical Investigation, Stability Testing of Pharmaceutical Products (2012).
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ChemRxiv, Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides (2025).
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European Medicines Agency, Guideline on Stability Testing: Stability testing of existing active substances and related finished products (2023).
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ResearchGate, Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides (2025).
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Pan American Health Organization, Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
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TSI Journals, PHOTOSENSITIZED REACTION OF IMIDAZOLE.
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PMC, A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging (2014).
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ResearchGate, High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole (2025).
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PubChem, 1H-imidazole-4-sulfonyl chloride.
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Sigma-Aldrich, 1H-Imidazole-4-sulfonyl chloride 95%.
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Santa Cruz Biotechnology, 1H-Imidazole-4-sulfonyl chloride.
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Benchchem, (1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Guide to Solubility and Stability.
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Crescent Chemical Company, 1-METHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE.
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PubChem, 1-methyl-1H-imidazole-4-sulfonyl chloride.
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Smolecule, 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride.
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CymitQuimica, 1H-Imidazole-4-sulfonyl chloride.
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ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products.
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A Spectroscopic and Safety Guide to 1H-Imidazole-4-sulfonyl Chloride: For the Research & Development Scientist
Abstract
1H-imidazole-4-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its reactive sulfonyl chloride moiety and the versatile imidazole core. Its effective use in synthesis is critically dependent on accurate characterization and a thorough understanding of its reactive nature. This technical guide provides an in-depth analysis of the spectroscopic signature of 1H-imidazole-4-sulfonyl chloride (C₃H₃ClN₂O₂S, MW: 166.59 g/mol [1]), covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this document establishes authoritative, field-proven protocols for sample handling, data acquisition, and spectral interpretation, designed to ensure both analytical integrity and operator safety.
Critical Safety & Handling Protocols
Trustworthiness Pillar: Self-Validating Safety Systems
The paramount consideration when handling 1H-imidazole-4-sulfonyl chloride is its high reactivity, particularly with water. The compound is classified as corrosive, capable of causing severe skin burns and eye damage. It reacts violently with water or moist air, a characteristic that dictates every aspect of its handling and storage.[2][3][4]
Core Safety Directive: All operations must be conducted under the presumption of moisture sensitivity.
Experimental Protocol: Safe Handling of a Water-Reactive Sulfonyl Chloride
-
Environment: All manipulations, including weighing and sample preparation, must be performed in a certified fume hood with the sash at the lowest practical height. For extended or complex procedures, the use of an inert atmosphere glovebox is strongly recommended.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always double-glove and inspect gloves for any signs of degradation before and during use.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Dispensing: Use only dry glassware (oven-dried at >120°C for several hours and cooled in a desiccator). Employ inert atmosphere techniques, such as using a Schlenk line or maintaining a positive pressure of nitrogen or argon gas.
-
Spill Management:
-
Keep a Class D fire extinguisher (for reactive metals/reagents) and a container of dry sand, soda ash, or other inert absorbent material readily accessible.
-
DO NOT USE WATER to clean up spills, as this will cause a violent exothermic reaction and the release of corrosive gases like HCl.[2][3]
-
In case of a spill, dike the area with inert absorbent material, carefully collect it using non-sparking tools, and place it in a clearly labeled, dry container for hazardous waste disposal.[5]
-
-
Quenching & Disposal: Unused material and reaction residues must be quenched slowly and carefully by adding the reagent to a large volume of a non-protic, inert solvent (e.g., THF, Dioxane) before slowly adding a quenching agent like isopropanol. All waste must be disposed of following institutional hazardous waste protocols.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for the structural elucidation of 1H-imidazole-4-sulfonyl chloride in solution. Due to the compound's reactivity, the choice of a dry, aprotic deuterated solvent is critical.[6] Suitable options include DMSO-d₆, CDCl₃, or acetone-d₆.
Expected ¹H NMR Spectral Data
-
H-2 Proton: The proton at the C-2 position is flanked by two nitrogen atoms, making it inherently electron-deficient. Its chemical shift is expected to be the furthest downfield.
-
H-5 Proton: The proton at the C-5 position is adjacent to the sulfonyl chloride-bearing carbon and a nitrogen atom. It will also be strongly deshielded, appearing downfield but likely slightly upfield from the H-2 proton.
-
N-H Proton: The tautomeric proton on the imidazole nitrogen will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.
| Predicted Signal | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |
| 1 | ~ 8.0 - 8.5 | Singlet (s) | H-2 | Flanked by two electronegative nitrogen atoms. |
| 2 | ~ 7.8 - 8.2 | Singlet (s) | H-5 | Adjacent to the electron-withdrawing -SO₂Cl group. |
| 3 | Variable (Broad) | Broad Singlet (br s) | N-H | Tautomeric proton, subject to exchange. |
Expected ¹³C NMR Spectral Data
The carbon signals will similarly be influenced by the substituent effects on the heterocyclic ring.
| Predicted Signal | Position | Expected Chemical Shift (δ, ppm) | Assignment Rationale |
| 1 | C-4 | ~ 145 - 155 | Directly attached to the highly electron-withdrawing -SO₂Cl group, causing significant deshielding. |
| 2 | C-2 | ~ 135 - 140 | Carbon situated between two nitrogen atoms. |
| 3 | C-5 | ~ 120 - 125 | Influenced by adjacent nitrogen and the C-4 substituent. |
Experimental Protocol: NMR Sample Preparation & Acquisition
-
Preparation: In a glovebox or under a positive pressure of argon/nitrogen, weigh approximately 5-10 mg of 1H-imidazole-4-sulfonyl chloride directly into a clean, dry NMR tube.
-
Solvent Addition: Using a dry syringe, add ~0.6 mL of anhydrous deuterated solvent (e.g., DMSO-d₆).
-
Sealing & Mixing: Cap the NMR tube securely. Gently invert the tube or use a vortex mixer at a low setting to dissolve the solid. A brief sonication may be used if necessary, but avoid excessive heating.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (16-32 scans).
-
Acquire a standard ¹³C NMR spectrum with proton decoupling (>1024 scans).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H).[6]
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an excellent tool for rapidly confirming the presence of the key sulfonyl chloride functional group. The most convenient and safest method for this solid, moisture-sensitive compound is Attenuated Total Reflectance (ATR).[6]
Key Vibrational Frequencies
The IR spectrum is dominated by the strong, characteristic stretches of the S=O bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |
| 3200 - 3000 | Medium, Broad | N-H Stretch of imidazole ring | [7] |
| ~ 3100 | Weak-Medium | C-H Stretch of imidazole ring | [7] |
| 1410 - 1370 | Strong | Asymmetric S=O Stretch (SO₂Cl) | [6][8] |
| ~ 1525 | Medium | C=N/C=C Ring Stretch of imidazole | [7] |
| 1204 - 1166 | Strong | Symmetric S=O Stretch (SO₂Cl) | [6][8] |
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR accessory.
-
Sample Application: In a fume hood, place a small, representative amount of the solid 1H-imidazole-4-sulfonyl chloride onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).[6]
-
Cleaning: After analysis, carefully clean the ATR crystal with a dry, soft wipe, followed by a wipe lightly dampened with a dry, inert solvent (e.g., anhydrous dichloromethane or hexane) to remove any residue.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information on the molecular weight and elemental composition of the compound.
Expected Mass Spectrum Features
-
Molecular Ion Peak ([M]⁺): The spectrum should exhibit a molecular ion peak corresponding to the mass of the compound (166.59 Da).
-
Chlorine Isotopic Pattern: A hallmark feature will be the presence of an [M+2]⁺ peak that is approximately one-third (32.5%) the intensity of the [M]⁺ peak. This is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes and is definitive for a monochlorinated compound.[6][8]
-
Major Fragmentation Pathways: Common fragmentation patterns for sulfonyl chlorides involve the neutral loss of SO₂ (64 Da) or the radical loss of chlorine (35/37 Da).
-
[M - Cl]⁺: A peak at m/z ~131.
-
[M - SO₂]⁺: A peak at m/z ~102/104 (retaining the chlorine isotopic pattern).
-
| Ion (m/z) | Relative Intensity | Identity | Notes |
| 166 | 100% | [C₃H₃³⁵ClN₂O₂S]⁺ | Molecular Ion ([M]⁺) |
| 168 | ~32.5% | [C₃H₃³⁷ClN₂O₂S]⁺ | Isotopic Peak ([M+2]⁺) |
| 131 | Variable | [M - Cl]⁺ | Loss of chlorine radical |
| 102 / 104 | Variable | [M - SO₂]⁺ | Loss of sulfur dioxide |
Experimental Protocol: MS Analysis
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode is a suitable technique for this polar molecule.
-
Sample Preparation: In a fume hood, prepare a dilute solution (~1 mg/mL) of the compound in a suitable, dry solvent such as acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or use an LC-MS system. Acquire a full scan mass spectrum over a range of m/z 50-500.
Integrated Spectroscopic Workflow & Data Correlation
The cohesive analysis of data from all three techniques provides an undeniable structural confirmation. The workflow ensures that each piece of data validates the others, leading to a confident characterization of 1H-imidazole-4-sulfonyl chloride.
Caption: Integrated workflow for the characterization of 1H-imidazole-4-sulfonyl chloride.
Sources
"1H-imidazole-4-sulfonyl chloride" physical properties melting point
An In-Depth Technical Guide to 1H-Imidazole-4-Sulfonyl Chloride: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
1H-imidazole-4-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique bifunctional nature, combining the biologically significant imidazole core with a highly reactive sulfonyl chloride group, makes it an indispensable reagent for the synthesis of novel sulfonamide-based therapeutic agents. This guide provides a comprehensive technical overview of its physical and chemical properties, with a specific focus on its melting point, alongside detailed protocols for its synthesis, safe handling, and strategic application in drug discovery workflows. By elucidating the causality behind experimental choices and safety mandates, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this potent intermediate in their research endeavors.
Physicochemical Characteristics
1H-imidazole-4-sulfonyl chloride is a solid compound at room temperature, whose identity and purity are defined by a distinct set of physical properties.[1] Understanding these characteristics is the foundational step for its effective use in any synthetic protocol.
Core Physical Properties
The key physicochemical data for 1H-imidazole-4-sulfonyl chloride are summarized below. This data is critical for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃ClN₂O₂S | [1][2] |
| Molecular Weight | 166.59 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point (mp) | 163-174 °C | |
| CAS Number | 58767-51-4 | [2] |
| InChI Key | MXCZCMCHRWGSBX-UHFFFAOYSA-N | [1] |
Analysis of the Melting Point
The reported melting point of 163-174 °C is a relatively broad range. In a research context, such a range for a reagent can suggest several possibilities:
-
Presence of Impurities: Residual solvents or starting materials from synthesis can depress and broaden the melting point.
-
Decomposition: The compound may decompose upon heating, a common trait for highly reactive sulfonyl chlorides, leading to an observed range rather than a sharp melting point.
-
Hygroscopic Nature: Although stored under inert conditions, brief exposure to atmospheric moisture can initiate hydrolysis to the corresponding sulfonic acid, which would have a different melting point and act as an impurity.
Expert Insight: When utilizing this reagent, it is imperative to assume it is highly moisture-sensitive. A broad melting range observed in an incoming batch should prompt researchers to either purify the material or use it with the expectation of slightly lower yields due to the presence of the hydrolyzed, unreactive sulfonic acid.
Synthesis and Mechanistic Considerations
The synthesis of 1H-imidazole-4-sulfonyl chloride is a classic example of electrophilic substitution on a protected imidazole followed by chlorination. While proprietary specifics exist, a generalized and robust protocol involves the direct chlorosulfonylation of an N-protected imidazole.
Generalized Synthetic Protocol
The following protocol is a representative method for synthesizing aryl sulfonyl chlorides and is conceptually applicable here. The core principle is the reaction of a stable precursor with a powerful chlorinating agent.
Objective: To convert a stable imidazole precursor into the highly reactive 1H-imidazole-4-sulfonyl chloride.
Methodology:
-
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is rigorously dried to prevent premature hydrolysis.
-
Precursor Addition: Charge the flask with the imidazole precursor (e.g., 1-trityl-1H-imidazole). The trityl protecting group is crucial as it directs the sulfonation to the C4 position and prevents reaction at the nitrogen atoms.
-
Temperature Control: Cool the reaction vessel to -10 °C to 0 °C using an ice-salt bath. This is a critical step to control the exothermicity of the reaction with chlorosulfonic acid and to minimize the formation of side products.[3]
-
Reagent Addition: Add chlorosulfonic acid dropwise via the dropping funnel over 1-2 hours.[3] The slow addition is a safety imperative and ensures the reaction temperature does not exceed the set limit.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. This step quenches the excess chlorosulfonic acid and precipitates the product. The sulfonyl chloride is generally insoluble in the resulting acidic aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
-
Deprotection & Purification: The protecting group is subsequently removed under acidic conditions. The crude 1H-imidazole-4-sulfonyl chloride is then purified, typically by recrystallization from a non-protic solvent system.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, emphasizing the critical control points.
Caption: Generalized workflow for the synthesis of 1H-imidazole-4-sulfonyl chloride.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 1H-imidazole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl group. This reactivity is the cornerstone of its application as a building block for creating libraries of sulfonamide compounds.
Primary Reactivity: Sulfonamide Formation
The principal reaction is the nucleophilic attack by a primary or secondary amine on the electrophilic sulfur atom, displacing the chloride leaving group to form a stable sulfonamide bond.[4]
Mechanism Rationale:
-
The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electron-deficient and thus susceptible to nucleophilic attack.
-
The imidazole ring itself is electron-withdrawing, which further enhances the reactivity of the sulfonyl chloride group compared to non-heterocyclic analogs.[4]
-
This reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, driving the reaction to completion.
Application Logic in Medicinal Chemistry
The imidazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[5][6] It is known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[5][7] By using 1H-imidazole-4-sulfonyl chloride, medicinal chemists can readily introduce this valuable scaffold while simultaneously forming a sulfonamide linker, a group also renowned for its favorable pharmacological properties.
This strategy is frequently employed in the synthesis of:
-
Enzyme Inhibitors: Targeting kinases, proteases, and other enzymes where the sulfonamide can mimic a transition state or form key interactions in the binding pocket.
-
Receptor Modulators: Creating ligands where the imidazole and sulfonamide groups are essential for receptor affinity and selectivity.
-
Anticancer Agents: The imidazole core is a feature in many compounds designed to interfere with cancer cell growth and proliferation.[5][7]
Drug Discovery Workflow
The diagram below illustrates how 1H-imidazole-4-sulfonyl chloride functions as a key reagent in a typical fragment-based or lead optimization drug discovery campaign.
Caption: Role of 1H-imidazole-4-sulfonyl chloride in a drug discovery pipeline.
Mandatory Safety and Handling Protocols
The high reactivity that makes 1H-imidazole-4-sulfonyl chloride a valuable reagent also necessitates strict safety protocols. It is classified as a corrosive material that can cause severe skin burns and eye damage.[2]
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Statement |
| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[2] |
Self-Validating Handling Protocol
This protocol is designed to be a self-validating system, where adherence to each step inherently minimizes risk.
-
Engineering Controls (Primary Barrier):
-
Action: Always handle 1H-imidazole-4-sulfonyl chloride inside a certified chemical fume hood.
-
Causality: This prevents inhalation of any fine dust particles and contains any toxic gases (e.g., HCl) that may be liberated upon accidental contact with moisture.[8]
-
-
Inert Atmosphere (Reactivity Control):
-
Action: Use an inert atmosphere (argon or dry nitrogen) when weighing or adding the reagent to a reaction.[8]
-
Causality: The compound reacts violently with water.[8] Even atmospheric humidity is sufficient to cause hydrolysis, which is an exothermic reaction that can release corrosive HCl gas and renders the reagent inactive.
-
-
Personal Protective Equipment (PPE) (Secondary Barrier):
-
Storage (Long-Term Stability):
-
Action: Store the container tightly sealed, preferably in a desiccator, in a cool, dry, and well-ventilated area designated for corrosive materials. Some suppliers recommend refrigerated storage.[9][10]
-
Causality: This minimizes exposure to moisture and heat, preserving the reagent's integrity and preventing pressure buildup from slow decomposition.
-
-
Emergency Preparedness (Contingency):
-
Action: Ensure an emergency eyewash station and safety shower are immediately accessible.[11] Keep a spill kit rated for corrosive solids readily available.
-
Causality: In case of accidental contact, immediate and copious flushing with water for at least 15 minutes is the most effective first aid measure to mitigate tissue damage.[9]
-
Conclusion
1H-imidazole-4-sulfonyl chloride is a quintessential example of a high-value, high-reactivity chemical reagent. Its physical properties, particularly its sensitivity to moisture and thermal degradation as suggested by its melting point, demand expert handling. However, it is this very reactivity, harnessed through carefully controlled synthetic protocols, that makes it an exceptionally powerful tool for medicinal chemists. By enabling the rapid and efficient synthesis of diverse imidazole-sulfonamide derivatives, it continues to be a key player in the discovery and development of new therapeutic agents. Mastery of its use is a hallmark of a sophisticated drug discovery program.
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An In-depth Technical Guide to the Reactivity of 1H-imidazole-4-sulfonyl Chloride with Nucleophiles
Abstract
This technical guide provides a comprehensive exploration of the reactivity of 1H-imidazole-4-sulfonyl chloride, a versatile building block in synthetic and medicinal chemistry. The document delves into the core principles governing its reactions with a diverse array of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. By synthesizing established literature and providing field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in the synthesis of novel molecular entities. Detailed experimental protocols, mechanistic discussions, and quantitative data are presented to facilitate practical application and further innovation.
Introduction: The Versatile Imidazole-4-sulfonyl Moiety
The 1H-imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a crucial component in drug design. When functionalized with a sulfonyl chloride group at the 4-position, the resulting 1H-imidazole-4-sulfonyl chloride emerges as a highly reactive and valuable electrophile for the construction of diverse molecular architectures, most notably sulfonamides.[3]
The sulfonamide functional group is a cornerstone in pharmaceuticals, renowned for its wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][4] The ability to readily synthesize a variety of sulfonamides from a common precursor like 1H-imidazole-4-sulfonyl chloride is therefore of significant interest to the drug discovery and development community. This guide will provide a detailed examination of the reactivity of this important building block.
Physicochemical Properties of 1H-imidazole-4-sulfonyl chloride:
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClN₂O₂S | [5][6] |
| Molecular Weight | 166.59 g/mol | [5][6] |
| CAS Number | 58767-51-4 | [6] |
| Appearance | Solid | [7] |
| Melting Point | 163-174 °C | [7] |
Core Reactivity: The Electrophilic Sulfur Center
The reactivity of 1H-imidazole-4-sulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom. The two oxygen atoms and the chlorine atom, all being strongly electronegative, withdraw electron density from the sulfur, rendering it susceptible to attack by nucleophiles. The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution at the sulfonyl center.
The presence of the imidazole ring introduces an additional layer of complexity and opportunity. The imidazole moiety is aromatic, with a π-electron sextet.[8] It contains both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3). The pyridine-like nitrogen is basic and can be protonated, while the pyrrole-like nitrogen is acidic and can be deprotonated under strongly basic conditions.[8] These properties can influence the reactivity of the sulfonyl chloride group and can also be exploited in subsequent synthetic transformations.
The general mechanism of nucleophilic substitution at a sulfonyl chloride can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate. The operative pathway is dependent on the nature of the nucleophile, the solvent, and the steric and electronic properties of the sulfonyl chloride.[9]
Caption: General reaction of 1H-imidazole-4-sulfonyl chloride with a nucleophile.
Reactivity with N-Nucleophiles: Synthesis of Imidazole-4-sulfonamides
The reaction of 1H-imidazole-4-sulfonyl chloride with primary and secondary amines is the most common and arguably the most important transformation of this reagent, leading to the formation of a wide variety of N-substituted imidazole-4-sulfonamides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.[1][4]
Reaction with Primary and Secondary Amines
The reaction typically proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine, pyridine, or an excess of the amine nucleophile itself. The choice of solvent is often a non-protic organic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Caption: Workflow for the synthesis of N-substituted 1H-imidazole-4-sulfonamides.
General Experimental Protocol for the Synthesis of N-Aryl-1H-imidazole-4-sulfonamides:
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the amine: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) and a suitable base such as triethylamine (1.2-1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture: Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride: Slowly add a solution of 1H-imidazole-4-sulfonyl chloride (1.0 eq.) in the same solvent to the cooled amine solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash with water, followed by brine.
-
Drying and concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 1H-imidazole-4-sulfonamide.
Table 1: Representative Yields for the Synthesis of Imidazole-4-sulfonamides
| Nucleophile (Amine) | Product | Typical Yield (%) | Reference |
| Aniline | N-phenyl-1H-imidazole-4-sulfonamide | Good to Excellent | [2] |
| Substituted Anilines | N-(substituted-phenyl)-1H-imidazole-4-sulfonamides | Good to Excellent | [2] |
| Benzylamine | N-benzyl-1H-imidazole-4-sulfonamide | Good to Excellent | General knowledge |
| Piperidine | 1-(1H-imidazole-4-sulfonyl)piperidine | Good to Excellent | General knowledge |
Note: Specific yields are highly dependent on the substrate and reaction conditions. The yields are generalized based on typical sulfonylation reactions.
Reactivity with O-Nucleophiles: Synthesis of Imidazole-4-sulfonate Esters
The reaction of 1H-imidazole-4-sulfonyl chloride with alcohols and phenols provides access to imidazole-4-sulfonate esters. These compounds can serve as intermediates in organic synthesis, with the sulfonate group acting as a good leaving group in nucleophilic substitution reactions.
Reaction with Alcohols and Phenols
Similar to the reaction with amines, the sulfonylation of alcohols and phenols is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. Pyridine is often used as both the base and the solvent.
General Experimental Protocol for the Synthesis of Aryl 1H-imidazole-4-sulfonates:
-
Dissolve the phenol: In a round-bottom flask, dissolve the phenol (1.0 eq.) in pyridine at 0 °C.
-
Add the sulfonyl chloride: Slowly add 1H-imidazole-4-sulfonyl chloride (1.0-1.2 eq.) to the solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Drying and concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.[10]
Reactivity with S-Nucleophiles: Synthesis of Imidazole-4-thiosulfonates
The reaction with thiols as nucleophiles leads to the formation of thiosulfonates. These compounds have applications in medicinal chemistry and as synthetic intermediates.
Reaction with Thiols
The reaction of 1H-imidazole-4-sulfonyl chloride with thiols can be performed under basic conditions, similar to the reactions with amines and alcohols.
General Experimental Protocol for the Synthesis of S-Aryl 1H-imidazole-4-thiosulfonates:
-
Prepare the thiolate: In a suitable solvent, treat the thiol (1.0 eq.) with a base like sodium hydroxide or triethylamine to generate the more nucleophilic thiolate.
-
Reaction: Add 1H-imidazole-4-sulfonyl chloride (1.0 eq.) to the thiolate solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Perform an aqueous work-up followed by extraction with an organic solvent. The crude product can then be purified by chromatography or recrystallization.[1][11]
Reactivity with C-Nucleophiles: Challenges and Opportunities
The reaction of sulfonyl chlorides with carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can be complex. While these reactions can lead to the formation of sulfones, side reactions are common.
Reaction with Grignard and Organolithium Reagents
The high reactivity of Grignard and organolithium reagents can lead to attack at the sulfur center to form a sulfone. However, these strong nucleophiles can also react with the acidic N-H proton of the imidazole ring, leading to a mixture of products or consumption of the organometallic reagent. Protection of the imidazole nitrogen may be necessary to achieve the desired C-S bond formation.
Organocuprates (Gilman reagents) are generally softer nucleophiles and might offer better selectivity for the formation of sulfones from sulfonyl chlorides compared to Grignard or organolithium reagents.[12][13]
Challenges:
-
Acidity of Imidazole N-H: The N-H proton of the imidazole ring is acidic and will react with strong organometallic bases.
-
Over-reaction: The initially formed sulfone can sometimes react further with the organometallic reagent.
-
Side reactions: The sulfonyl chloride itself can undergo reduction or other side reactions.
Potential Strategies:
-
N-Protection: Protection of the imidazole nitrogen with a suitable protecting group (e.g., trityl, Boc) prior to reaction with the organometallic reagent.
-
Use of softer nucleophiles: Employing organocuprates or other less basic organometallic reagents.
-
Careful control of reaction conditions: Low temperatures and slow addition of the organometallic reagent can help to minimize side reactions.
Caption: Summary of the reactivity of 1H-imidazole-4-sulfonyl chloride with various nucleophiles.
Conclusion and Future Outlook
1H-imidazole-4-sulfonyl chloride is a powerful and versatile electrophile that provides efficient access to a wide range of imidazole-4-sulfonamides, sulfonate esters, and thiosulfonates. Its reactivity is well-established with N-, O-, and S-nucleophiles, and established protocols allow for the predictable synthesis of these important classes of compounds. The reaction with C-nucleophiles presents more challenges but also offers opportunities for the synthesis of novel sulfones with careful reaction design and control.
As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like 1H-imidazole-4-sulfonyl chloride will only increase. Future research in this area will likely focus on the development of more efficient and selective catalytic methods for its reactions, the exploration of its reactivity with a broader range of nucleophiles, and the synthesis and biological evaluation of new libraries of imidazole-4-sulfonyl derivatives. The insights and protocols provided in this guide are intended to serve as a solid foundation for these future endeavors.
References
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Al-Hourani, B. J., Al-Adham, I. S. I., & Al-Zereini, W. A. (2018). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 23(11), 2956. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A.-M. (2021). Synthesis, Antibacterial, and Antibiofilm Activity of Novel Sulfonyl-1H-1,2,3-triazolo-1H-imidazole-2-sulfonamides. Bohrium, 1(1), 1-10. [Link]
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Synlett. (2014). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]
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Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. (2025). ResearchGate. [Link]
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Goddard-Borger, E. D., & Stick, R. V. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 3091-3095. [Link]
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Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. (2024). MDPI. [Link]
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ChemInform Abstract: Synthesis of S-Aryl Arenethiosulfonates from N,N-Di(arenesulfonyl)hydrazines: Reduction of Sulfonyl Chlorides with an Organic Reagent. (2025). ResearchGate. [Link]
- Google Patents. (n.d.).
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Wang, H., Li, Z., Dai, R., & Song, S. (2023). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. RSC Advances, 13(50), 35057-35062. [Link]
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Microwave-assisted sulfonylation of amines. (n.d.). RSC Advances. [Link]
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Erdogan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 856-867. [Link]
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Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. (2025). ResearchGate. [Link]
-
Serykh, V. Y., et al. (2018). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substituted imidazo[2,1-b]thiazoles. Arkivoc, 2018(3), 62-75. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
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Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2022). ACS Omega, 7(38), 34099-34118. [Link]
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PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonyl chloride. [Link]
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Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. (n.d.). ResearchGate. [Link]
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A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. (n.d.). ResearchGate. [Link]
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Chemical Reactions of Imidazole. (2024). Zenodo. [Link]
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. [Link]
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CSUN Chem 334L. (2016, February 11). Chem 334: Grignard Reaction [Video]. YouTube. [Link]
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Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Potential Anticancer Agents. (2021). Semantic Scholar. [Link]
-
Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. (2018). Semantic Scholar. [Link]
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2025). ResearchGate. [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2022). MDPI. [Link]
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Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2023). RSC Publishing. [Link]
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An In-Depth Technical Guide to 1H-Imidazole-4-sulfonyl Chloride as a Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Imidazole Sulfonamide Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in key biological molecules like the amino acid histidine contribute to its frequent selection in drug design.[3][4] When coupled with the sulfonamide functional group, a well-established bioisostere of the amide bond, the resulting imidazole sulfonamide core offers a powerful platform for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] 1H-imidazole-4-sulfonyl chloride emerges as a key building block for accessing this valuable chemical space, providing a direct and efficient means to introduce the imidazole-4-sulfonamido moiety. This guide offers a comprehensive overview of its synthesis, reactivity, and application, providing both theoretical understanding and practical, field-proven protocols.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of 1H-imidazole-4-sulfonyl chloride is paramount for its safe and effective use in the laboratory.
Structural and Physical Data
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClN₂O₂S | [1] |
| Molecular Weight | 166.59 g/mol | [1] |
| Appearance | White to off-white solid | [6] |
| CAS Number | 58767-51-4 | [1] |
| IUPAC Name | 1H-imidazole-4-sulfonyl chloride | [1] |
Spectroscopic data for the related compound 1-methyl-1H-imidazole-4-sulfonyl chloride can be found in public databases and serves as a useful comparison for characterization.[7]
Safety and Handling
As with all sulfonyl chlorides, 1H-imidazole-4-sulfonyl chloride is a reactive compound that requires careful handling to ensure laboratory safety.
-
Corrosivity: It is classified as a corrosive material, capable of causing severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid. This hydrolysis can diminish the reagent's efficacy and create a corrosive environment. Therefore, it is crucial to store 1H-imidazole-4-sulfonyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All manipulations should be performed using anhydrous solvents and techniques to exclude moisture.
-
Inhalation Hazard: Avoid inhaling the dust of this solid compound. Work in a well-ventilated fume hood to minimize exposure.
Synthesis of 1H-Imidazole-4-sulfonyl Chloride: A Strategic Approach
Conceptual Synthetic Pathway
The most plausible and practical synthetic route involves a three-stage process, as illustrated below. This approach leverages established methodologies for the synthesis of substituted imidazoles and the conversion of thiols to sulfonyl chlorides.
Caption: General synthetic strategy for 1H-imidazole-4-sulfonyl chloride.
Experimental Protocol: Synthesis of 1H-Imidazole-4-thiol
The synthesis of the pivotal 1H-imidazole-4-thiol intermediate can be achieved through various methods for constructing the imidazole ring. One common approach involves the reaction of an α-aminoketone or α-aminoaldehyde with a thiocyanate salt.
Step-by-Step Methodology:
-
Preparation of the α-Amino Ketone/Aldehyde Precursor: The synthesis often begins with a readily available starting material that can be converted to the corresponding α-amino carbonyl compound.
-
Cyclization with Thiocyanate: The α-amino carbonyl compound is then reacted with a source of thiocyanate, such as potassium or ammonium thiocyanate, in a suitable solvent. This reaction typically proceeds under acidic or neutral conditions to facilitate the cyclization and formation of the 2-mercaptoimidazole ring system initially.
-
Desulfurization (if necessary): Depending on the specific synthetic route, a 2-mercaptoimidazole may be formed. If the desired product is the 4-thiol, an alternative strategy or subsequent functional group manipulation would be required. A common method for the synthesis of 2-mercaptoimidazoles involves the reaction of α-amino ketones with potassium thiocyanate.[8]
Note: The direct synthesis of 1H-imidazole-4-thiol is not as straightforward as its 2-mercapto isomer. An alternative approach involves the use of a starting material already containing the thiol group or a precursor that can be readily converted to a thiol.
Experimental Protocol: Oxidative Chlorination to 1H-Imidazole-4-sulfonyl Chloride
The conversion of a heteroaromatic thiol to its corresponding sulfonyl chloride is a well-established transformation. The use of chlorine gas in an acidic aqueous medium is a traditional method, though modern variations employing safer and more convenient reagents are preferred.
Step-by-Step Methodology (Adapted from general procedures for heteroaryl thiols): [9][10]
-
Dissolution of the Thiol: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1H-imidazole-4-thiol in a suitable solvent mixture, such as dichloromethane and aqueous hydrochloric acid. The acidic conditions help to protonate the imidazole ring, increasing its stability towards oxidation.
-
Cooling: Cool the reaction mixture to a low temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice/acetone bath. This is crucial to control the exothermicity of the oxidation and to minimize the decomposition of the unstable sulfonyl chloride product.
-
Addition of the Oxidizing/Chlorinating Agent: Slowly add a solution of the oxidizing and chlorinating agent. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS) in the presence of a chloride source.[10] Alternatively, a combination of hydrogen peroxide and thionyl chloride can be employed. The addition should be dropwise to maintain the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically rapid at low temperatures.
-
Work-up: Once the reaction is complete, the unstable 1H-imidazole-4-sulfonyl chloride should be used immediately in the next step without extensive purification. A rapid aqueous work-up with cold brine may be performed to remove water-soluble byproducts. The organic layer is then separated, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure at low temperature.
Causality Behind Experimental Choices:
-
Low Temperature: The sulfonyl chloride functional group, particularly on an electron-rich heterocycle like imidazole, is highly reactive and prone to hydrolysis and other decomposition pathways. Maintaining a low temperature throughout the reaction and work-up is critical to maximize the yield and purity of the desired product.
-
Acidic Conditions: The use of hydrochloric acid serves a dual purpose: it provides a source of chloride ions for the chlorination and protonates the imidazole ring, which deactivates it towards electrophilic attack and potential side reactions.
-
Immediate Use: Due to its inherent instability, it is highly recommended to use the freshly prepared 1H-imidazole-4-sulfonyl chloride directly in the subsequent sulfonamide formation step without attempting purification by chromatography.
Reactivity and Application in Sulfonamide Synthesis
The primary utility of 1H-imidazole-4-sulfonyl chloride lies in its role as an electrophilic partner in the synthesis of sulfonamides. This reaction is a cornerstone of medicinal chemistry, enabling the facile generation of diverse libraries of compounds for biological screening.
General Reaction Mechanism
The reaction of 1H-imidazole-4-sulfonyl chloride with a primary or secondary amine proceeds via a nucleophilic substitution at the sulfur atom. The mechanism is generally considered to be a two-step addition-elimination process.
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of N-Aryl-1H-imidazole-4-sulfonamides
This protocol provides a general procedure for the synthesis of N-aryl sulfonamides, a class of compounds with significant biological relevance.
Step-by-Step Methodology:
-
Preparation of the Amine Solution: In a clean, dry reaction flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Common bases for this reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.
-
Addition of the Sulfonyl Chloride: Cool the amine solution to 0 °C in an ice bath. To this, add a freshly prepared solution of 1H-imidazole-4-sulfonyl chloride (1.0-1.2 equivalents) in the same anhydrous solvent dropwise. The dropwise addition helps to control any exotherm and prevent side reactions.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within a few hours to overnight, depending on the nucleophilicity of the amine.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as flash column chromatography on silica gel or recrystallization to afford the pure N-substituted-1H-imidazole-4-sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: As previously mentioned, the sulfonyl chloride is moisture-sensitive. The use of anhydrous solvents and reagents is essential to prevent hydrolysis and ensure high yields of the desired sulfonamide.
-
Base: The reaction generates one equivalent of hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic. The base is required to neutralize this acid and to facilitate the deprotonation of the amine, increasing its nucleophilicity.
-
Solvent Choice: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Dichloromethane is a common choice due to its inertness and ease of removal.
Catalytic Approaches to Sulfonamide Synthesis
While the reaction of sulfonyl chlorides with amines is generally efficient, recent advancements in organic synthesis have led to the development of catalytic methods for the formation of C-S and S-N bonds. For instance, copper-catalyzed methods have been developed for the synthesis of N-aryl sulfonamides from primary sulfonamides and boronic acids.[7] While not directly applicable to the use of 1H-imidazole-4-sulfonyl chloride, these methods highlight the ongoing efforts to develop more efficient and sustainable routes to sulfonamides.
Characterization of Imidazole Sulfonamides
The synthesized imidazole sulfonamides can be characterized using a variety of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the imidazole ring protons, the protons of the substituent on the sulfonamide nitrogen, and a characteristic broad singlet for the N-H proton of the sulfonamide. |
| ¹³C NMR | Resonances for the carbon atoms of the imidazole ring and the substituent on the sulfonamide nitrogen. |
| IR Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and N-H stretching for primary and secondary sulfonamides. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product. |
| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values. |
Conclusion and Future Perspectives
1H-imidazole-4-sulfonyl chloride is a valuable and versatile chemical building block that provides a direct entry into the medicinally important class of imidazole sulfonamides. Its synthesis, while requiring careful handling due to its reactive nature, is achievable through established chemical transformations. The straightforward reaction of 1H-imidazole-4-sulfonyl chloride with a wide range of amines allows for the rapid and efficient generation of diverse compound libraries, making it an indispensable tool in modern drug discovery and development. Future research in this area may focus on the development of more direct and sustainable methods for the synthesis of 1H-imidazole-4-sulfonyl chloride and the exploration of novel catalytic applications for this versatile reagent.
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PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to 1H-Imidazole-4-sulfonyl Chloride: A Versatile Building Block in Heterocyclic and Medicinal Chemistry
Abstract
1H-imidazole-4-sulfonyl chloride is a pivotal reagent in modern organic synthesis and drug discovery. This bifunctional molecule, incorporating both a highly reactive sulfonyl chloride group and the biologically significant imidazole scaffold, serves as a valuable starting material for a diverse array of heterocyclic compounds. Its utility is most pronounced in the synthesis of imidazole-4-sulfonamides, a class of compounds actively investigated for a wide range of therapeutic applications. This guide provides an in-depth analysis of the synthesis, handling, reactivity, and application of 1H-imidazole-4-sulfonyl chloride, offering field-proven insights and detailed protocols for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Importance of 1H-Imidazole-4-sulfonyl Chloride
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its prevalence is due to its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metallic active sites in enzymes.[3][4] When this privileged scaffold is functionalized with a sulfonyl chloride group, the resulting molecule, 1H-imidazole-4-sulfonyl chloride, becomes a powerful and versatile building block.
The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a mainstay in drug design, allowing for the systematic modification of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. The combination of these two key functional groups in a single, relatively simple molecule provides a direct entry point into libraries of novel compounds with significant potential for biological activity.
This guide will explore the essential technical aspects of working with 1H-imidazole-4-sulfonyl chloride, from its fundamental properties and safe handling to its synthetic applications and role in the generation of drug-like molecules.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible chemical synthesis. 1H-imidazole-4-sulfonyl chloride is a solid at room temperature with the following key properties.[5][6][7]
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₂O₂S | [5][6] |
| Molecular Weight | 166.59 g/mol | [5][7] |
| Appearance | Solid | [5][7] |
| Melting Point | 163-174 °C | [5][7] |
| InChI Key | MXCZCMCHRWGSBX-UHFFFAOYSA-N | [5][7] |
| CAS Number | 58767-51-4 | [6] |
Spectroscopic data is available for the definitive identification of this compound. Key techniques for verification include:
-
¹H NMR Spectroscopy: To confirm the proton environment of the imidazole ring.
-
Infrared (IR) Spectroscopy: To identify characteristic stretches for the S=O bonds in the sulfonyl group.[6]
-
Raman Spectroscopy: Provides complementary vibrational information.[6]
Synthesis, Safety, and Handling
General Synthetic Approach
While multiple synthetic routes can be envisioned, a common and logical laboratory-scale approach to sulfonyl chlorides involves the chlorination of the corresponding sulfonic acid. The synthesis of 1H-imidazole-4-sulfonyl chloride can thus be conceptualized as a two-step process:
-
Sulfonation of Imidazole: Direct sulfonation of the imidazole ring to produce 1H-imidazole-4-sulfonic acid. This step often requires harsh conditions and careful control of regioselectivity.
-
Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of a suitable solvent like N,N-dimethylformamide (DMF), to yield the target sulfonyl chloride. The choice of chlorinating agent is critical; for instance, chlorosulfonic acid can also be used, though it is a highly aggressive reagent.[8]
Critical Safety and Handling Protocols
1H-imidazole-4-sulfonyl chloride is a corrosive and water-reactive compound that demands strict adherence to safety protocols.[9][10]
-
Hazard Classification: The compound is classified as Skin Corrosion Category 1B (H314), meaning it causes severe skin burns and eye damage.[5][6] The signal word is "Danger".[5][10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[9][11]
-
Handling: Avoid all personal contact, including the inhalation of dust.[11] Prevent the formation of dust and aerosols.[10] Use only in a well-ventilated area.[11][12]
-
Moisture Sensitivity: This compound is hygroscopic and reacts with water, potentially liberating toxic hydrogen chloride (HCl) gas.[9][12] It must be stored in a tightly sealed container in a dry, cool environment, such as a desiccator.[11][12]
-
Spill Management: In case of a spill, do not use water. Use dry clean-up procedures to avoid generating dust.[11] Collect the material in a suitable, labeled container for proper waste disposal.[11]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][12]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Ingestion can cause severe damage and perforation of tissue; call a physician or poison center immediately.[9]
-
Reactivity and Key Synthetic Transformations
The synthetic utility of 1H-imidazole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with a variety of nucleophiles to form new, stable covalent bonds.
Caption: General reactivity of 1H-imidazole-4-sulfonyl chloride with nucleophiles.
Formation of Imidazole-4-Sulfonamides
The most significant reaction of 1H-imidazole-4-sulfonyl chloride is its condensation with primary or secondary amines to form imidazole-4-sulfonamides. This transformation is fundamental to medicinal chemistry programs.
-
Mechanism: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the elimination of a chloride ion.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile) at temperatures ranging from 0 °C to room temperature. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
The resulting sulfonamides are stable, often crystalline solids that are amenable to further synthetic modification or direct biological screening.
Applications in Drug Discovery
The imidazole ring is a well-established "privileged scaffold" in drug discovery, forming the core of drugs with activities ranging from anticancer and antifungal to anti-inflammatory.[1][2][4] The incorporation of a sulfonamide group, another pharmacologically important functional group, creates molecules with high potential for therapeutic intervention.
-
Enzyme Inhibition: The sulfonamide group can act as a transition-state mimic or a zinc-binding group in metalloenzymes, while the imidazole ring can form critical hydrogen bonds or pi-stacking interactions within an enzyme's active site.[3]
-
Receptor Modulation: Derivatives can be designed to interact with cell surface receptors, acting as either agonists or antagonists to modulate cellular signaling pathways.[3]
-
Anticancer Agents: Many imidazole-based compounds have been developed as anticancer agents, targeting key enzymes like kinases or interfering with DNA.[4][13] The sulfonamide linkage provides a robust and synthetically flexible way to explore structure-activity relationships in this area.
By using 1H-imidazole-4-sulfonyl chloride, researchers can rapidly generate libraries of novel sulfonamide derivatives for high-throughput screening, accelerating the discovery of new lead compounds.
Detailed Experimental Protocol: Synthesis of an N-Substituted Imidazole-4-Sulfonamide
This protocol describes a general, self-validating procedure for the synthesis of a representative sulfonamide derivative.
Caption: Experimental workflow for the synthesis of N-substituted imidazole-4-sulfonamides.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
1H-Imidazole-4-sulfonyl chloride (1.1 equivalents)
-
Triethylamine (TEA), anhydrous (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Causality: An inert atmosphere and anhydrous solvent are crucial to prevent the water-reactive sulfonyl chloride from decomposing. TEA acts as a base to neutralize the HCl formed during the reaction.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: The reaction is often exothermic. Cooling helps to control the reaction rate, preventing the formation of side products and ensuring safety.
-
-
Reagent Addition: In a separate flask, dissolve 1H-imidazole-4-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Causality: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the reactive electrophile. A slight excess of the sulfonyl chloride ensures full conversion of the limiting amine.
-
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-16 hours).
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x).
-
Causality: The water wash removes the triethylammonium hydrochloride salt and any remaining water-soluble impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or DCM/methanol gradient, to afford the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR, LC-MS, and HRMS.
Conclusion
1H-imidazole-4-sulfonyl chloride is more than just a chemical reagent; it is a strategic tool for innovation in heterocyclic chemistry and pharmaceutical research. Its predictable reactivity, combined with the proven biological relevance of its core structure, makes it an indispensable asset for constructing novel molecular architectures. By understanding its properties, adhering to strict safety protocols, and applying robust synthetic methods, researchers can effectively leverage this building block to accelerate the journey from initial concept to the discovery of new therapeutic agents.
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- PubChem. 1H-imidazole-4-sulfonyl chloride. Retrieved from PubChem Compound Summary for CID 18961164.
- Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET: 1H-IMIDAZOLE-1-SULFONYL AZIDE HYDROCHLORIDE.
- Echemi. 1H-imidazole-4-sulfonyl chloride.
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An In-depth Technical Guide to 1H-imidazole-4-sulfonyl Chloride Derivatives and Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 1H-imidazole-4-sulfonyl chloride and its derivatives, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthesis, reactivity, and therapeutic applications of this important scaffold, offering field-proven insights and detailed experimental protocols to empower your research endeavors.
Introduction: The Versatile Imidazole-4-sulfonamide Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities make it an attractive core for designing molecules that interact with a wide range of biological targets. When functionalized with a sulfonyl chloride at the 4-position, the resulting 1H-imidazole-4-sulfonyl chloride becomes a versatile intermediate for the synthesis of a diverse library of sulfonamides and sulfonate esters. These derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology.
The sulfonamide functional group itself is a well-established pharmacophore, known for its ability to mimic the transition state of amide hydrolysis and to bind effectively to enzyme active sites, most notably as a zinc-binding group in metalloenzymes. The combination of the imidazole and sulfonamide moieties in a single molecule creates a powerful platform for the development of novel therapeutics with tailored pharmacological profiles.
Synthesis of 1H-imidazole-4-sulfonyl Chloride and its Analogs
The cornerstone of any drug discovery program based on this scaffold is the efficient and scalable synthesis of the core intermediate, 1H-imidazole-4-sulfonyl chloride, and its analogs.
Synthesis of the Core Intermediate: 1H-imidazole-4-sulfonyl chloride
The synthesis of 1H-imidazole-4-sulfonyl chloride typically starts from a more readily available imidazole derivative, such as 1H-imidazole-4-carboxylic acid. A common synthetic route involves the conversion of the carboxylic acid to the corresponding sulfonyl chloride.
Diagram of the Synthetic Pathway for 1H-imidazole-4-sulfonyl chloride
Caption: General synthetic scheme for 1H-imidazole-4-sulfonyl chloride.
A key challenge in the synthesis is the protection of the imidazole nitrogen to prevent side reactions during the chlorosulfonation step. The trityl group is a commonly used protecting group due to its bulkiness and ease of removal under acidic conditions.
Synthesis of Analogs
The therapeutic potential of the imidazole-4-sulfonamide scaffold can be further explored by synthesizing analogs with modifications on the imidazole ring.
-
N-Alkylation/Arylation: The unprotected nitrogen of 1H-imidazole-4-sulfonyl chloride can be readily alkylated or arylated to introduce a wide range of substituents. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
-
Substitution at C2 and C5: Introducing substituents at the C2 and C5 positions of the imidazole ring can provide additional vectors for interaction with the biological target and can significantly impact the overall conformation of the molecule. This can be achieved by starting from appropriately substituted imidazole precursors.
Reactivity and Derivatization of 1H-imidazole-4-sulfonyl Chloride
1H-imidazole-4-sulfonyl chloride is a highly reactive electrophile, making it an excellent starting material for the synthesis of a diverse range of derivatives. The primary reactions involve nucleophilic attack at the sulfonyl sulfur, leading to the displacement of the chloride.
Synthesis of 1H-imidazole-4-sulfonamides
The reaction of 1H-imidazole-4-sulfonyl chloride with primary or secondary amines is the most common method for the preparation of 1H-imidazole-4-sulfonamides. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.[1]
Experimental Protocol: General Procedure for the Synthesis of 1H-imidazole-4-sulfonamides
-
To a solution of the desired amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 1H-imidazole-4-sulfonyl chloride (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 1H-imidazole-4-sulfonamide.
Diagram of the Sulfonamide Synthesis Workflow
Caption: Workflow for the synthesis of 1H-imidazole-4-sulfonamides.
Synthesis of 1H-imidazole-4-sulfonate Esters
Similarly, 1H-imidazole-4-sulfonate esters can be prepared by reacting 1H-imidazole-4-sulfonyl chloride with alcohols or phenols in the presence of a base.
Experimental Protocol: General Procedure for the Synthesis of 1H-imidazole-4-sulfonate Esters
-
To a solution of the alcohol or phenol (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.2 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add 1H-imidazole-4-sulfonyl chloride (1.0 eq.) portionwise.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, dilute the reaction mixture with the organic solvent and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 1H-imidazole-4-sulfonate ester.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of 1H-imidazole-4-sulfonyl chloride have shown promise in a variety of therapeutic areas. The imidazole-4-sulfonamide core can be found in molecules targeting enzymes and receptors implicated in cancer, infectious diseases, and inflammation.
Anticancer Agents
A significant area of application for imidazole-4-sulfonamide derivatives is in oncology. These compounds have been investigated as inhibitors of several key cancer targets.
-
Carbonic Anhydrase (CA) Inhibitors: Certain isoforms of carbonic anhydrase, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide moiety is a classic zinc-binding group, and imidazole-4-sulfonamides have been designed as potent and selective inhibitors of these tumor-associated CAs.[2]
-
Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Imidazole-based compounds have been developed as inhibitors of various kinases, including BRAF V600E, a mutation commonly found in melanoma. The imidazole core can form key hydrogen bond interactions within the ATP-binding pocket of the kinase.
-
Antiproliferative Activity: A number of imidazole-sulfonamide hybrids have demonstrated significant antiproliferative activity against various cancer cell lines, including triple-negative breast cancer and melanoma.[3][4]
Table 1: Biological Activity of Selected Imidazole-4-sulfonamide Derivatives
| Compound ID | Target | Cell Line | Activity (IC50/Ki) | Reference |
| 5g | CA IX | - | Ki = 0.3 µM | [2] |
| 5b | CA IX | - | Ki = 0.8 µM | [2] |
| Compound 23 | - | MDA-MB-231 | Colony area reduction to 27.1% | [3] |
| Compound 11e | TRKA, c-MET | H69/H69AR | Low micromolar cytotoxicity | [4] |
Antimicrobial Agents
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazole-containing compounds have a long history of use as antifungals, and the imidazole-4-sulfonamide scaffold is being explored for its potential as both antibacterial and antifungal agents. These derivatives can interfere with essential microbial processes, such as cell wall synthesis or DNA replication.[5]
Structure-Activity Relationships (SAR)
Systematic modification of the imidazole-4-sulfonamide scaffold has provided valuable insights into the structure-activity relationships governing their biological activity.
Diagram of Key SAR Points for Imidazole-4-sulfonamides
Caption: Key areas for SAR exploration in the imidazole-4-sulfonamide scaffold.
Key SAR findings include:
-
The Sulfonamide NH: The hydrogen on the sulfonamide nitrogen is often crucial for activity, acting as a hydrogen bond donor.
-
The Amine Substituent (R-group): The nature of the substituent on the sulfonamide nitrogen plays a critical role in determining the potency and selectivity of the compound. Bulky or lipophilic groups can enhance binding to hydrophobic pockets in the target protein.
-
Substitution on the Imidazole Ring: Modification of the imidazole ring, particularly at the N1 position, can significantly impact the compound's pharmacokinetic properties and can be used to introduce additional binding interactions.
Conclusion and Future Perspectives
1H-imidazole-4-sulfonyl chloride and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. The straightforward synthesis and the ability to readily introduce diversity at multiple positions make this an attractive starting point for drug discovery campaigns. The demonstrated activity of imidazole-4-sulfonamides against a range of important biological targets, particularly in oncology, highlights the significant potential of this compound class.
Future research in this area will likely focus on:
-
Development of more efficient and sustainable synthetic routes to the core scaffold and its analogs.
-
Exploration of a wider range of substituents on both the sulfonamide nitrogen and the imidazole ring to expand the chemical space and identify novel biological activities.
-
In-depth investigation of the mechanism of action of active compounds to guide further optimization efforts.
-
Application of computational modeling and machine learning to predict the activity of new derivatives and to design more potent and selective compounds.
By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively harness the potential of the 1H-imidazole-4-sulfonyl chloride scaffold to create the next generation of innovative medicines.
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The Alchemist's Reagent: A Technical Guide to 1H-Imidazole-4-Sulfonyl Chloride in Modern Drug Discovery
Abstract
In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as cornerstones of innovation. The imidazole ring, a five-membered heterocycle, is one such "privileged" structure, ubiquitous in biologically active molecules and approved therapeutics. When functionalized with a highly reactive sulfonyl chloride group at the 4-position, it transforms into 1H-imidazole-4-sulfonyl chloride (CAS 58767-51-4) , a versatile and powerful building block for drug discovery. This guide offers an in-depth exploration of this reagent, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its synthesis, illuminate its chemical reactivity through mechanistic insights, provide field-proven experimental protocols, and contextualize its application in the synthesis of therapeutically relevant sulfonamides.
Introduction: The Strategic Value of a Bifunctional Building Block
The strategic importance of 1H-imidazole-4-sulfonyl chloride lies in the synergistic combination of its two key functional moieties.
-
The Imidazole Core: This nitrogen-containing heterocycle is a bioisostere of amide and ester groups, capable of acting as both a hydrogen bond donor and acceptor. Its presence in numerous natural products and synthetic drugs, from anticancer to antihypertensive agents, underscores its ability to engage with a wide array of biological targets.[1][2] The imidazole ring's inherent stability and water solubility further enhance its desirability in medicinal chemistry.[1]
-
The Sulfonyl Chloride Group: This functional group is a highly reactive electrophile, primed for reaction with nucleophiles. Its primary and most significant application is the synthesis of sulfonamides through reaction with primary or secondary amines.[3] Sulfonamides are a critical class of compounds in pharmacology, known for their antibacterial properties and their role as bioisosteric replacements for amides, often conferring improved metabolic stability and binding affinity.[4]
Thus, 1H-imidazole-4-sulfonyl chloride serves as a molecular linchpin, enabling the direct installation of the imidazole-4-sulfonyl pharmacophore onto amine-containing scaffolds, accelerating the exploration of chemical space in the quest for novel therapeutics.
Physicochemical Properties & Safe Handling
Before its application, a thorough understanding of the reagent's properties and the necessary safety protocols is paramount.
Key Properties
| Property | Value | References |
| CAS Number | 58767-51-4 | [4] |
| Molecular Formula | C₃H₃ClN₂O₂S | [4] |
| Molecular Weight | 166.59 g/mol | [5] |
| Appearance | Solid | [4] |
| Melting Point | 163-174 °C | [5] |
| Purity (Typical) | ≥95% | [4] |
| Synonyms | Imidazole-4-sulfonyl chloride, 4-Chlorosulfonylimidazole | [4] |
Safety, Storage, and Handling
Trustworthiness through Self-Validating Systems: Every protocol must incorporate safety as a non-negotiable parameter. The highly reactive and corrosive nature of this reagent demands strict adherence to safety protocols to ensure operator safety and experimental integrity.
-
Hazard Profile: 1H-imidazole-4-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage (GHS Hazard H314).[6] It is designated as a Dangerous Good for transport.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Mandatory PPE includes a lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).
-
Storage Conditions: The compound is hygroscopic and moisture-sensitive. Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases. Recommended storage is under an inert atmosphere (e.g., argon).
-
Spill & Waste Management: In case of a spill, evacuate the area. Do not use water. Absorb the spill with a dry, inert material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. All waste containing this reagent must be disposed of according to institutional and local regulations for corrosive hazardous materials.
Synthesis of 1H-Imidazole-4-Sulfonyl Chloride
While commercially available, understanding the synthesis of 1H-imidazole-4-sulfonyl chloride provides valuable insight into potential impurities and handling challenges. A common and logical synthetic route proceeds via the sulfonation of imidazole to form the corresponding sulfonic acid, followed by chlorination.
Synthetic Workflow Diagram
Caption: Two-step synthesis of 1H-imidazole-4-sulfonyl chloride.
Step-by-Step Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles for the conversion of sulfonic acids to sulfonyl chlorides.[7]
Part A: Synthesis of 1H-Imidazole-4-sulfonic acid
-
Rationale: The initial step involves electrophilic aromatic substitution on the electron-rich imidazole ring to install the sulfonic acid group. Fuming sulfuric acid (oleum) is a potent sulfonating agent suitable for this transformation.[8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (CaCl₂), add fuming sulfuric acid (oleum, e.g., 20% free SO₃). Cool the flask to 0°C in an ice-salt bath.
-
Reagent Addition: Slowly add 1H-imidazole portion-wise to the stirred oleum, ensuring the internal temperature does not exceed 10°C. Causality Note: This slow, cooled addition is critical to manage the highly exothermic reaction and prevent degradation of the starting material.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100°C for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The sulfonic acid product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 1H-imidazole-4-sulfonic acid.
Part B: Conversion to 1H-Imidazole-4-sulfonyl chloride
-
Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting sulfonic acids to sulfonyl chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, which then collapses to the final product.[9] A catalytic amount of DMF can accelerate this type of conversion.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts).
-
Reagent Addition: To the flask, add 1H-imidazole-4-sulfonic acid (1.0 eq) and suspend it in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 76°C) and stir for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl, SO₂).
-
Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a base trap).
-
Isolation: The resulting crude solid is triturated with a non-polar solvent like hexanes or diethyl ether to remove residual impurities. The solid product, 1H-imidazole-4-sulfonyl chloride, is then collected by filtration and dried under vacuum. Purity Note: This product is often used directly in the next step without further purification due to its reactivity.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 1H-imidazole-4-sulfonyl chloride is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack by a wide range of nucleophiles, most notably amines.
Mechanism of Sulfonamide Formation
The reaction with a primary or secondary amine is the cornerstone application of this reagent. The mechanism is a classic nucleophilic acyl substitution pathway.
Caption: Reaction mechanism for sulfonamide formation.
Detailed Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This breaks the S=O pi bond, pushing electrons onto one of the oxygen atoms and forming a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the S=O double bond, and the chloride ion is expelled as a good leaving group.
-
Deprotonation: A base (either a second equivalent of the amine reactant or an added non-nucleophilic base like triethylamine or pyridine) removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and the corresponding ammonium salt. Causality Note: The inclusion of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Core Application: Synthesis of Imidazole-4-Sulfonamides
This protocol provides a general, robust method for coupling 1H-imidazole-4-sulfonyl chloride with a primary or secondary amine.
Step-by-Step Experimental Protocol: Sulfonamide Synthesis
-
Reaction Setup: To a dry, inert-atmosphere (N₂ or Ar) flask equipped with a magnetic stirrer, add the desired primary or secondary amine (1.0 eq) and a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2-1.5 eq) or pyridine, to the solution and stir for 5 minutes. Rationale: The base acts as an acid scavenger for the HCl generated during the reaction.
-
Reagent Addition: Dissolve 1H-imidazole-4-sulfonyl chloride (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or saturated NH₄Cl solution) to remove excess amine and base, followed by water, and finally a saturated NaCl solution (brine).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.
Optimization Considerations
| Parameter | Options | Rationale & Field Insights |
| Solvent | DCM, THF, Acetonitrile, Pyridine | DCM is a common first choice due to its inertness and ease of removal. Pyridine can act as both solvent and base, which can be effective but complicates workup. |
| Base | Triethylamine, Pyridine, DIPEA | Triethylamine is standard. For sterically hindered amines, a stronger, non-nucleophilic base like DIPEA may be beneficial. If the amine is a poor nucleophile, using it in excess can also drive the reaction. |
| Temperature | 0°C to Room Temperature | Starting the reaction at 0°C helps control the initial exothermic reaction. For less reactive amines, gentle heating may be required, but this increases the risk of side reactions. |
Role in Drug Discovery and Medicinal Chemistry
The true value of 1H-imidazole-4-sulfonyl chloride is realized in its application to synthesize novel chemical entities with therapeutic potential. The combination of the imidazole ring and the sulfonamide linker creates a scaffold that has proven fruitful in targeting various biological systems.
A prominent example is found in the development of selective α₁ₐ-adrenoceptor agonists. The α₁ₐ-adrenergic receptor is a key target for treating stress urinary incontinence (SUI). Researchers at Abbott Laboratories developed a series of potent and selective agonists based on an imidazole-sulfonamide scaffold.[8] One of the lead compounds, N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide , demonstrated high selectivity for the α₁ₐ-receptor subtype over others, a critical feature for minimizing cardiovascular side effects like hypertension.
The synthesis of such compounds involves the reaction of an appropriate amine (in this case, a substituted tetraline amine) with a sulfonyl chloride.[8] While the specific reagent used in the publication was methanesulfonyl chloride to install a methylsulfonamide, the strategic use of 1H-imidazole-4-sulfonyl chloride would allow for the direct synthesis of the corresponding imidazole-4-sulfonamide analogues, enabling a rapid exploration of the structure-activity relationship (SAR) at this position. This highlights the reagent's role as a tool for generating libraries of related compounds for pharmacological screening.
Conclusion
1H-imidazole-4-sulfonyl chloride is more than just a chemical reagent; it is a strategic asset in the medicinal chemist's toolkit. Its bifunctional nature, combining the biologically significant imidazole core with the versatile reactivity of a sulfonyl chloride, provides an efficient and direct route to novel imidazole-4-sulfonamides. Through a clear understanding of its properties, synthesis, and reactivity, researchers can safely and effectively leverage this powerful building block to accelerate the design and discovery of the next generation of therapeutics.
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Altenbach, R. J., et al. (2004). Synthesis and Structure−Activity Studies on N-[5-(1H-Imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an Imidazole-Containing α1A-Adrenoceptor Agonist. ACS Publications. [Link]
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The Unseen Catalyst: A Technical Guide to 1H-Imidazole-4-Sulfonyl Chloride in Modern Drug Discovery
For Immediate Release
A cornerstone yet often unheralded reagent in medicinal chemistry, 1H-imidazole-4-sulfonyl chloride, is the subject of a new in-depth technical guide. This guide, tailored for researchers, scientists, and professionals in drug development, delves into the history, synthesis, and critical applications of this versatile molecule. While a singular "discovery" of this compound is not pinpointed in scientific literature, its emergence is a logical and vital progression in the landscape of heterocyclic chemistry and sulfonamide-based therapeutics.
A Legacy Built on Imidazole and Sulfonamides
The history of 1H-imidazole-4-sulfonyl chloride is intrinsically linked to the development of imidazole chemistry, which dates back to the 19th century, and the rise of sulfonamide drugs in the early 20th century. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug design.
The introduction of the sulfonyl chloride functional group onto the imidazole ring was a pivotal step, transforming it into a highly reactive and versatile building block. This modification allows for the facile synthesis of a wide array of imidazole-4-sulfonamides, a class of compounds with a broad spectrum of biological activities.
Synthesis of a Key Intermediate: From Imidazole to its Sulfonyl Chloride
The preparation of 1H-imidazole-4-sulfonyl chloride is a multi-step process that demands careful control of reaction conditions. The most common and scientifically sound approach involves two key transformations: the sulfonation of imidazole followed by chlorination of the resulting sulfonic acid.
Part 1: Sulfonation of Imidazole
The initial step is the introduction of a sulfonic acid group at the 4-position of the imidazole ring. This is typically achieved by treating imidazole with a strong sulfonating agent, such as oleum (fuming sulfuric acid), under controlled temperatures.
Experimental Protocol: Synthesis of 1H-Imidazole-4-Sulfonic Acid
-
Reaction Setup: In a flask equipped with a stirrer and a cooling bath, carefully add imidazole to a calculated excess of oleum while maintaining a low temperature to control the exothermic reaction.
-
Reaction Execution: The reaction mixture is then slowly heated to a specific temperature and maintained for several hours to ensure complete sulfonation.
-
Work-up and Isolation: Upon completion, the reaction mixture is cautiously quenched by pouring it onto ice. The precipitated 1H-imidazole-4-sulfonic acid is then collected by filtration, washed with a cold solvent to remove residual acid, and dried.
Causality Behind Experimental Choices: The use of oleum as the sulfonating agent is crucial due to its high reactivity, which is necessary to overcome the relative deactivation of the imidazole ring towards electrophilic substitution. The careful temperature control is paramount to prevent polysulfonation and degradation of the starting material and product.
Part 2: Chlorination of 1H-Imidazole-4-Sulfonic Acid
The sulfonic acid is then converted to the more reactive sulfonyl chloride. This is typically accomplished using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Experimental Protocol: Synthesis of 1H-Imidazole-4-Sulfonyl Chloride
-
Reaction Setup: 1H-imidazole-4-sulfonic acid is suspended in an inert solvent, and a stoichiometric amount of a chlorinating agent (e.g., thionyl chloride) is added.
-
Reaction Execution: The mixture is heated under reflux for a specified period until the reaction is complete, which can be monitored by the cessation of gas evolution (sulfur dioxide and hydrogen chloride).
-
Work-up and Isolation: The excess chlorinating agent and solvent are removed under reduced pressure. The resulting crude 1H-imidazole-4-sulfonyl chloride can then be purified by recrystallization or other suitable techniques.
Trustworthiness of the Protocol: This two-step protocol is a self-validating system. The successful isolation of the intermediate sulfonic acid confirms the first step's efficacy, and the subsequent conversion to the sulfonyl chloride, identifiable by its characteristic reactivity and spectroscopic data, validates the second.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to 1H-imidazole-4-sulfonyl chloride.
The Role of 1H-Imidazole-4-Sulfonyl Chloride in Drug Development
The true value of 1H-imidazole-4-sulfonyl chloride lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The sulfonyl chloride group is a powerful electrophile that readily reacts with a wide range of nucleophiles, particularly amines, to form stable sulfonamide linkages. This reactivity allows for the systematic exploration of chemical space and the generation of large libraries of compounds for high-throughput screening.
A notable example of a complex molecule derived from an imidazole sulfonyl chloride is the fungicide Cyazofamid . While not directly synthesized from the parent 1H-imidazole-4-sulfonyl chloride, its structure highlights the importance of the imidazole sulfonamide scaffold in bioactive molecules.
More direct applications are found in the patent literature, where 1H-imidazole-4-sulfonyl chloride and its derivatives are frequently cited as key intermediates in the synthesis of a variety of therapeutic agents, including:
-
Kinase inhibitors: Many protein kinases are implicated in cancer and inflammatory diseases. Imidazole-4-sulfonamides have been shown to be effective scaffolds for the development of potent and selective kinase inhibitors.
-
Antimicrobial agents: The sulfonamide group has a long history in the development of antibacterial drugs. The incorporation of the imidazole moiety can enhance the antimicrobial spectrum and potency of these compounds.
-
Enzyme inhibitors: The unique chemical properties of the imidazole-4-sulfonamide core make it an attractive starting point for the design of inhibitors for various enzymes involved in disease processes.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃H₃ClN₂O₂S |
| Molecular Weight | 166.59 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 138-142 °C |
| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. |
Diagram of Application Workflow:
Caption: Workflow for drug discovery using 1H-imidazole-4-sulfonyl chloride.
Future Outlook
The journey of 1H-imidazole-4-sulfonyl chloride is far from over. As our understanding of disease biology deepens, the demand for novel and diverse chemical entities for drug discovery will continue to grow. The inherent versatility and favorable properties of the imidazole-4-sulfonamide scaffold ensure that this unassuming reagent will remain a vital tool in the arsenal of medicinal chemists for years to come. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this key intermediate and the exploration of its derivatives against a wider range of therapeutic targets.
References
- General methodologies for the sulfonation and chlorination of aromatic compounds can be found in standard organic chemistry textbooks and relevant scientific liter
- Patents citing the use of 1H-imidazole-4-sulfonyl chloride and its derivatives in the synthesis of bioactive compounds can be accessed through various patent d
- For a comprehensive overview of the role of imidazole in medicinal chemistry, refer to review articles in journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry.
A Researcher's Guide to 1H-imidazole-4-sulfonyl chloride: Sourcing, Safety, and Synthetic Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides an in-depth analysis of 1H-imidazole-4-sulfonyl chloride, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will explore its chemical properties, commercial availability from leading suppliers, critical safety and handling protocols, and its significant role in the synthesis of novel chemical entities. The imidazole scaffold is a privileged structure in pharmacology, and this sulfonyl chloride derivative offers a direct route to a diverse range of sulfonamides and other bioactive molecules. This document serves as a comprehensive resource for scientists seeking to procure and effectively utilize this versatile reagent in their research endeavors.
Introduction to 1H-imidazole-4-sulfonyl chloride: A Versatile Building Block
1H-imidazole-4-sulfonyl chloride (CAS No: 58767-51-4) is a solid, reactive organic compound that serves as a crucial intermediate in chemical synthesis.[1][2] Its structure combines the biologically significant imidazole ring with a highly reactive sulfonyl chloride functional group. The imidazole moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and coordinate with biological targets like enzymes and receptors.[3][4][5]
The true synthetic value of this molecule lies in the sulfonyl chloride group, which is an excellent electrophile. This allows for straightforward reactions with a wide array of nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages. This reactivity provides a reliable and modular approach for chemists to generate libraries of complex molecules for screening and lead optimization in drug discovery programs.[6]
Key Chemical Properties:
-
Melting Point: Reported in the range of 163-174 °C.[8]
Commercial Availability and Supplier Landscape
1H-imidazole-4-sulfonyl chloride is readily available for research purposes from several major chemical suppliers. The most common purity level offered is 95%.[1][8] Researchers can procure this compound in quantities ranging from milligrams to multiple grams, with larger, bulk quantities often available upon request.
Below is a comparative table of prominent suppliers. Please note that pricing and availability are subject to change and should be verified directly with the supplier.
| Supplier | Product Name | Purity | Available Quantities | CAS Number | Notes |
| Sigma-Aldrich (Merck) | 1H-Imidazole-4-sulfonyl chloride | 95% | 1 g | 58767-51-4 | Quality Level 100.[8] |
| CymitQuimica | 1H-Imidazole-4-sulfonyl chloride | 95% | 100 mg, 250 mg, 1 g, 5 g | 58767-51-4 | Intended for lab use only.[1] |
| Santa Cruz Biotechnology | 1H-Imidazole-4-sulfonyl chloride | - | Inquire | 58767-51-4 | May be subject to additional shipping charges as a Dangerous Good.[2] |
| Fisher Scientific | 1-Methyl-1H-imidazole-4-sulfonyl chloride | >95% | Inquire | 137049-00-4 | Note: This is the N-methylated derivative.[9] |
It is important for researchers to also note the availability of derivatives such as 1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-00-4), which offers a modified scaffold where the imidazole nitrogen is protected, preventing side reactions and allowing for different substitution patterns.[9][10][11]
Procurement and Handling: A Safety-First Protocol
The high reactivity of 1H-imidazole-4-sulfonyl chloride necessitates strict adherence to safety protocols. This compound is classified as corrosive and can cause severe skin burns and eye damage.
3.1. Hazard Identification and Classification
-
GHS Pictogram: GHS05 (Corrosion).[8]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[7][8]
-
Storage Class: 8A - Combustible corrosive hazardous materials.[8]
3.2. Self-Validating Handling Workflow
To ensure laboratory safety, the following workflow must be implemented. Each step is designed to mitigate the inherent risks associated with handling this corrosive chemical.
Caption: A mandatory, safety-first workflow for handling corrosive sulfonyl chlorides.
3.3. Storage and Transport The compound should be stored in a dry place in a tightly closed container.[9] Due to its hazardous nature, it is typically classified as a Dangerous Good for transport, which may incur additional shipping charges and require special handling procedures.[2]
Synthetic Utility in Drug Discovery
The primary application of 1H-imidazole-4-sulfonyl chloride in a research context is the synthesis of N-substituted imidazole-4-sulfonamides. The reaction is a nucleophilic substitution at the sulfur atom, where an amine displaces the chloride leaving group.
4.1. Core Reaction: Sulfonamide Formation
This reaction is fundamental for generating novel molecular entities. The imidazole core acts as a scaffold, while the R-group from the amine can be varied extensively to explore the chemical space and optimize biological activity, solubility, and other pharmacokinetic properties.
Caption: General reaction scheme for the synthesis of imidazole sulfonamides.
4.2. Causality in Experimental Design
-
Choice of Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential. Its role is to quench the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid. Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent loss of the starting material and ensure high yields.
-
Modular Synthesis: This reaction pathway is a prime example of modular synthesis. The unchanging imidazole core provides a consistent anchor for biological interactions, while the diverse range of commercially available amines allows for the systematic modification of the 'R' group. This enables the construction of a focused library of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Conclusion
1H-imidazole-4-sulfonyl chloride is a commercially accessible and highly valuable reagent for chemical and pharmaceutical research. Its utility is rooted in the combination of the pharmacologically relevant imidazole scaffold and the reactive sulfonyl chloride handle, providing a direct and efficient route to diverse sulfonamide derivatives. While its corrosive nature demands rigorous safety protocols, a clear understanding of its properties and a systematic approach to handling ensures its safe and effective use. For researchers aiming to innovate in areas such as enzyme inhibition or receptor modulation, this building block represents a powerful tool for the rational design and synthesis of next-generation therapeutic agents.[3][12]
References
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PubChem. 1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
NextSDS. 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE Safety Data Sheet. [Link]
-
PubChem. 1-methyl-1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
University of Manchester. An updated synthesis of the diazo-transfer reagent imidazole- 1-sulfonyl azide hydrogen sulfate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]
-
PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. National Institutes of Health. [Link]
-
Royal Society of Chemistry. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. [Link]
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- 12. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
"1H-imidazole-4-sulfonyl chloride" reaction with primary amines protocol
Application Note & Protocol
Topic: Synthesis of 1H-Imidazole-4-sulfonamides via Reaction of 1H-Imidazole-4-sulfonyl Chloride with Primary Amines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Imidazole and Sulfonamide Moieties
In the landscape of modern medicinal chemistry, the sulfonamide functional group is a privileged scaffold, integral to a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] Its bioisosteric relationship with the amide bond, coupled with enhanced metabolic stability and unique hydrogen bonding capabilities, makes it a cornerstone of drug design.[3][4] Concurrently, the imidazole ring is a ubiquitous heterocycle found in numerous bioactive natural products and synthetic pharmaceuticals, valued for its role in enzymatic reactions and its ability to act as a versatile ligand.[5][6][7]
The conjugation of these two powerful pharmacophores through the reaction of 1H-imidazole-4-sulfonyl chloride with primary amines offers a direct and efficient route to novel chemical entities with significant therapeutic potential.[5] This application note serves as an in-depth technical guide, providing a robust, field-proven protocol for this transformation. We will delve into the mechanistic rationale behind the procedural steps, outline critical parameters for optimization, and offer a comprehensive troubleshooting guide to ensure reproducible and high-yielding syntheses.
Reagent Profile: 1H-Imidazole-4-sulfonyl Chloride
1H-Imidazole-4-sulfonyl chloride is a solid reagent that serves as the electrophilic partner in this reaction.[8] Understanding its properties is critical for safe handling and successful execution of the protocol.
Properties and Handling:
-
Appearance: Typically a solid.[8]
-
Molecular Formula: C₃H₃ClN₂O₂S.[9]
-
Molecular Weight: 166.59 g/mol .[9]
-
Stability: As with most sulfonyl chlorides, this reagent is sensitive to moisture.[10] Hydrolysis will convert it to the corresponding and unreactive sulfonic acid, significantly reducing the yield of the desired sulfonamide. Therefore, it is imperative to handle the reagent under anhydrous conditions and store it in a desiccator.
-
Safety: 1H-Imidazole-4-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[8][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.[11]
Reaction Mechanism: Nucleophilic Substitution at Sulfur
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds through the following logical steps:
-
Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: The resulting product is a protonated sulfonamide. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is included in the reaction mixture. Its essential role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion and preventing the protonation of the starting primary amine, which would render it non-nucleophilic.[10][12]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 1H-imidazole-4-sulfonamides.
Detailed Step-by-Step Experimental Protocol
This protocol provides a generalized procedure. Molar equivalents and reaction times may need to be optimized for specific primary amine substrates.
Materials and Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
TLC plates and chamber or HPLC system
-
Silica gel for column chromatography
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
1H-Imidazole-4-sulfonyl chloride
-
Primary amine of interest
-
Anhydrous base (e.g., Triethylamine, Pyridine, or DIPEA)
-
Reagents for workup (e.g., 1M HCl, saturated NaHCO₃ solution, brine)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup:
-
To a dry, oven-flamed round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 equivalent).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF, approx. 0.1-0.5 M concentration).
-
Add the anhydrous base (1.1-1.5 equivalents).[10] Using a slight excess of base ensures complete neutralization of the generated HCl.
-
Cool the resulting mixture to 0 °C using an ice-water bath. Vigorous stirring is essential.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve 1H-imidazole-4-sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the same anhydrous solvent.[10]
-
Crucial Step: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes using a syringe or dropping funnel.
-
Rationale: A slow, controlled addition is critical to manage the reaction exotherm and prevent the formation of undesired byproducts, particularly the di-sulfonylated product where two sulfonyl groups react with one primary amine.[10]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 2-24 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is fully consumed.[10]
-
-
Workup and Extraction:
-
Once the reaction is complete, quench it by adding deionized water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom. If a less dense, water-immiscible solvent like ethyl acetate was used, it will be on top.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess base and any unreacted primary amine).
-
Saturated aqueous NaHCO₃ solution (to remove any remaining acidic species).
-
Brine (to initiate the drying process).[10]
-
-
Rationale: This washing sequence systematically removes impurities, simplifying the subsequent purification step.
-
-
Drying and Concentration:
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude solid or oil by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).
-
Characterize the final, purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR) to confirm its identity and purity.
-
Process Optimization and Troubleshooting
A successful synthesis requires anticipating and mitigating potential challenges. The following table provides a guide to common issues and their solutions.
| Problem / Observation | Potential Cause & Solution |
| Low or No Yield | Cause: Hydrolysis of the sulfonyl chloride due to moisture.[10] Solution: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere using anhydrous solvents. |
| Significant Amount of a Polar Byproduct (Sulfonic Acid) | Cause: Presence of water in the reaction mixture.[10] Solution: Use high-quality anhydrous solvents and reagents. Store 1H-imidazole-4-sulfonyl chloride in a desiccator. |
| Formation of Di-sulfonylated Byproduct | Cause: The primary amine reacts with two equivalents of the sulfonyl chloride. This is more likely with highly reactive amines or if the reaction temperature is too high.[10] Solution: Use a 1:1 stoichiometry or a slight excess of the amine. Perform the addition of the sulfonyl chloride slowly at 0 °C to maintain control. |
| Reaction Stalls (Incomplete Conversion) | Cause 1: Insufficiently reactive primary amine. Solution 1: Increase the reaction temperature after the initial addition or allow for a longer reaction time. The use of a stronger, non-nucleophilic base or a more polar solvent like DMF could be explored, though workup becomes more challenging. Cause 2: Insufficient base. Solution 2: Ensure at least 1.1 equivalents of base are used to fully neutralize the HCl byproduct. |
Conclusion
The reaction between 1H-imidazole-4-sulfonyl chloride and primary amines is a reliable and versatile method for synthesizing a diverse library of novel sulfonamides. Success hinges on careful attention to experimental conditions, particularly the exclusion of moisture and the controlled addition of reagents. By following the detailed protocol and troubleshooting guide provided in this application note, researchers in drug discovery and organic synthesis can confidently and efficiently produce these valuable compounds for further investigation.
References
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate. [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH. [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. [Link]
-
Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. (n.d.). PMC - NIH. [Link]
-
Imidazole-1-sulfonyl azide. Wikipedia. [Link]
-
Microwave-assisted solvent- and catalyst-free sulfonylation of amines. (n.d.). Royal Society of Chemistry. [Link]
-
An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. (2016). ACS Publications. [Link]
-
1-methyl-1H-imidazole-4-sulfonyl chloride. PubChem. [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). MDPI. [Link]
-
Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2022). ResearchGate. [Link]
-
A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). Semantic Scholar. [Link]
-
An updated synthesis of the diazo-transfer reagent imidazole- 1-sulfonyl azide hydrogen sulfate. (2016). The University of Manchester. [Link]
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The Versatile Role of 1H-Imidazole-4-Sulfonyl Chloride in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold Building Block
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within the vast arsenal of synthetic chemistry, certain molecular fragments consistently emerge as "privileged scaffolds" – core structures that can interact with multiple biological targets. The imidazole ring is a quintessential example of such a scaffold, being a key component of many endogenous molecules and approved therapeutics.[1] When functionalized with a reactive sulfonyl chloride at the 4-position, it transforms into 1H-imidazole-4-sulfonyl chloride , a highly versatile and valuable building block for the synthesis of a diverse array of biologically active compounds.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of 1H-imidazole-4-sulfonyl chloride in medicinal chemistry. We will delve into its critical role in the synthesis of kinase inhibitors, particularly those targeting p38 MAP kinase, and provide practical, field-proven methodologies for its application in the laboratory.
Application Notes: A Gateway to Potent Kinase Inhibitors
The sulfonyl chloride moiety of 1H-imidazole-4-sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles such as primary and secondary amines to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility in medicinal chemistry, enabling the facile synthesis of libraries of imidazole-4-sulfonamide derivatives for biological screening.
Targeting the Inflammatory Cascade: Imidazole-Based p38 MAP Kinase Inhibitors
A prominent and highly successful application of the imidazole scaffold is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase.[2] This enzyme plays a crucial role in the inflammatory response by regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] Consequently, inhibitors of p38 MAP kinase are actively being pursued as therapeutic agents for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[3]
The general structure of many potent imidazole-based p38 MAP kinase inhibitors features a central imidazole ring, often with a 4-pyridyl group at one position and a substituted phenyl ring at another. The sulfonamide group, derived from 1H-imidazole-4-sulfonyl chloride, can be readily introduced to append various side chains, allowing for the fine-tuning of the molecule's properties to optimize potency and selectivity.
A well-known example of a pyridinyl imidazole p38 MAP kinase inhibitor is SB203580, which has been instrumental as a research tool in elucidating the biological functions of this kinase.[4][5][6] While not a direct derivative of 1H-imidazole-4-sulfonyl chloride, its structure highlights the importance of the substituted imidazole core in achieving potent inhibition.
The synthesis of novel imidazole-based p38 MAP kinase inhibitors often involves the coupling of a substituted imidazole core with various amines via a sulfonamide linkage. This approach allows for the exploration of the chemical space around the core scaffold to identify compounds with improved therapeutic profiles.
Experimental Protocols
Protocol 1: General Synthesis of 1H-Imidazole-4-sulfonyl Chloride
While 1H-imidazole-4-sulfonyl chloride is commercially available, understanding its synthesis can be valuable for certain research applications. A common method for the preparation of aryl and heteroaryl sulfonyl chlorides involves the reaction of the corresponding sulfonic acid or its salt with a chlorinating agent. A plausible route for the synthesis of 1H-imidazole-4-sulfonyl chloride is outlined below. This protocol is a general representation based on established chemical principles.
Step 1: Sulfonation of Imidazole
Imidazole is first sulfonated to produce imidazole-4-sulfonic acid. This can be achieved by reacting imidazole with a sulfonating agent such as oleum (fuming sulfuric acid).
Step 2: Conversion to the Sulfonyl Chloride
The resulting imidazole-4-sulfonic acid is then converted to the sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Caption: Synthetic route to 1H-imidazole-4-sulfonyl chloride.
Detailed Procedure (Illustrative):
-
To a cooled (0 °C) and stirred solution of oleum, slowly add imidazole.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to facilitate the sulfonation reaction.
-
Upon completion, the reaction mixture is carefully poured onto ice to precipitate the imidazole-4-sulfonic acid.
-
The isolated sulfonic acid is then dried and subsequently reacted with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to yield 1H-imidazole-4-sulfonyl chloride.
-
The crude product is typically purified by recrystallization or chromatography.
Protocol 2: Synthesis of a Model Imidazole-4-Sulfonamide Derivative
This protocol details the general procedure for the reaction of 1H-imidazole-4-sulfonyl chloride with a primary amine to form the corresponding sulfonamide. This reaction is central to the creation of libraries of compounds for screening as potential kinase inhibitors.
Caption: Workflow for imidazole-4-sulfonamide synthesis.
Materials:
-
1H-imidazole-4-sulfonyl chloride
-
Primary or secondary amine of interest
-
A suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification equipment
Detailed Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in the chosen aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 1H-imidazole-4-sulfonyl chloride (1.1 equivalents) in the same solvent.
-
Add the solution of 1H-imidazole-4-sulfonyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired imidazole-4-sulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry, etc.).
Data Presentation: Biological Activity of Imidazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of representative imidazole-based compounds against p38α MAP kinase. This data illustrates the potential for discovering highly potent inhibitors through the exploration of this chemical scaffold.
| Compound ID | Structure | p38α MAP Kinase IC₅₀ (nM) | Reference |
| SB203580 | Pyridinyl imidazole derivative | 222.44 ± 5.98 | [3] |
| Compound AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative | 403.57 ± 6.35 | [3] |
| Pyrimidine 15 | 4-Fluorophenyl-2,5-disubstituted imidazole | 250 | [7] |
| Pyrimidine 34 | 4-Fluorophenyl-2,5-disubstituted imidazole | 96 | [7] |
Conclusion and Future Perspectives
1H-imidazole-4-sulfonyl chloride has proven to be a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its straightforward reactivity allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The successful development of numerous imidazole-based p38 MAP kinase inhibitors underscores the potential of this scaffold in addressing inflammatory diseases. Future applications of 1H-imidazole-4-sulfonyl chloride will likely extend to the development of inhibitors for other kinase families and different therapeutic targets, further solidifying its importance in the drug discovery pipeline.
References
- Murry, J. A., Frantz, D. E., So, R. C., & Tillyer, R. D. (2004). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Current Opinion in Drug Discovery & Development, 7(6), 866-879*.
- Ahmad, I., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 17788–17799*.
- (Referenced for general synthesis of sulfonyl chlorides).
- (Referenced for synthesis of imidazole-1-sulfonyl azide).
- (Referenced for commercial availability of 1-methyl-1H-imidazole-4-sulfonyl chloride).
- (Referenced for SB 203580 as a p38 inhibitor).
- (Referenced for a commercially available p38 MAP Kinase Inhibitor IV).
- (Referenced for synthesis of imidazolone-sulfonamide hybrids).
- Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Journal of Biological Chemistry, 275(10), 7395–7402*.
- (Referenced for commercial availability of 1H-imidazole-4-sulfonyl chloride).
- (Referenced for SB203580 as a p38 MAP Kinase Inhibitor).
- (Referenced for commercial availability of 1H-imidazole-4-sulfonyl chloride).
- (Referenced for general biological activity of imidazole deriv
- Liverton, N. L., et al. (1999).
- Seerden, J. P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3564–3568*.
- (Referenced for synthesis of pyrazolo-triazine sulfonamides).
- (Referenced for properties of FDA-approved kinase inhibitors).
- (Referenced for binding modes of imidazolinone p38 MAP kinase inhibitors).
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- 1. researchgate.net [researchgate.net]
- 2. Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1H-Imidazole-4-sulfonyl Chloride in the Synthesis of Bioactive Compounds
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1H-imidazole-4-sulfonyl chloride. This versatile bifunctional reagent serves as a cornerstone for constructing novel sulfonamide-containing molecules with significant therapeutic potential. We will delve into the reagent's fundamental properties, its core reactivity, detailed and validated protocols for its use in sulfonamide synthesis, and its application in developing targeted inhibitors for key biological pathways. The causality behind experimental choices is emphasized throughout to empower researchers to adapt and troubleshoot their synthetic strategies effectively.
Introduction: The Strategic Value of the Imidazole-Sulfonamide Scaffold
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the essential amino acid histidine and drugs like the anticancer agent dacarbazine and the antifungal ketoconazole.[1] Its aromatic, electron-rich nature and ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with biological targets.[2]
Similarly, the sulfonamide functional group (-SO₂NH-) is a cornerstone of modern pharmaceuticals, prized as a bioisostere for the more metabolically labile amide bond.[3][4] This group imparts favorable physicochemical properties, including improved hydrolytic stability and the ability to act as a strong hydrogen bond acceptor, leading to enhanced binding affinity for targets such as carbonic anhydrases and various protein kinases.[5]
1H-Imidazole-4-sulfonyl chloride uniquely merges these two powerful pharmacophores into a single, reactive building block. Its utility lies in the highly reliable reaction of the sulfonyl chloride moiety with primary and secondary amines to forge a stable sulfonamide linkage, thereby coupling the imidazole core to a wide array of molecular fragments. This enables the rapid generation of diverse chemical libraries for screening against critical disease targets.
Reagent Profile and Physicochemical Properties
Understanding the fundamental properties of 1H-imidazole-4-sulfonyl chloride is critical for its successful application and safe handling.
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₂O₂S | [6] |
| Molecular Weight | 166.59 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 163-174 °C | |
| InChI Key | MXCZCMCHRWGSBX-UHFFFAOYSA-N | |
| SMILES | ClS(=O)(=O)c1c[nH]cn1 | |
| Solubility | Slightly soluble in water; reacts with water. Soluble in various organic solvents. | [7] |
Safety, Handling, and Storage
Trustworthiness through Safety: The reactivity that makes 1H-imidazole-4-sulfonyl chloride a valuable reagent also necessitates stringent safety protocols. It is classified as a corrosive substance that causes severe skin burns and eye damage.[6][7]
| Hazard Information | Handling & Safety Precautions |
| GHS Classification | Skin Corrosion/Irritation, Category 1B (H314).[6] |
| Signal Word | Danger |
| Primary Hazards | Causes severe skin burns and eye damage.[6][7] Reacts with water, potentially liberating toxic gas (HCl).[8] Is hygroscopic and light-sensitive.[9] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[8][10] All manipulations should be performed in a certified chemical fume hood.[9] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong oxidizing agents and acids.[7][9][10] The use of a desiccator is recommended. |
| Spill & Disposal | For minor spills, use dry cleanup procedures to avoid generating dust.[10] Do not use water.[8] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] |
Core Application: Synthesis of Imidazole-4-sulfonamides
The primary application of this reagent is the synthesis of N-substituted imidazole-4-sulfonamides. This reaction is a cornerstone of medicinal chemistry due to its reliability and broad scope.[11][12]
The Underlying Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic attack by an amine on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is crucial. Its role is to quench the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
Sources
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- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. echemi.com [echemi.com]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfonylation with 1H-Imidazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Imidazole Sulfonamide Moiety
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds[1]. When functionalized with a sulfonamide group, the resulting imidazole sulfonamides exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties[2][3]. The sulfonamide group itself is a key pharmacophore, known to improve the physicochemical properties of drug candidates, such as solubility and plasma protein binding.
1H-Imidazole-4-sulfonyl chloride is a key reagent for introducing the imidazole-4-sulfonamide moiety into a target molecule. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a versatile imidazole ring, makes it an attractive building block in drug discovery and development. This guide provides a comprehensive overview of the experimental protocol for sulfonylation reactions using 1H-imidazole-4-sulfonyl chloride, with a focus on the underlying chemical principles and practical considerations for successful synthesis.
Reagent Profile: 1H-Imidazole-4-sulfonyl chloride
| Property | Value | Reference |
| CAS Number | 58767-51-4 | [4][5] |
| Molecular Formula | C₃H₃ClN₂O₂S | [4][5] |
| Molecular Weight | 166.59 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 163-174 °C | |
| Hazard Class | Skin Corrosion 1B | [4] |
Safety and Handling: 1H-Imidazole-4-sulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage[4]. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the reagent in a tightly sealed container in a cool, dry place away from moisture, as it is susceptible to hydrolysis.
The Sulfonylation Reaction: Mechanism and Key Considerations
The sulfonylation of an amine with 1H-imidazole-4-sulfonyl chloride proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.
Caption: Generalized mechanism of sulfonylation.
Key Experimental Parameters:
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used to scavenge the HCl produced during the reaction. The use of an appropriate base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic, and to drive the reaction to completion.
-
Solvent Selection: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to avoid unwanted side reactions with the sulfonyl chloride.
-
Reaction Temperature: Sulfonylation reactions are often performed at room temperature. However, for less reactive amines, gentle heating may be necessary. Conversely, for highly reactive amines, the reaction may need to be cooled to control the reaction rate and minimize the formation of byproducts.
-
Stoichiometry: A slight excess of the amine (1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more valuable sulfonyl chloride. The amount of base used is typically stoichiometric to the sulfonyl chloride or in slight excess.
Experimental Protocol: Synthesis of a Representative Imidazole Sulfonamide
This protocol describes a general procedure for the synthesis of an N-substituted-1H-imidazole-4-sulfonamide from 1H-imidazole-4-sulfonyl chloride and a primary or secondary amine.
Materials:
-
1H-Imidazole-4-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and anhydrous DCM (or THF) to achieve a concentration of approximately 0.1-0.2 M.
-
Addition of Base: Add the base (TEA or DIPEA, 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 1H-imidazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM (or THF). Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture by adding water.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and unreacted sulfonyl chloride) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-1H-imidazole-4-sulfonamide.
Caption: A streamlined workflow for the synthesis of imidazole sulfonamides.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently nucleophilic amine.- Protonated amine (insufficient base). | - Use fresh or properly stored 1H-imidazole-4-sulfonyl chloride.- Increase the reaction temperature or use a more activating solvent.- Ensure the use of an adequate amount of a suitable base. |
| Formation of multiple products | - Reaction of the imidazole N-H with the sulfonyl chloride.- Di-sulfonylation of a primary amine. | - Use a protected imidazole sulfonyl chloride (e.g., N-methylated) if selective N-sulfonylation is desired.- Use a controlled stoichiometry of the sulfonyl chloride and monitor the reaction carefully. |
| Difficult purification | - Co-elution of the product with starting materials or byproducts. | - Optimize the chromatographic conditions (solvent system, gradient).- Consider recrystallization as an alternative purification method. |
Conclusion
The sulfonylation of amines with 1H-imidazole-4-sulfonyl chloride is a robust and versatile method for the synthesis of imidazole sulfonamides, a class of compounds with significant potential in drug discovery. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a wide range of derivatives for biological evaluation. The protocol and guidelines presented in this document provide a solid foundation for the successful application of this important synthetic transformation.
References
-
PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 23(10), 2649. Retrieved from [Link]
-
O'Connell, M. G., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(8), 3443-3446. Retrieved from [Link]
-
Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 46(36), 6281-6283. Retrieved from [Link]
-
Ube, H., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Retrieved from [Link]
-
Haj Hossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Journal of Pharmaceutical Research, 13(1). Retrieved from [Link]
-
Rami Reddy, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25967-25980. Retrieved from [Link]
-
Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-943. Retrieved from [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 143-151. Retrieved from [Link]
-
Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. The Journal of Organic Chemistry, 79(10), 4826-4831. Retrieved from [Link]
-
Klinger, K. M., et al. (2013). Formation and Ecotoxicity of N-Heterocyclic Compounds on Ammoxidation of Mono- and Polysaccharides. Journal of Agricultural and Food Chemistry, 61(33), 7891-7899. Retrieved from [Link]
-
Kaur, R., & Sharma, P. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 19(39), 8444-8467. Retrieved from [Link]
-
Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. (2025). ChemMedChem. Retrieved from [Link]
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- 5. scbt.com [scbt.com]
Application Notes & Protocols: 1H-Imidazole-4-sulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of 1H-Imidazole-4-sulfonyl Chloride
In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. While a variety of protecting groups for amines exist, the exploration of novel reagents with unique reactivity and stability profiles remains a significant endeavor in medicinal chemistry and drug development.[2]
This document introduces 1H-imidazole-4-sulfonyl chloride as a noteworthy, albeit less conventional, protecting group for primary and secondary amines. The resulting sulfonamide linkage offers a distinct set of properties stemming from the presence of the imidazole ring—a privileged structure in medicinal chemistry known for its biological activity and its ability to engage in various intermolecular interactions.[3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of employing 1H-imidazole-4-sulfonyl chloride, offering foundational protocols and critical insights for its application in complex synthetic routes.
Core Principles and Mechanistic Rationale
The use of sulfonyl chlorides to form sulfonamides is a well-established method for amine protection. The electron-withdrawing nature of the sulfonyl group effectively attenuates the nucleophilicity and basicity of the amine nitrogen. The imidazole moiety in 1H-imidazole-4-sulfonyl chloride introduces unique electronic and chemical properties to the resulting sulfonamide.
Protection of Amines
The protection step proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated.
Caption: Workflow for the protection of an amine using 1H-imidazole-4-sulfonyl chloride.
Deprotection of N-(1H-Imidazole-4-sulfonyl)amines
The cleavage of sulfonamides is often the most challenging aspect of their use as protecting groups, typically requiring harsh conditions.[5] However, the presence of the imidazole ring may offer alternative deprotection strategies. While specific mild deprotection methods for N-(1H-imidazole-4-sulfonyl)amines are not yet extensively documented, general approaches for sulfonamide cleavage can be considered as starting points for optimization. These include reductive cleavage and acidic hydrolysis.[5][6][7]
Caption: General workflow for the deprotection of an N-(1H-imidazole-4-sulfonyl)amine.
Experimental Protocols: Foundational Procedures
The following protocols are provided as a starting point for the use of 1H-imidazole-4-sulfonyl chloride as a protecting group. Optimization of these conditions for specific substrates is highly recommended.
Protocol 1: Protection of a Primary Amine (e.g., Benzylamine)
This protocol describes the formation of N-benzyl-1H-imidazole-4-sulfonamide.
Materials:
-
Benzylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzylamine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq.) to the solution.
-
In a separate flask, dissolve 1H-imidazole-4-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the 1H-imidazole-4-sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-1H-imidazole-4-sulfonamide.
Protocol 2: Deprotection of N-(1H-Imidazole-4-sulfonyl)amine (Exploratory)
Given the limited specific literature, the following are suggested starting points for deprotection, based on general methods for sulfonamide cleavage.
Method A: Reductive Cleavage (e.g., with Sodium Naphthalenide) [7]
-
Caution: Sodium metal is highly reactive. This procedure should be performed under an inert atmosphere by trained personnel.
-
Prepare a solution of sodium naphthalenide in anhydrous tetrahydrofuran (THF).
-
Dissolve the N-(1H-imidazole-4-sulfonyl)amine (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add the sodium naphthalenide solution dropwise until a persistent green color is observed.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Method B: Acidic Hydrolysis (e.g., with Trifluoromethanesulfonic Acid) [6][7]
-
Caution: Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment.
-
Dissolve the N-(1H-imidazole-4-sulfonyl)amine (1.0 eq.) in a suitable solvent such as dichloromethane or dichloroethane.
-
Add trifluoromethanesulfonic acid (1.1-2.0 eq.) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Characterization of a Protected Amine
The following table summarizes the expected spectroscopic data for a model protected amine, N-benzyl-1H-imidazole-4-sulfonamide. These are predicted values based on analogous structures and should be confirmed experimentally.[10][11][12]
| Parameter | Expected Value/Range |
| ¹H NMR (DMSO-d₆) | |
| Imidazole H-2 | δ 8.0-8.5 ppm (s) |
| Imidazole H-5 | δ 7.5-8.0 ppm (s) |
| Aromatic CH (benzyl) | δ 7.2-7.4 ppm (m) |
| CH₂ (benzyl) | δ 4.2-4.5 ppm (d) |
| NH (sulfonamide) | δ 8.5-9.5 ppm (t) |
| ¹³C NMR (DMSO-d₆) | |
| Imidazole C-2 | δ 135-140 ppm |
| Imidazole C-4 | δ 130-135 ppm |
| Imidazole C-5 | δ 115-120 ppm |
| Aromatic C (benzyl) | δ 127-140 ppm |
| CH₂ (benzyl) | δ 45-50 ppm |
| IR (KBr) | |
| N-H Stretch | 3200-3400 cm⁻¹ |
| C=N Stretch (imidazole) | 1550-1650 cm⁻¹ |
| S=O Stretch (asymmetric) | 1320-1360 cm⁻¹ |
| S=O Stretch (symmetric) | 1140-1180 cm⁻¹ |
Stability and Orthogonality
A key advantage of any protecting group is its stability under a range of reaction conditions, allowing for selective transformations elsewhere in the molecule. The N-(1H-imidazole-4-sulfonyl) group is expected to be stable to a variety of conditions, including:
-
Mildly acidic and basic conditions: The sulfonamide linkage is generally robust.
-
Oxidative and reductive conditions that do not cleave sulfonamides: For example, many common oxidations and reductions used in organic synthesis.
This stability profile suggests that the imidazole-4-sulfonyl group could be orthogonal to other common amine protecting groups such as Boc (acid-labile) and Fmoc (base-labile).[1]
Conclusion and Future Outlook
1H-Imidazole-4-sulfonyl chloride presents itself as a promising protecting group for amines, offering a unique combination of a stable sulfonamide linkage with the medicinally relevant imidazole scaffold. While detailed, field-proven protocols are still emerging, the foundational procedures and theoretical framework provided in this guide offer a solid starting point for researchers to explore its utility in their synthetic endeavors. Further investigation into milder and more selective deprotection methods will undoubtedly enhance the applicability of this protecting group in the synthesis of complex molecules and drug candidates.
References
- BenchChem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Data table].
- The Royal Society of Chemistry. (2014). Supplementary data. [Spectroscopic data].
- ResearchGate. (n.d.). Complete 1 H NMR and 13 C NMR signal assignments for compound (4). [Data table].
- Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Different derivatives of Nitro-imidazole containing sulfonamide and Pyridine group were synthesized... (n.d.). Der Pharma Chemica.
- In this reaction, aryl halides and imidazole derivatives were preferred as the starting material... (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society.
- Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applic
- MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). [Lecture Notes].
- Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.).
- 1-METHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE. (n.d.). Crescent Chemical Company.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012, October). Arabian Journal of Chemistry, 5(4), 523.
-
Protecting group. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors... (n.d.). RSC Publishing.
- Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. (n.d.). MDPI.
- Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. (n.d.).
- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
- 1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-. (n.d.). BOC Sciences.
- Exploration of NMI-MsCl mediated amide bond formation for the synthesis of novel 3,5-substituted-1,2,4-oxadiazole derivatives... (2023, August). Molecular Diversity, 27(4), 1867-1878.
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (n.d.).
Sources
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- 2. Exploration of NMI-MsCl mediated amide bond formation for the synthesis of novel 3,5-substituted-1,2,4-oxadiazole derivatives: synthesis, evaluation of anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 7. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Imidazole-4-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 9. scbt.com [scbt.com]
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- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Catalytic Applications of 1H-Imidazole-4-Sulfonyl Chloride Derivatives: A Guide for Researchers
Introduction: Unlocking Catalytic Potential
In the landscape of modern synthetic chemistry, the development of novel and efficient catalysts remains a cornerstone of innovation. Among the myriad of molecular scaffolds explored for catalytic activity, imidazole-based structures have consistently demonstrated remarkable versatility. This guide focuses on the derivatives of 1H-imidazole-4-sulfonyl chloride , a reactive building block that serves as a gateway to a diverse range of catalytically active molecules. While 1H-imidazole-4-sulfonyl chloride itself is not typically employed as a direct catalyst, its derivatives, particularly N-substituted sulfonamides, are emerging as powerful tools in both organocatalysis and coordination chemistry.
This document provides an in-depth exploration of the synthesis and application of these derivatives, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The narrative is structured to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
From Reagent to Catalyst: The Synthetic Gateway
The journey from the reactive sulfonyl chloride to a functional catalyst is a critical first step. The primary transformation involves the reaction of 1H-imidazole-4-sulfonyl chloride with a nucleophile, typically an amine, to form a stable sulfonamide. This reaction is the foundation for creating a diverse library of potential catalysts.
Protocol 1: General Synthesis of N-Aryl-1H-imidazole-4-sulfonamides
This protocol outlines a general method for the synthesis of N-aryl-1H-imidazole-4-sulfonamides, which can serve as ligands for metal-catalyzed reactions or as organocatalysts themselves.
Materials:
-
1H-imidazole-4-sulfonyl chloride
-
Substituted aniline
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Sulfonyl Chloride Addition: Slowly add a solution of 1H-imidazole-4-sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Rationale: Slow addition is crucial to control the exothermicity of the reaction and prevent side product formation.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the desired N-aryl-1H-imidazole-4-sulfonamide.
Data Presentation: Representative Yields for N-Aryl-1H-imidazole-4-sulfonamide Synthesis
| Entry | Substituted Aniline | Product | Typical Yield (%) |
| 1 | Aniline | N-phenyl-1H-imidazole-4-sulfonamide | 85-95 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-imidazole-4-sulfonamide | 88-96 |
| 3 | 4-Nitroaniline | N-(4-nitrophenyl)-1H-imidazole-4-sulfonamide | 80-90 |
Application in Asymmetric Organocatalysis
N-acyl-1H-imidazole-4-sulfonamides, derived from the reaction of 1H-imidazole-4-sulfonamide with acylating agents, have shown promise as organocatalysts, particularly in asymmetric synthesis. The sulfonamide moiety can act as a hydrogen bond donor, playing a crucial role in the stereochemical control of the reaction.
Conceptual Framework: Chiral N-Acyl-1H-imidazole-4-sulfonamides in Asymmetric Aldol Reactions
The design of a chiral N-acyl-1H-imidazole-4-sulfonamide catalyst for an asymmetric aldol reaction hinges on the creation of a well-defined chiral environment around the catalytically active imidazole nitrogen.
Figure 1. Conceptual workflow for an asymmetric aldol reaction catalyzed by a chiral N-acyl-1H-imidazole-4-sulfonamide.
Protocol 2: Asymmetric Aldol Reaction Catalyzed by a Proline-Derived Imidazole Sulfonamide
This protocol describes a representative asymmetric aldol reaction using a catalyst synthesized from 1H-imidazole-4-sulfonyl chloride and a chiral proline derivative.
Catalyst Synthesis (Illustrative):
-
React 1H-imidazole-4-sulfonyl chloride with L-proline methyl ester to form the corresponding sulfonamide.
-
Hydrolyze the methyl ester to the carboxylic acid.
-
Couple the carboxylic acid with a suitable amine to introduce additional steric and electronic features.
Materials:
-
Chiral proline-derived imidazole sulfonamide catalyst (e.g., 5 mol%)
-
Aromatic aldehyde (1.0 eq)
-
Acetone (10 eq)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the aromatic aldehyde in anhydrous toluene, add acetone.
-
Catalyst Addition: Add the chiral proline-derived imidazole sulfonamide catalyst. Rationale: The catalyst's bifunctional nature, with the imidazole acting as a base and the sulfonamide as a hydrogen-bond donor, facilitates the formation of a stereochemically defined enolate.
-
Reaction Progress: Stir the mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor by TLC.
-
Quenching and Work-up: Quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Application in Metal-Catalyzed Cross-Coupling Reactions
Derivatives of 1H-imidazole-4-sulfonamide can act as effective ligands for transition metal catalysts, particularly in cross-coupling reactions. The imidazole nitrogen and the sulfonamide group can coordinate to a metal center, creating a stable and reactive catalytic species.
Catalytic Cycle: Copper-Catalyzed N-Arylation
The N-arylation of imidazoles is a fundamental transformation in medicinal chemistry. Imidazole-4-sulfonamide derivatives can serve as ligands to facilitate this process.
Figure 2. A proposed catalytic cycle for the copper-catalyzed N-arylation of an imidazole, facilitated by an imidazole-4-sulfonamide ligand.
Protocol 3: Copper-Catalyzed N-Arylation of Imidazole using an N-Aryl-1H-imidazole-4-sulfonamide Ligand
This protocol provides a general procedure for the Ullmann-type N-arylation of imidazole using a copper catalyst and an N-aryl-1H-imidazole-4-sulfonamide as a supporting ligand.
Materials:
-
Copper(I) iodide (CuI, 5 mol%)
-
N-phenyl-1H-imidazole-4-sulfonamide (ligand, 10 mol%)
-
Imidazole (1.0 eq)
-
Aryl iodide (1.2 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a Schlenk tube, add CuI, the N-phenyl-1H-imidazole-4-sulfonamide ligand, imidazole, aryl iodide, and K2CO3.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas three times, then add anhydrous DMF via syringe. Rationale: An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 110-130 °C) with vigorous stirring for the required time (typically 12-24 hours).
-
Cooling and Filtration: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Work-up: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the N-arylated imidazole.
Conclusion and Future Outlook
The derivatives of 1H-imidazole-4-sulfonyl chloride represent a promising and largely untapped class of compounds for catalytic applications. Their straightforward synthesis and tunable electronic and steric properties make them attractive candidates for the development of novel organocatalysts and ligands for metal-catalyzed transformations. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the full potential of these versatile molecules. Future research in this area will likely focus on the design of more sophisticated chiral derivatives for highly enantioselective processes and the exploration of their utility in a broader range of catalytic reactions.
References
Application Notes and Protocols: The Strategic Use of 1H-imidazole-4-sulfonyl chloride in the Synthesis of Kinase Inhibitors
Introduction: The Imidazole Scaffold and Sulfonamide Group in Kinase Inhibition
The imidazole ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal anchor for binding to the ATP pocket of various kinases.[1][2][3] When coupled with a sulfonyl chloride functional group, as in 1H-imidazole-4-sulfonyl chloride , it becomes a powerful and versatile reagent for creating potent and selective kinase inhibitors. The resulting sulfonamide linkage is a key structural motif found in numerous clinically evaluated and approved drugs. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1H-imidazole-4-sulfonyl chloride in the synthesis of kinase inhibitors, with a focus on practical protocols and the underlying chemical principles.
Chemical Properties and Reactivity of 1H-imidazole-4-sulfonyl chloride
1H-imidazole-4-sulfonyl chloride is a reactive chemical intermediate. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reactivity is the cornerstone of its utility in medicinal chemistry.
Key Properties:
| Property | Value |
| Molecular Formula | C₃H₃ClN₂O₂S[4][5] |
| Molecular Weight | 166.59 g/mol [4][5] |
| Appearance | Typically a solid |
| CAS Number | 58767-51-4[4][5] |
The reaction of 1H-imidazole-4-sulfonyl chloride with an amine is a classic nucleophilic acyl substitution at sulfur. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct.
The Role in Kinase Inhibitor Design
The p38 mitogen-activated protein (MAP) kinase and Akt (also known as Protein Kinase B) are two critical signaling proteins implicated in a variety of diseases, including inflammatory conditions and cancer.[2][6][7] The development of small molecule inhibitors for these kinases is a major focus of drug discovery. The imidazole scaffold has been a cornerstone in the development of p38 MAP kinase inhibitors.[2][3][8] These inhibitors are often competitive with ATP, binding in the same pocket on the enzyme.[1] The sulfonamide group, formed from 1H-imidazole-4-sulfonyl chloride, can form crucial hydrogen bonds within the ATP binding site, enhancing potency and selectivity. Similarly, sulfonamide-based compounds have been developed as inhibitors of the Akt pathway.[6][9]
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of kinase inhibitors using 1H-imidazole-4-sulfonyl chloride.
Protocol 1: General Synthesis of Imidazole-4-sulfonamides
This protocol outlines the general procedure for the reaction of 1H-imidazole-4-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Experimental Workflow:
Sources
- 1. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Development of sulfonamide AKT PH domain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-Aryl-1H-imidazole-4-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-aryl-1H-imidazole-4-sulfonamides through the reaction of 1H-imidazole-4-sulfonyl chloride with various anilines. The imidazole sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] This document offers a detailed examination of the underlying reaction mechanism, step-by-step experimental protocols, and critical insights into reaction optimization and troubleshooting. Furthermore, it explores the significance of this chemical transformation in the context of drug discovery, supported by relevant examples.
Introduction: The Significance of Imidazole Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in drug design, renowned for its ability to mimic the transition state of amide hydrolysis and act as a versatile hydrogen bond donor and acceptor.[3] When incorporated into a heterocyclic framework like imidazole, the resulting molecule often exhibits potent and selective biological activity. The imidazole ring itself is a key pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[4] Consequently, N-aryl-1H-imidazole-4-sulfonamides are a class of compounds with immense potential for the development of novel therapeutics, including kinase inhibitors and other targeted agents.[1][5]
The synthesis of these compounds is most commonly achieved via the nucleophilic substitution of a sulfonyl chloride with an aniline. This guide focuses on the practical execution of this reaction, providing researchers with the necessary knowledge to confidently synthesize these valuable molecules.
Reaction Mechanism and Key Considerations
The reaction proceeds via a classical nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
Caption: General reaction mechanism for sulfonamide formation.
Key Considerations:
-
Role of the Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, driving the reaction to completion.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically preferred to avoid solvolysis of the sulfonyl chloride.
-
Reactivity of the Aniline: The nucleophilicity of the aniline is influenced by the electronic nature of its substituents. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it.
-
The Imidazole N-H Proton: The acidic proton on the imidazole ring can be deprotonated by the base, potentially leading to side reactions. In cases of low yield or complex reaction mixtures, protection of the imidazole nitrogen (e.g., with a Boc or Trityl group) may be necessary, followed by a deprotection step.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-1H-imidazole-4-sulfonamides
This protocol provides a general starting point for the reaction. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Materials:
-
1H-imidazole-4-sulfonyl chloride
-
Substituted aniline
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aniline (1.0 eq) in anhydrous DCM (0.1-0.2 M) under a nitrogen atmosphere, add triethylamine (1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 1H-imidazole-4-sulfonyl chloride (1.0-1.2 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
Protocol for Reactions with Less Nucleophilic Anilines
For anilines bearing electron-withdrawing groups, elevated temperatures and a stronger, non-nucleophilic base may be required.
Materials:
-
Same as 3.1, with the addition of Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
Dissolve the aniline (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF or acetonitrile (0.1 M).
-
Add 1H-imidazole-4-sulfonyl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of N-aryl-1H-imidazole-4-sulfonamides based on the nucleophilicity of the aniline.
| Aniline Substituent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Electron-donating (e.g., -OCH3, -CH3) | Triethylamine | DCM | 0 to RT | 4-8 |
| Unsubstituted | Triethylamine | DCM | 0 to RT | 6-12 |
| Electron-withdrawing (e.g., -Cl, -CF3) | DIPEA | DMF | 60 | 12-24 |
| Strongly deactivating (e.g., -NO2) | DIPEA | DMF | 80 | 24-48 |
Workflow and Troubleshooting
Caption: Experimental workflow with integrated troubleshooting.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive aniline; Inactive sulfonyl chloride (hydrolyzed); Insufficient base or temperature. | Use a stronger base (DIPEA); Increase reaction temperature; Use freshly opened or purified sulfonyl chloride. |
| Multiple Products/Low Yield | Side reaction at the imidazole N-H; Decomposition of starting material or product. | Consider protecting the imidazole nitrogen with a suitable protecting group (e.g., Boc, Trityl); Run the reaction at a lower temperature for a longer duration. |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the mobile phase for column chromatography; Consider recrystallization as an alternative purification method. |
Conclusion
The reaction of 1H-imidazole-4-sulfonyl chloride with anilines is a robust and versatile method for the synthesis of a medicinally important class of compounds. A thorough understanding of the reaction mechanism and careful consideration of the electronic properties of the aniline substrate are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a solid foundation for researchers to successfully synthesize N-aryl-1H-imidazole-4-sulfonamides for applications in drug discovery and development.
References
-
Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. Available at: [Link]
-
Glushkov, V. A., et al. (2006). Synthesis and Structure-Activity Studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an Imidazole-Containing alpha(1A)-adrenoceptor Agonist. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Medicinal Chemistry. Available at: [Link]
-
Youssif, B. G. M., et al. (2021). Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ChemistrySelect. Available at: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
Jafarpour, M., et al. (2011). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. Available at: [Link]
Sources
- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an imidazole-containing alpha(1A)-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Imidazole-4-sulfonyl Chloride in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 1H-imidazole-4-sulfonyl chloride in solid-phase organic synthesis (SPOS). The imidazole scaffold is a privileged structure in medicinal chemistry, known for its high stability, water solubility, and hydrogen bonding capabilities, making it a sought-after motif in drug discovery.[1] The use of 1H-imidazole-4-sulfonyl chloride as a building block in SPOS allows for the efficient construction of libraries of imidazole-containing sulfonamides, a class of compounds with significant therapeutic potential. This document outlines detailed protocols for the immobilization of amines onto a solid support, subsequent sulfonylation with 1H-imidazole-4-sulfonyl chloride, and the final cleavage of the desired sulfonamide product. The causality behind experimental choices, safety considerations, and workflow visualizations are provided to ensure scientifically sound and reproducible results.
Introduction: The Strategic Advantage of 1H-Imidazole-4-sulfonyl Chloride in SPOS
Solid-phase organic synthesis has revolutionized drug discovery by enabling the rapid and efficient synthesis of large compound libraries. The choice of building blocks is critical to the success of any SPOS campaign. 1H-imidazole-4-sulfonyl chloride emerges as a valuable reagent due to the pharmacological importance of the imidazole ring and the synthetic versatility of the sulfonyl chloride functional group.
The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a key component in numerous FDA-approved drugs. In the context of cancer drug discovery, imidazole derivatives have been shown to exhibit a wide range of anti-cancer effects, including DNA binding and enzyme inhibition.[1]
Sulfonyl chlorides are highly reactive electrophiles that readily react with nucleophiles, such as primary and secondary amines, to form stable sulfonamide bonds.[2][3] This reactivity is harnessed in SPOS to couple the imidazole scaffold to a diverse range of amine-containing molecules immobilized on a solid support. The resulting sulfonamides are of significant interest in medicinal chemistry as they are bioisosteres of amides with potentially improved metabolic stability and binding affinities.
This guide will provide a step-by-step protocol for the synthesis of a library of N-substituted-1H-imidazole-4-sulfonamides using a solid-phase approach.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and handling requirements is paramount for safe and effective experimentation.
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClN₂O₂S | [4] |
| Molecular Weight | 166.59 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 163-174 °C | |
| Hazard Class | Skin Corrosion/Irritation, Category 1B | |
| Signal Word | Danger | [7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5] |
Safety Precautions: 1H-imidazole-4-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[5] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
Experimental Workflow: Solid-Phase Synthesis of Imidazole Sulfonamides
The following protocol details a general procedure for the synthesis of N-substituted-1H-imidazole-4-sulfonamides on a solid support. This workflow is designed to be adaptable for the creation of a diverse library of compounds by varying the starting amine.
Overall Synthetic Scheme
Caption: High-level workflow for the solid-phase synthesis of N-substituted-1H-imidazole-4-sulfonamides.
Detailed Protocol
Materials:
-
Rink Amide resin (or other suitable amine-functionalized resin)
-
1H-imidazole-4-sulfonyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker or rotator
Protocol Steps:
Step 1: Resin Swelling
-
Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.
-
Add a sufficient volume of DMF to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. This step is crucial to ensure that the reactive sites on the resin are accessible.
-
Drain the DMF from the vessel.
Step 2: Sulfonylation
-
Wash the swollen resin three times with DMF.
-
Prepare a solution of 1H-imidazole-4-sulfonyl chloride (3-5 equivalents relative to the resin loading) in DMF.
-
In a separate vial, add DIPEA (5-7 equivalents) to the 1H-imidazole-4-sulfonyl chloride solution. The use of a non-nucleophilic base like DIPEA is essential to neutralize the HCl generated during the reaction without competing with the resin-bound amine.
-
Add the activated sulfonyl chloride solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.
-
Once the reaction is complete (Kaiser test negative), drain the reaction solution.
Step 3: Washing
-
Thoroughly wash the resin to remove any unreacted reagents and byproducts. A typical washing sequence is:
-
3 x DMF
-
3 x DCM
-
3 x DMF
-
3 x DCM
-
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Step 4: Cleavage
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). Triisopropylsilane is included as a scavenger to protect the product from reactive species that may be generated during cleavage.
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of TFA, and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to remove the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and dry under vacuum.
Step 5: Purification and Analysis
-
The crude product can be purified using standard techniques such as preparative HPLC.
-
The identity and purity of the final N-substituted-1H-imidazole-4-sulfonamide should be confirmed by analytical methods like LC-MS and NMR spectroscopy.
Mechanistic Considerations
The core of this synthetic strategy lies in the nucleophilic attack of the resin-bound amine on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Simplified mechanism of sulfonamide bond formation on the solid support.
The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion. The liberated HCl is neutralized by the base (DIPEA) present in the reaction mixture, driving the reaction to completion.
Conclusion
1H-imidazole-4-sulfonyl chloride is a powerful and versatile building block for the solid-phase synthesis of imidazole-containing sulfonamides. The protocols outlined in this guide provide a robust framework for researchers in drug discovery and medicinal chemistry to efficiently generate libraries of these promising compounds. The combination of the pharmacologically relevant imidazole core with the synthetically accessible sulfonamide linkage makes this approach highly valuable for the exploration of new chemical space and the development of novel therapeutics.
References
-
NextSDS. 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE Safety Data Sheet. [Link]
-
Klimov, O. V., et al. "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides." Inorganic Chemistry, 2020. [Link]
-
Klimov, O. V., et al. "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides." PMC, 2020. [Link]
-
Wang, L., et al. "Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides." The Journal of Organic Chemistry, 2022. [Link]
-
D'Souza, L., & Day, R. A. "Photolytic cleavage of sulfonamide bonds." PubMed, 1968. [Link]
-
Green, R. A., et al. "Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides." ACS Sustainable Chemistry & Engineering, 2020. [Link]
-
ResearchGate. Synthesis of sulfonamides. [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
PubChem. 1H-Imidazole-4-sulfonyl chloride. [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Pedersen, P. S., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society, 2023. [Link]
-
Bhattacharya, S., et al. "Significance of Imidazole in Cancer Drug Discovery: Recent Advancements." ResearchGate, 2024. [Link]
-
ResearchGate. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
University of Manchester. An updated synthesis of the diazo-transfer reagent imidazole- 1-sulfonyl azide hydrogen sulfate. [Link]
-
University of Southampton. Sulfonyl Chloride Resins and Associated Supported Reagents. [Link]
-
ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
NIH. On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5‑Iodo-1,4-triazoles. [Link]
-
Evonik. Imidazole Curing Agents. [Link]
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Application Notes & Protocols: 1H-Imidazole-4-sulfonyl Chloride in the Synthesis of Novel Antibacterial Agents
Preamble: The Strategic Convergence of Imidazole and Sulfonamide Moieties
The landscape of antibacterial drug discovery is a continuous battle against microbial resistance. A proven strategy in medicinal chemistry involves the hybridization of known pharmacophores to create novel molecular entities with enhanced potency and unique mechanisms of action. This guide focuses on the powerful synergy between the imidazole ring and the sulfonamide functional group.
The sulfonamide moiety is of historical and ongoing importance, representing the first class of synthetic bacteriostatic antibiotics to be widely used.[1][2] Their mechanism, the competitive inhibition of a crucial enzyme in bacterial folate synthesis, remains a cornerstone of antimicrobial therapy.[3][4][] The imidazole nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in drug design, present in numerous compounds with a vast array of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8]
The strategic combination of these two fragments into imidazole-sulfonamide hybrids has yielded compounds with significant biological potential.[6][9] This document provides a detailed guide for researchers and drug development professionals on the use of a key intermediate, 1H-imidazole-4-sulfonyl chloride , as a foundational building block for the synthesis of these promising antibacterial agents.
Reagent Profile: 1H-Imidazole-4-sulfonyl Chloride
1H-imidazole-4-sulfonyl chloride is a highly reactive bifunctional molecule, containing both a nucleophilic imidazole ring and a strongly electrophilic sulfonyl chloride group. This reactivity makes it an ideal starting material for the construction of a diverse library of sulfonamide derivatives.
Table 1: Physicochemical Properties of 1H-Imidazole-4-sulfonyl Chloride
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃ClN₂O₂S | [10][11][12] |
| Molecular Weight | 166.59 g/mol | [10][11] |
| CAS Number | 58767-51-4 | [11] |
| Appearance | Solid | [10][12] |
| Melting Point | 163-174 °C | [10] |
| SMILES String | ClS(=O)(=O)c1c[nH]cn1 | [10] |
Scientific Insight: Reactivity and Handling
The sulfonyl chloride (-SO₂Cl) group is a potent electrophile. The sulfur atom is susceptible to nucleophilic attack by primary and secondary amines, alcohols, and other nucleophiles, leading to the formation of stable sulfonamides and sulfonates, respectively. The imidazole ring's N-H proton is acidic and can be deprotonated under basic conditions, offering another site for functionalization, although the reaction at the sulfonyl chloride is significantly more facile with amines.
Critical Safety and Handling Protocol
Trustworthiness in research begins with safety. 1H-imidazole-4-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage (H314).[10] It is imperative to handle this reagent with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated area away from moisture, as sulfonyl chlorides can hydrolyze. It is classified under Storage Class 8A for combustible, corrosive hazardous materials.[10]
-
First Aid:
-
In case of eye contact (P305 + P351 + P338): Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][13]
-
In case of skin contact: Wash off immediately with plenty of soap and water while removing contaminated clothing. Seek immediate medical attention.[13]
-
If swallowed (P301 + P330 + P331): Rinse mouth. Do NOT induce vomiting.[13]
-
The Scientific Rationale: Mechanism of Action
The antibacterial activity of sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA). Bacteria that synthesize their own folic acid (a vitamin essential for DNA and protein synthesis) rely on the enzyme dihydropteroate synthase (DHPS) to incorporate PABA into dihydropteroic acid.[]
Sulfonamides act as competitive inhibitors of DHPS.[1] By mimicking PABA, they bind to the enzyme's active site, blocking the synthesis of dihydropteroic acid and, consequently, halting folic acid production. This starves the bacteria of the necessary components for replication, resulting in a bacteriostatic effect (inhibiting growth and reproduction).[4][14] Human cells are unaffected because they acquire folate from their diet and do not possess the DHPS enzyme.[1][3]
Sources
- 1. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. researchgate.net [researchgate.net]
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- 4. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 6. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 1H-Imidazole-4-sulfonyl chloride 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 12. 1H-Imidazole-4-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 13. fishersci.ie [fishersci.ie]
- 14. drugs.com [drugs.com]
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Utilizing 1H-Imidazole-4-Sulfonyl Chloride
Introduction: The Strategic Importance of the Imidazole-Sulfonamide Scaffold in Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[3] The development of isoform-selective CA inhibitors is a key objective in medicinal chemistry to minimize off-target effects.
The sulfonamide group (-SO₂NH₂) is the cornerstone of classical CA inhibitor design, acting as a potent zinc-binding group that coordinates to the Zn²⁺ ion in the enzyme's active site.[4] The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the active site.[4] The strategic combination of a primary sulfonamide moiety with an imidazole scaffold, as in derivatives of 1H-imidazole-4-sulfonyl chloride , offers a powerful platform for the design of potent and potentially selective CA inhibitors.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of carbonic anhydrase inhibitors derived from 1H-imidazole-4-sulfonyl chloride. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the structure-activity relationship (SAR) insights that drive the design of these targeted therapeutics.
Core Synthesis Pathway: From 1H-Imidazole-4-Sulfonyl Chloride to N-Substituted Sulfonamides
The fundamental reaction for the synthesis of imidazole-based carbonic anhydrase inhibitors from 1H-imidazole-4-sulfonyl chloride is the nucleophilic substitution of the chlorine atom by a primary or secondary amine. This reaction, known as sulfonamide synthesis, is a robust and versatile method for creating a diverse library of candidate inhibitors.
Caption: General reaction scheme for the synthesis of N-substituted-1H-imidazole-4-sulfonamides.
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-1H-imidazole-4-sulfonamide
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-aryl-1H-imidazole-4-sulfonamide. This procedure can be adapted for a wide range of primary and secondary amines to generate a library of compounds for screening.
Materials and Reagents:
-
1H-Imidazole-4-sulfonyl chloride
-
Substituted aniline (or other primary/secondary amine)
-
Pyridine (or triethylamine)
-
Anhydrous Tetrahydrofuran (THF) (or acetone, dichloromethane)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-imidazole-4-sulfonyl chloride (1.0 eq) in anhydrous THF (10 mL per mmol of sulfonyl chloride).
-
Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.1 eq) followed by the dropwise addition of pyridine (1.5 eq) as a base. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (1H-imidazole-4-sulfonyl chloride) is consumed.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-1H-imidazole-4-sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) and Inhibitory Potency
The inhibitory potency of the synthesized sulfonamides against various carbonic anhydrase isoforms is a critical determinant of their therapeutic potential. The following table summarizes representative inhibition data for different classes of sulfonamide inhibitors, highlighting the impact of structural modifications on their activity.
| Compound Class | Target Isoform(s) | Representative Kᵢ (nM) | Key SAR Insights | Reference(s) |
| Aromatic Sulfonamides | hCA I, II, IX, XII | 10 - 500 | The nature and position of substituents on the aromatic ring significantly influence isoform selectivity. | [1][2] |
| Heterocyclic Sulfonamides (general) | hCA I, II, IX, XII | 5 - 200 | The heterocyclic scaffold can be tailored to exploit specific interactions within the active site of different isoforms. | [4] |
| Tri-Aryl Imidazole Sulfonamides | hCA IX, XII | 300 - 1300 (for hCA IX) | The presence of bulky aryl groups on the imidazole ring can lead to selective inhibition of tumor-associated isoforms. | [4] |
| Sulfonyl Semicarbazides | hCA I, II, IX, XII | 0.59 - 71.8 | The linker between the sulfonamide and the "tail" of the molecule plays a crucial role in determining potency and selectivity. | [1] |
Workflow for Screening and Characterization of Novel Inhibitors
The following workflow outlines the key steps for evaluating the potential of newly synthesized imidazole-4-sulfonamide derivatives as carbonic anhydrase inhibitors.
Caption: A comprehensive workflow for the development of imidazole-based carbonic anhydrase inhibitors.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric assay is the gold standard for measuring the CO₂ hydration activity of carbonic anhydrase and determining the inhibitory potency of synthesized compounds.
Principle:
The assay measures the rate of the CA-catalyzed hydration of CO₂. This is achieved by monitoring the change in pH of a buffer solution containing a pH indicator as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is followed by the change in absorbance of the pH indicator.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Buffer solution (e.g., TRIS-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the CA enzyme in the assay buffer. Prepare serial dilutions of the inhibitor compounds.
-
Assay Mixture: In the stopped-flow instrument, one syringe contains the enzyme solution (with or without the inhibitor) in buffer with the pH indicator. The second syringe contains the CO₂-saturated water.
-
Measurement: The contents of the two syringes are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.
-
Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited enzyme activity. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The use of 1H-imidazole-4-sulfonyl chloride as a starting material provides a versatile and efficient route to a wide array of potential carbonic anhydrase inhibitors. The inherent properties of the imidazole ring, coupled with the well-established zinc-binding capability of the sulfonamide group, make this scaffold a highly promising platform for the development of novel therapeutics. By systematically exploring the structure-activity relationships through the synthesis and evaluation of diverse N-substituted derivatives, researchers can identify lead compounds with high potency and isoform selectivity. Further optimization of these leads, guided by in silico modeling and advanced biological characterization, holds the potential to deliver next-generation carbonic anhydrase inhibitors for the treatment of a variety of human diseases.
References
-
Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. (2021). PubMed Central. [Link]
-
4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. (2021). PubMed Central. [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (2014). PubMed Central. [Link]
-
Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. (2022). PubMed. [Link]
-
Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII. (2018). PubMed. [Link]
Sources
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- 2. Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Sulfonamides from 1H-Imidazole-4-sulfonyl Chloride: An Application Note and Protocol
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique physicochemical and biological properties.[1][2] This application note provides a comprehensive guide for the efficient one-pot synthesis of N-substituted sulfonamides utilizing the reactive precursor, 1H-imidazole-4-sulfonyl chloride. We will delve into the mechanistic underpinnings of this transformation, present a detailed, step-by-step protocol suitable for a broad range of primary and secondary amines, and offer expert insights into reaction optimization, work-up procedures, and safety considerations. This guide is intended for researchers and professionals in drug discovery and development seeking a reliable and straightforward method for the synthesis of diverse sulfonamide libraries.
Introduction: The Significance of Sulfonamides and the Utility of a One-Pot Approach
Sulfonamides are recognized as a "privileged structure" in pharmaceutical chemistry, acting as bioisosteric replacements for amides while offering distinct advantages such as increased metabolic stability, polarity, and the ability to act as hydrogen bond acceptors.[1][3] Their applications are vast, spanning from antibacterial agents to treatments for cancer, diabetes, and central nervous system disorders.[2]
The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base.[4][5] While effective, this method often requires the pre-synthesis and handling of sulfonyl chlorides, which can be unstable and toxic.[1] One-pot methodologies, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[6] This guide focuses on a streamlined one-pot protocol starting from the commercially available and reactive 1H-imidazole-4-sulfonyl chloride.
Mechanistic Rationale: The Sulfonylation of Amines
The core of this synthesis is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a nucleophilic substitution mechanism.
The imidazole ring in 1H-imidazole-4-sulfonyl chloride influences the reactivity of the sulfonyl chloride group. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves two primary purposes:
-
Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the acid, preventing the protonation of the amine reactant, which would render it non-nucleophilic.
-
Facilitation of the Reaction: In some cases, the base can activate the amine, increasing its nucleophilicity.
The general mechanism can be visualized as follows:
Caption: General mechanism of sulfonamide formation.
Detailed Experimental Protocol
This protocol provides a general method for the one-pot synthesis of a sulfonamide from 1H-imidazole-4-sulfonyl chloride and a representative amine (e.g., aniline).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1H-Imidazole-4-sulfonyl chloride | ≥95% | Sigma-Aldrich | Store under inert gas and protect from moisture. |
| Aniline | Reagent Grade | Fisher Scientific | Freshly distilled if necessary. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Acros Organics | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR Chemicals | Use a dry, aprotic solvent. THF or acetonitrile can be alternatives.[7] |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | J.T.Baker | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | For work-up. |
| Brine (Saturated NaCl solution) | ACS Grade | LabChem | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | BDH Chemicals | For drying. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure
Caption: Workflow for the one-pot synthesis of sulfonamides.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-imidazole-4-sulfonyl chloride (1.0 mmol, 1.0 eq.).
-
Add anhydrous dichloromethane (DCM, 5 mL) and stir until the solid is fully dissolved.
-
Add triethylamine (1.2 mmol, 1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Amine:
-
Slowly add the amine (e.g., aniline, 1.0 mmol, 1.0 eq.) to the cooled solution dropwise over 5 minutes. A precipitate of triethylamine hydrochloride may form.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by adding 1 M HCl (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Degraded Sulfonyl Chloride: 1H-imidazole-4-sulfonyl chloride is moisture-sensitive.[7] | Use a fresh bottle or ensure it has been stored properly under an inert atmosphere. |
| Poorly Nucleophilic Amine: Sterically hindered or electron-deficient amines react slower. | Increase the reaction temperature or consider using a stronger, non-nucleophilic base like DBU. Microwave-assisted synthesis can also be effective for less reactive amines.[4][7] | |
| Incorrect Solvent: Reactants may not be fully solubilized. | While DCM is a good starting point, polar aprotic solvents like THF or acetonitrile can be beneficial.[7] | |
| Formation of Byproducts | Di-sulfonylation of Primary Amines: Can occur with excess sulfonyl chloride or strong base. | Use a 1:1 stoichiometry of amine to sulfonyl chloride. Add the sulfonyl chloride to the amine solution if this is a persistent issue. |
| Reaction with Solvent: Some solvents may be reactive under the reaction conditions. | Ensure the use of aprotic, non-nucleophilic solvents. |
Safety Precautions
-
1H-Imidazole-4-sulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sulfonyl Chlorides (General): These reagents are lachrymators and are corrosive. Avoid inhalation of vapors and contact with skin and eyes. They react with water, sometimes vigorously.[8]
-
Triethylamine: Flammable liquid and vapor. It is corrosive and harmful if swallowed or inhaled.
-
Dichloromethane: A potential carcinogen. Handle with care in a fume hood.
-
General Handling: All manipulations should be carried out in a well-ventilated fume hood. An emergency eyewash and safety shower should be readily accessible.
Conclusion
The one-pot synthesis of sulfonamides from 1H-imidazole-4-sulfonyl chloride offers an efficient and direct route to a diverse range of these medicinally important compounds. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can effectively synthesize novel sulfonamide derivatives for various applications in drug discovery and development. The simplicity of the procedure, coupled with the ready availability of the starting materials, makes this a valuable method for both academic and industrial laboratories.
References
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Thieme Gruppe. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
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PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonyl chloride. Retrieved from [Link]
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Feng, M., Tang, B., Wang, X., & Zhang, G. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34265-34281. [Link]
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Liu, W., Chen, J., & Su, W. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. [Link]
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Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-926. [Link]
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Shah, T. J., & Hsu, D. Y. (2019). Sulfonamide Allergies. US Pharmacist, 44(9), 25-29. [Link]
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Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9579-9583. [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189-21196. [Link]
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USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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Goddard-Borger, E. D., & Stick, R. V. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 2943-2947. [Link]
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Harnessing 1H-imidazole-4-sulfonyl chloride: A Guide to Reaction Conditions and Solvent Effects in Sulfonamide Synthesis
An Application Guide for Researchers
Abstract
1H-imidazole-4-sulfonyl chloride is a pivotal reagent in medicinal chemistry and drug development, primarily serving as a precursor for a diverse range of sulfonamides. The inherent reactivity of the sulfonyl chloride group, combined with the unique electronic properties of the imidazole ring, makes it a valuable building block. However, its successful application is highly dependent on meticulously controlled reaction conditions and a judicious choice of solvent. This guide provides an in-depth analysis of the factors governing its reactivity, focusing on the practical implications of solvent selection, base choice, and temperature control for the synthesis of 1H-imidazole-4-sulfonamides. Detailed protocols, mechanistic insights, and troubleshooting advice are provided to empower researchers to achieve optimal outcomes in their synthetic endeavors.
Introduction: The Significance of 1H-imidazole-4-sulfonyl chloride
The sulfonamide functional group is a cornerstone in pharmacology, present in a wide array of drugs, including antibacterial agents, diuretics, and protease inhibitors.[1][2][3] 1H-imidazole-4-sulfonyl chloride serves as a direct and efficient precursor to introduce the imidazole-sulfonamide moiety, a scaffold of significant interest due to the imidazole ring's ability to act as a hydrogen bond donor/acceptor and a coordination site for metalloenzymes.
The molecule's reactivity is centered on the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This group readily undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages.[3] The primary challenge and area of optimization lie in controlling this reactivity to maximize yield and purity while minimizing side reactions, such as hydrolysis of the sulfonyl chloride.
Key Physicochemical Properties and Safety Considerations:
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₂O₂S | [4][5] |
| Molecular Weight | 166.59 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 163-174 °C | |
| CAS Number | 58767-51-4 | [4][5] |
Safety Profile: 1H-imidazole-4-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[4] Like its N-methylated analog, it is expected to react violently with water and be moisture-sensitive.[6] Handling requires stringent safety measures, including the use of personal protective equipment (goggles, gloves, lab coat) and performing all manipulations in a well-ventilated fume hood.[6] It is incompatible with water, bases, amines, and strong oxidizing agents.[6]
The Core Reaction: Mechanistic Overview of Sulfonylation
The synthesis of a sulfonamide from 1H-imidazole-4-sulfonyl chloride and an amine is a classic nucleophilic substitution reaction. The mechanism proceeds via a stepwise pathway involving a transient, high-energy intermediate.
Figure 1: General mechanism for sulfonamide formation.
Causality Behind the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically the rate-determining step.
-
Formation of a Tetrahedral Intermediate: A transient, negatively charged intermediate is formed. The stability of this intermediate is influenced by the solvent environment.
-
Collapse and Elimination: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling a chloride ion (Cl⁻) as the leaving group.
-
Deprotonation: The resulting protonated sulfonamide is neutralized by a base, yielding the final product and a salt (e.g., triethylammonium chloride). This final step is crucial as the generated HCl would otherwise protonate the starting amine, rendering it non-nucleophilic.
Optimizing Reaction Conditions
The Critical Role of the Base
A base is almost always required to scavenge the hydrochloric acid (HCl) produced during the reaction.[2] Without a base, the reaction would stall after consuming a molar equivalent of the starting amine through protonation.
-
Common Choices: Tertiary amines like triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA, Hünig's base), or pyridine are standard.
-
Expertise in Selection:
-
Triethylamine (Et₃N): A cost-effective and common choice. Its corresponding hydrochloride salt is often insoluble in solvents like dichloromethane (DCM), which can sometimes complicate stirring but can also be a visual indicator of reaction progress.
-
DIPEA: A non-nucleophilic, sterically hindered base. It is preferred when the substrate is sensitive to potential nucleophilic catalysis by the base itself.
-
Pyridine: Can act as both a base and a nucleophilic catalyst. It is often used as the solvent itself in certain sulfonylation reactions, though its removal can be challenging due to its high boiling point.
-
Temperature Control
The reaction is typically exothermic. Maintaining proper temperature control is vital to prevent side reactions and degradation.
-
Standard Protocol: Reactions are often initiated at 0 °C (ice-water bath) by slowly adding the sulfonyl chloride to a solution of the amine and base.
-
Rationale: Starting at a low temperature moderates the initial exothermic reaction. The reaction is then often allowed to warm to room temperature to ensure it proceeds to completion. For less reactive amines, gentle heating may be necessary, but this should be evaluated on a case-by-case basis as it increases the risk of side product formation.
Deep Dive: Solvent Effects on Sulfonylation
The choice of solvent is arguably one of the most critical parameters influencing the reaction's success. The solvent must solubilize the reactants but, more importantly, it must not react with the highly sensitive sulfonyl chloride. The solvent's polarity can also influence the reaction rate by stabilizing or destabilizing the transition state.
Figure 2: Impact of solvent choice on reaction outcomes.
Preferred Solvents: Polar Aprotic
Polar aprotic solvents are the standard choice for sulfonylation as they do not possess acidic protons that can react with the sulfonyl chloride.[7]
-
Dichloromethane (DCM, CH₂Cl₂): An excellent and widely used solvent for this reaction. It offers good solubility for a wide range of organic compounds and is relatively inert. Its low boiling point (39.6 °C) facilitates easy removal during work-up.
-
Tetrahydrofuran (THF): Another common choice, particularly when higher solubility is required. It is crucial to use anhydrous THF, as it is miscible with water. Additionally, older stocks of THF can contain peroxides, which should be quenched before use.
-
Acetonitrile (MeCN): A more polar aprotic solvent, useful for dissolving more polar amines or when the resulting hydrochloride salt needs to be kept in solution. It is a solvent of choice for many sulfonyl azide syntheses.[8][9]
Solvents to Avoid: Protic Solvents
Protic solvents, such as water and alcohols, are generally incompatible with sulfonyl chlorides.
-
Mechanism of Failure (Solvolysis): The lone pairs on the oxygen atom of a protic solvent can act as a nucleophile, attacking the sulfonyl chloride. This leads to the formation of the corresponding sulfonic acid (with water) or sulfonate ester (with an alcohol), consuming the starting material and resulting in low or zero yield of the desired sulfonamide.[10] This underscores the importance of using anhydrous (dry) solvents and reagents for the main reaction.
Summary of Solvent Effects:
| Solvent | Type | Typical Outcome | Rationale / Insights |
| Dichloromethane (DCM) | Polar Aprotic | Excellent | Inert, good solubility, easy to remove. The standard choice for most applications. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Good solubility. Must be anhydrous. Potential for peroxide contamination. |
| Acetonitrile (MeCN) | Polar Aprotic | Good | Useful for more polar substrates. Can help solubilize all components. |
| Pyridine | Polar Aprotic / Basic | Variable | Can act as both solvent and base/catalyst. Can be effective but difficult to remove. |
| Water, Alcohols (MeOH, EtOH) | Protic | Poor (Failure) | Reacts with the sulfonyl chloride (solvolysis) to form undesired sulfonic acid or esters. |
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol describes a general, self-validating procedure for the reaction of 1H-imidazole-4-sulfonyl chloride with a representative primary amine (e.g., benzylamine).
Objective: To synthesize N-benzyl-1H-imidazole-4-sulfonamide.
Materials:
-
1H-imidazole-4-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Workflow Diagram:
Figure 3: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.1 eq) and anhydrous DCM. Stir until the amine is fully dissolved.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Causality: This mitigates the initial exotherm upon addition of the reactive sulfonyl chloride, preventing potential side reactions.
-
-
Reagent Addition: In a separate vial, dissolve 1H-imidazole-4-sulfonyl chloride (1.0 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Causality: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the reactants.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching & Work-up: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with: i. 1M HCl (2x): To remove excess triethylamine and any unreacted benzylamine. ii. Saturated NaHCO₃ (1x): To neutralize any remaining acid. iii. Brine (1x): To remove the bulk of the water from the organic layer.
-
Trustworthiness: This washing sequence is a self-validating system to ensure the removal of ionic impurities and unreacted starting materials, leading to a cleaner crude product.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.
-
Purification: The crude solid can be purified by either flash column chromatography (e.g., using a silica gel column with an ethyl acetate/hexanes gradient) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
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PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
Supporting Information for a relevant chemical synthesis publication. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
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PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
St. Amant, A. H., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(8), 1483–1485. [Link]
-
Ye, B., et al. (2016). An updated synthesis of the diazo-transfer reagent imidazole-1-sulfonyl azide hydrogen sulfate. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (2012). Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. RSC Advances. [Link]
-
ResearchGate. (2023). Imidazole derivative-functionalized carbon dots. [Link]
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ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. [Link]
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Ye, B., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
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Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
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Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
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Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Wang, M., et al. (2020). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry. [Link]
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Glover, S. A., et al. (2007). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. RSC Publishing. [Link]
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Pasha, M. A., & Manjula, K. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of Imidazole Sulfonamides
Introduction: The Significance and Scalability Challenges of Imidazole Sulfonamides
Imidazole sulfonamides represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The fusion of the imidazole ring, a versatile pharmacophore, with the sulfonamide group, a classic bioisostere for carboxylic acids, has yielded drugs with enhanced potency, selectivity, and pharmacokinetic profiles.[4] A prominent example is Celecoxib, a selective COX-2 inhibitor, which showcases the therapeutic success of this chemical scaffold.[5][6]
While the synthesis of these compounds at the laboratory scale is well-documented, transitioning to pilot plant and industrial-scale production presents significant hurdles.[7] Key challenges include managing highly exothermic reactions, ensuring safe handling of corrosive and hazardous reagents like chlorosulfonic acid, and developing robust purification methods that are both efficient and scalable.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective scale-up of imidazole sulfonamide synthesis, with a focus on process safety, optimization, and validation.
Strategic Approaches to Scalable Synthesis
The most prevalent and industrially viable method for synthesizing aryl sulfonamides involves the reaction of an appropriately substituted sulfonyl chloride with an amine.[1][3][4] This approach is favored for its reliability and generally high yields. The synthesis of the sulfonyl chloride intermediate is a critical preceding step, often accomplished through the chlorosulfonation of an aromatic precursor.
Diagram of the General Synthetic Workflow
The following diagram illustrates the typical two-stage process for the synthesis of imidazole sulfonamides.
Caption: General two-stage synthetic route for imidazole sulfonamides.
Process Optimization and Critical Parameters
Successful scale-up hinges on the meticulous control of critical process parameters. The following table outlines key parameters and their impact on the synthesis of a representative imidazole sulfonamide.
| Parameter | Impact on Scale-Up | Recommended Control Measures |
| Temperature | Highly exothermic reactions can lead to thermal runaway and byproduct formation.[7] | Use of jacketed reactors with efficient heat exchange, controlled addition of reagents, and continuous temperature monitoring. |
| Mixing | Poor mixing can result in localized "hot spots," reduced yields, and inconsistent product quality.[7] | Selection of appropriate agitator design and speed to ensure homogeneity without excessive shear. |
| Reagent Stoichiometry | Precise control is crucial for maximizing yield and minimizing unreacted starting materials. | Automated dosing systems for large-scale additions to ensure accuracy and minimize operator exposure.[7] |
| Solvent Selection | Affects reaction kinetics, solubility of reactants and products, and ease of purification. | Choose solvents that are inert to reaction conditions, have a suitable boiling point for temperature control, and facilitate product crystallization for purification. |
| Work-up and Quenching | Safe neutralization of excess reagents is paramount.[7] | Controlled addition of the reaction mixture to a quenching solution (e.g., ice/water) with vigorous stirring. |
| Crystallization | Critical for achieving high purity and desired particle size distribution. | Controlled cooling profiles, seeding strategies, and selection of appropriate anti-solvents. |
Detailed Protocol: Scale-Up Synthesis of a Celecoxib Analogue
This protocol details the synthesis of a representative imidazole-containing sulfonamide, structurally analogous to Celecoxib, suitable for kilogram-scale production.
Part 1: Synthesis of 4-Methyl-N-(1H-pyrazol-4-yl)benzenesulfonamide
Materials and Equipment:
-
Jacketed glass reactor (20 L) with overhead stirrer, temperature probe, and condenser
-
Addition funnel (5 L)
-
Receiving vessel (50 L)
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
-
4-Methylbenzenesulfonyl chloride
-
4-Amino-1H-pyrazole
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Charge the 20 L jacketed reactor with 4-amino-1H-pyrazole (1.0 kg, 12.0 mol) and dichloromethane (10 L).
-
Reagent Addition: Cool the mixture to 0-5 °C using a chiller. In a separate vessel, dissolve 4-methylbenzenesulfonyl chloride (2.5 kg, 13.1 mol) in dichloromethane (5 L).
-
Slowly add the 4-methylbenzenesulfonyl chloride solution to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 10-15 °C. Carefully add 1 M hydrochloric acid (5 L) to quench the reaction and dissolve the pyridine hydrochloride salt.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 5 L) and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-methyl-N-(1H-pyrazol-4-yl)benzenesulfonamide.[9]
-
Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Diagram of the Scale-Up Workflow
Caption: Workflow for the scaled-up synthesis of a Celecoxib analogue.
Safety Considerations in Scale-Up Synthesis
A thorough risk assessment is mandatory before commencing any scale-up synthesis.[7] The following points are critical for the safe handling of imidazole sulfonamide synthesis at scale:
-
Hazardous Reagents:
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.[7]
-
Thionyl Chloride: Toxic and corrosive. Handle in a fume hood.
-
Pyridine: Flammable and toxic. Avoid inhalation and skin contact.
-
-
Exothermic Reactions: The chlorosulfonation and sulfonylation steps are often highly exothermic.[7] Inadequate heat removal can lead to a dangerous increase in temperature and pressure (thermal runaway).
-
Off-Gas Management: The reaction of sulfonyl chlorides with amines generates hydrogen chloride gas.[7] A robust off-gas scrubbing system is essential to neutralize this corrosive gas.
-
Emergency Procedures: Ensure that emergency shutdown procedures are in place and that all personnel are trained on them.
Analytical Methods for Quality Control
Consistent product quality is ensured through rigorous analytical testing at various stages of the manufacturing process.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To monitor reaction progress, determine the purity of the final product, and quantify impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the synthesized compound. |
| Mass Spectrometry (MS) | To verify the molecular weight of the product. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups and confirm the formation of the sulfonamide bond. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess the crystalline form of the product. |
Conclusion
The scale-up synthesis of imidazole sulfonamides is a complex process that demands a thorough understanding of the underlying chemistry, careful process optimization, and a stringent focus on safety. By implementing the strategies and protocols outlined in this application note, researchers and drug development professionals can navigate the challenges of scaling up production, ensuring the efficient, safe, and reproducible synthesis of these vital pharmaceutical compounds.
References
-
Reddy, M. S., et al. (2007). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. ResearchGate. [Link]
-
Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Arkivoc. [Link]
-
Gao, P., et al. (2021). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering. [Link]
-
Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
Shmeis, R. A., et al. (2024). Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. Journal of Pharmaceutical Sciences. [Link]
-
Moseley, J. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
-
Liu, X., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]
-
Reddy, P. P., et al. (2017). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]
-
Blakemore, D. C., & Stirton, R. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. [Link]
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Huang, R., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry. [Link]
- Hultquist, M. E., & Poe, M. D. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
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Tamborini, L., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
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Mondal, S., & Malakar, C. C. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
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Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up. [Link]
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Stevens, M. Y., et al. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. The Journal of Organic Chemistry. [Link]
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Organic Process Research & Development. (2012). Safety Notables: Information from the Literature. ACS Publications. [Link]
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Wang, J., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
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Aragen Bioscience. (n.d.). Process Development & Characterization. [Link]
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Hong, J., & Luesch, H. (2012). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH Public Access. [Link]
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Valdas Vainauskas, et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. PubMed. [Link]
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Kumar, R., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
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Al-Ghorbani, M., et al. (2023). Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. PubMed. [Link]
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Troubleshooting & Optimization
"1H-imidazole-4-sulfonyl chloride" reaction byproducts and impurities
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support resource for 1H-imidazole-4-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this highly reactive and versatile building block. Given its inherent reactivity, particularly its sensitivity to moisture, successful experimentation requires a nuanced understanding of its handling, reaction conditions, and potential side reactions. This document provides in-depth, experience-driven answers to common challenges and questions, ensuring both the integrity of your experiments and the safety of your laboratory personnel.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems that users may encounter during the synthesis, purification, or application of 1H-imidazole-4-sulfonyl chloride.
Q1: My synthesis of 1H-imidazole-4-sulfonyl chloride resulted in a very low, or zero, yield. What are the most likely causes?
A: Low or no yield in this synthesis almost always points to two primary issues: incomplete reaction due to insufficient activation or, more commonly, decomposition of the product during the reaction or work-up.
Causality and In-Depth Explanation:
The synthesis of aryl or heteroaryl sulfonyl chlorides is typically achieved by electrophilic substitution using a sulfonating agent, most commonly chlorosulfonic acid (ClSO₃H)[1][2]. The imidazole ring is an electron-rich heterocycle, but it can be protonated under the strongly acidic conditions of the reaction, which deactivates it towards further electrophilic attack. Furthermore, the product, 1H-imidazole-4-sulfonyl chloride, is extremely susceptible to hydrolysis, even by trace amounts of water, which converts it to the corresponding and highly water-soluble 1H-imidazole-4-sulfonic acid[3][4].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield synthesis.
Recommended Actions:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be rigorously dried. Use a fresh bottle of chlorosulfonic acid, as it is hygroscopic[1]. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Reagent Stoichiometry: An excess of chlorosulfonic acid (typically 5-10 equivalents) is often required to drive the reaction to completion and act as the solvent[2][5].
-
Temperature Control: The initial addition of imidazole to chlorosulfonic acid should be done at low temperature (0 °C) to control the exotherm. Afterward, the reaction often requires heating (e.g., 60-80 °C) for several hours to ensure complete conversion[2].
-
Careful Work-up: The work-up is the most critical step for preserving the product. The reaction mixture should be cooled and then quenched by pouring it carefully onto crushed ice. The sulfonyl chloride will precipitate and should be immediately extracted into a dry, water-immiscible organic solvent like dichloromethane or ethyl acetate. Do not wash the organic layer with water or brine , as this will cause significant hydrolysis. Dry the organic layer directly with a robust drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo immediately.
Q2: I observe a significant amount of a white solid that is insoluble in my organic extraction solvent but dissolves in water. What is it and how can I prevent it?
A: This byproduct is almost certainly 1H-imidazole-4-sulfonic acid, the hydrolysis product of your target compound.
Causality and In-Depth Explanation:
Sulfonyl chlorides are highly electrophilic at the sulfur atom and react readily with nucleophiles, with water being a very common one[3][6]. The presence of water during the reaction or, most frequently, during the aqueous work-up, leads to the rapid and irreversible conversion of the sulfonyl chloride to the sulfonic acid.
Caption: Formation of sulfonic acid via hydrolysis.
Prevention Strategies:
-
Minimize Water Contact During Work-up: As detailed in the previous question, the key is a rapid, cold quench followed by immediate extraction. Avoid any subsequent aqueous washes.
-
Use of Thionyl Chloride (SOCl₂): In some preparations of sulfonyl chlorides, a co-reagent like thionyl chloride is added toward the end of the reaction[2]. This can help convert any sulfonic acid that has formed in situ back to the sulfonyl chloride, potentially improving yields.
-
Azeotropic Removal of Water: For reactions run in a suitable solvent (e.g., chloroform), a Dean-Stark apparatus can be used to remove water, though this is less common for chlorosulfonations where the acid is the solvent.
Q3: My isolated product is a discolored oil or solid (yellow to brown). How can I obtain a clean, colorless product?
A: Discoloration often arises from thermal decomposition or side reactions involving the imidazole ring under harsh acidic conditions.
Causality and In-Depth Explanation:
While chlorosulfonation is effective, the combination of strong acid and heat can lead to the formation of polymeric or charged aromatic byproducts that are highly colored. Over-heating or extended reaction times can exacerbate this issue.
Purification and Decolorization Protocol:
-
Activated Carbon Treatment: After extracting the crude product into an organic solvent and drying it, add a small amount of activated carbon (charcoal) to the solution. Stir for 15-30 minutes at room temperature. The colored impurities will adsorb onto the surface of the carbon.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon. Be sure to wash the pad with a small amount of fresh, dry solvent to recover all the product.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a mixture of ethyl acetate and hexanes). Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly. The pure compound should crystallize out, leaving impurities in the mother liquor.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts and impurities I should expect?
A: The impurity profile is generally dominated by hydrolysis and starting materials, but other side products are possible.
| Impurity Name | Chemical Structure | Common Origin | Key Analytical Signature (¹H NMR) |
| 1H-imidazole-4-sulfonic acid | Im-SO₃H | Hydrolysis of the sulfonyl chloride product.[4][7] | Signals for imidazole protons will be present, but the compound is highly polar and may be difficult to observe in standard deuterated solvents like CDCl₃. Often seen as a baseline solid in the NMR tube. |
| Unreacted 1H-imidazole | Im-H | Incomplete reaction. | Characteristic imidazole proton signals, which will differ in chemical shift from the product. |
| Diaryl Sulfone | Im-SO₂-Im | Over-reaction under harsh conditions where the product sulfonyl chloride reacts with another molecule of imidazole (Friedel-Crafts type reaction). | Will show two sets of imidazole proton signals in a 1:1 ratio. |
| Chlorinated Imidazoles | Cl-Im-SO₂Cl | Chlorination of the imidazole ring by the reagent under forcing conditions.[1] | Aromatic region of the NMR will show fewer protons than expected. |
Im = Imidazole backbone
Q2: How should I properly store and handle 1H-imidazole-4-sulfonyl chloride?
A: Due to its reactivity, proper storage and handling are critical for maintaining the compound's purity and for user safety.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry place, away from moisture and incompatible materials like bases and alcohols[8][9]. A desiccator is highly recommended.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The compound is corrosive and causes severe skin burns and eye damage[10][11]. It reacts with water, potentially liberating heat and toxic gas[8][12].
Q3: What are the best analytical techniques to assess the purity?
A: Purity is best assessed using a combination of techniques immediately after synthesis.
-
¹H NMR Spectroscopy: This is the most effective tool. Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆). The spectrum will quickly reveal the presence of starting materials or organic byproducts. The sulfonyl chloride protons on the imidazole ring will have a characteristic downfield shift.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for detecting trace impurities. However, the acidic nature of the mobile phase and the presence of water can cause on-column degradation. A fast gradient method is recommended. The mass spectrometer will confirm the molecular weight of the desired product and help identify impurities.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Will show characteristic strong stretches for the S=O bonds of the sulfonyl chloride group, typically in the range of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).
Q4: What happens if my reaction solvent (for a subsequent reaction) contains trace amounts of water?
A: Trace water will compete with your desired nucleophile, leading to reduced yield and the formation of the corresponding sulfonic acid.
Causality and In-Depth Explanation:
When using 1H-imidazole-4-sulfonyl chloride to synthesize a sulfonamide, for example, you are reacting it with an amine nucleophile. If water is present, it will also act as a nucleophile, leading to a parallel, undesired reaction pathway.
Caption: Competing reaction pathways in the presence of water.
This not only lowers the yield of your target molecule but also complicates purification, as the sulfonic acid byproduct must be separated. Therefore, using anhydrous solvents and reagents for reactions involving 1H-imidazole-4-sulfonyl chloride is paramount.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Synthesis via Chlorosulfonation
Disclaimer: This is a hazardous reaction and must be performed in a certified fume hood with appropriate PPE.
-
Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or nitrogen inlet).
-
Reagent Charging: In the flask, place chlorosulfonic acid (ClSO₃H, 5.0 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Addition of Substrate: Dissolve 1H-imidazole (1.0 eq.) in a minimal amount of a dry, inert solvent like chloroform (if necessary, though often added neat). Add the imidazole solution dropwise to the cold, stirring chlorosulfonic acid. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60 °C. Stir at this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS (by quenching a small aliquot in methanol).
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and the extraction solvent (e.g., dichloromethane). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with fresh solvent. Combine the organic layers, dry them over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product should be used immediately or stored under inert gas in a freezer.
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: In a clean, dry vial, dissolve ~5-10 mg of your 1H-imidazole-4-sulfonyl chloride sample in ~0.7 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated acetone (Acetone-d₆).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Product Signals: Look for two distinct signals in the aromatic region (typically >7.5 ppm) corresponding to the two protons on the imidazole ring.
-
Impurities:
-
Unreacted Imidazole: Compare the spectrum to a reference spectrum of the starting material.
-
Solvent: Check for residual solvents from the work-up (e.g., dichloromethane, ethyl acetate, hexanes).
-
Hydrolysis Product: The sulfonic acid is often insoluble in CDCl₃ and may not be visible, or may cause signal broadening. If hydrolysis is suspected, acquiring a spectrum in D₂O can confirm its presence (the sulfonyl chloride will rapidly convert to the sulfonic acid in D₂O).
-
-
References
-
King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
- Aelmans, C. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Available at: [Link]
-
Kevill, D. N., & Koyoshi, F. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]
-
Ye, Z., et al. (2016). An updated synthesis of the diazo-transfer reagent imidazole-1-sulfonyl azide hydrogen sulfate. University of Manchester. Available at: [Link]
-
Ye, Z., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Available at: [Link]
-
Cremlyn, R. J. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. The Royal Society of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonyl chloride. Available at: [Link]
-
Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt. Available at: [Link]
-
PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Available at: [Link]
-
Raghavan, P. S., & Srinivasan, V. S. (1983). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
-
Isenegger, P. G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]
-
ChemBK. (2024). 4-(Chlorosulphonyl)-1-methyl-1H-imidazole. Available at: [Link]
-
Al-dujaili, A. H., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. Available at: [Link]
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- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
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- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Hydrolysis of "1H-imidazole-4-sulfonyl chloride" during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Hydrolysis During Reactions
Welcome to the technical support resource for 1H-imidazole-4-sulfonyl chloride. As a Senior Application Scientist, I've designed this guide to address one of the most common challenges encountered when working with this highly reactive intermediate: hydrolysis. This document provides in-depth, experience-driven answers and troubleshooting strategies to help you optimize your reaction outcomes, ensure the integrity of your synthesis, and prevent yield loss.
Frequently Asked Questions (FAQs)
Q1: What is 1H-imidazole-4-sulfonyl chloride, and why is its hydrolysis a primary concern?
1H-Imidazole-4-sulfonyl chloride is a valuable chemical building block, widely used in medicinal chemistry to synthesize a variety of complex sulfonamides.[1][2] The sulfonyl chloride functional group is a potent electrophile, making it highly reactive towards nucleophiles like amines to form the desired stable sulfonamide bond.[3][4]
However, this high reactivity is a double-edged sword. The compound is exceptionally sensitive to moisture.[5] Water, even in trace amounts within solvents or on glassware, can act as a nucleophile, leading to a rapid hydrolysis reaction.[6][7] This unwanted side reaction consumes the starting material and converts it into the corresponding 1H-imidazole-4-sulfonic acid, a highly polar and often unreactive byproduct, which directly reduces the yield of your target molecule.[3][8]
Q2: What is the chemical mechanism of hydrolysis for 1H-imidazole-4-sulfonyl chloride?
The hydrolysis of 1H-imidazole-4-sulfonyl chloride proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The lone pair of electrons on the oxygen atom of a water molecule attacks the highly electrophilic sulfur center of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and a proton transfer, resulting in the formation of 1H-imidazole-4-sulfonic acid and hydrochloric acid (HCl).
Caption: Mechanism of 1H-imidazole-4-sulfonyl chloride hydrolysis.
Q3: What are the common signs that my reaction is affected by hydrolysis?
Identifying hydrolysis early can save significant time and resources. Key indicators include:
-
Decreased Yield: This is the most direct consequence, as the starting material is consumed by the side reaction.[6]
-
Formation of Precipitates: The resulting sulfonic acid is often less soluble in common organic solvents than the sulfonyl chloride and may precipitate out of the reaction mixture.
-
Changes in pH: The generation of hydrochloric acid (HCl) as a byproduct will make the reaction mixture increasingly acidic.[3]
-
Analytical Discrepancies:
Q4: How does pH influence the rate of hydrolysis?
The rate of sulfonyl chloride hydrolysis is significantly influenced by pH. While it can occur under neutral conditions with water acting as the nucleophile, the reaction is accelerated under alkaline (basic) conditions.[9] This is because the hydroxide ion (OH⁻), which is more prevalent at higher pH, is a much stronger nucleophile than water, leading to a faster rate of attack on the sulfonyl group.[10] Conversely, the generation of HCl during hydrolysis can lower the pH, but the primary concern remains the initial presence of water or hydroxide.
Q5: What are the best practices for solvent selection and handling to prevent hydrolysis?
Minimizing water content is the single most critical factor in preventing hydrolysis.[6]
-
Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).
-
Recommended Solvents: Aprotic solvents are required. Due to their reactivity, sulfonyl chlorides should be handled in aprotic deuterated solvents for NMR analysis, such as CDCl₃, acetone-d₆, or DMSO-d₆.[11] For reactions, common choices include:
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)[12]
-
-
Avoid Protic Solvents: Never use protic solvents like water, methanol, or ethanol unless they are the intended reactant.
-
Use Desiccants: Consider adding activated molecular sieves (3Å or 4Å) to the reaction vessel to scavenge any residual moisture.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter and provides actionable solutions grounded in chemical principles.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or zero yield of the desired sulfonamide , but starting amine is consumed. | Pervasive Hydrolysis: The 1H-imidazole-4-sulfonyl chloride has completely hydrolyzed to sulfonic acid before it can react with the amine. | Implement Rigorous Anhydrous Technique: 1. Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of inert gas. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Run the reaction under a positive pressure of an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[6] |
| The reaction mixture becomes cloudy with a white precipitate shortly after adding the sulfonyl chloride. | Sulfonic Acid Formation: The precipitate is likely the poorly soluble 1H-imidazole-4-sulfonic acid, the direct product of hydrolysis. | Verify Anhydrous Conditions: Immediately check all reagents and solvents for water content. If the reaction is salvageable, consider filtering the mixture and re-subjecting the filtrate to freshly prepared sulfonyl chloride. For future runs, strictly adhere to anhydrous protocols. |
| The reaction works, but yields are inconsistent , and an acidic byproduct complicates the work-up. | Concurrent Hydrolysis & HCl Generation: Hydrolysis is occurring alongside the main reaction, producing HCl. This can protonate the amine nucleophile, reducing its reactivity, and complicate purification. | Add a Non-Nucleophilic Base: Incorporate a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) into the reaction mixture (typically 1.1-1.5 equivalents). This base will scavenge the HCl produced during both the desired sulfonylation and any incidental hydrolysis, protecting your amine and maintaining consistent reaction conditions.[3] |
| Aqueous work-up is problematic , leading to significant product loss. | Hydrolysis During Extraction: Unreacted sulfonyl chloride is rapidly hydrolyzing during the aqueous wash steps. | Perform a Cold & Rapid Work-up: Quench the reaction and perform any aqueous washes using an ice bath to lower the temperature.[6] Minimize the contact time between the organic layer and the aqueous phase. The low solubility of some aryl sulfonyl chlorides in water can offer some protection, but this should not be relied upon.[6][13] |
| TLC analysis is inconclusive , showing a strong baseline spot and significant streaking. | High Polarity of Sulfonic Acid: The sulfonic acid byproduct is highly polar and interacts strongly with the silica gel stationary phase, causing it to streak or remain at the origin.[6] | Use Advanced Analytical Techniques: Rely on LC-MS or HPLC for accurate monitoring. These techniques provide clear separation and mass identification of the starting material, product, and hydrolysis byproduct. For characterization, consider derivatizing a small aliquot with an amine to form the corresponding stable sulfonamide, which is more amenable to chromatography.[11][14] |
Key Experimental Protocols
Protocol 1: General Experimental Workflow to Mitigate Hydrolysis
This protocol outlines the essential steps for setting up a reaction involving 1H-imidazole-4-sulfonyl chloride to minimize the risk of hydrolysis.
Caption: Recommended workflow for handling 1H-imidazole-4-sulfonyl chloride.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is thoroughly dried in an oven at >120°C for at least 4 hours or flame-dried under a high vacuum. Allow to cool to room temperature under a positive pressure of nitrogen or argon.
-
Inert Atmosphere: Assemble the glassware and maintain a slight positive pressure of nitrogen or argon throughout the entire experiment.
-
Reagent Preparation: Dissolve your amine substrate and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a certified anhydrous aprotic solvent (e.g., DCM, THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exothermicity of the reaction and can slow the rate of hydrolysis.
-
Addition of Sulfonyl Chloride: Dissolve the 1H-imidazole-4-sulfonyl chloride in a small amount of anhydrous solvent and add it to the cooled amine solution dropwise via a syringe or dropping funnel over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C or warm to room temperature as required by your specific procedure. Monitor the reaction's progress by TLC or, preferably, LC-MS to track the consumption of starting material and the formation of the product.
-
Work-Up: Once the reaction is complete, perform the aqueous work-up quickly and at a low temperature to minimize hydrolysis of any excess reagent or acid-labile products.[6]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
This method can be used to resolve the sulfonyl chloride starting material, the desired sulfonamide product, and the sulfonic acid byproduct.
| Parameter | Recommendation |
| Chromatographic Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[15] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (MeCN)[15] |
| Gradient | Start with a high concentration of Mobile Phase A (e.g., 95%) and ramp to a high concentration of Mobile Phase B (e.g., 95%) over 10-15 minutes. |
| Flow Rate | 1.0 mL/min[15] |
| Column Temperature | 30°C[15] |
| Detection Wavelength | 230 nm (or as determined by the UV absorbance of your compounds)[15] |
| Expected Elution Order | 1. 1H-imidazole-4-sulfonic acid (most polar) -> 2. Desired Sulfonamide -> 3. 1H-imidazole-4-sulfonyl chloride (least polar) |
References
-
BenchChem Technical Support Team. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem. 6
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing. 9
-
ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Publications. 16
-
BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem. 11
-
ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. 10
-
Eureka | Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. 15
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. 3
-
ACS Publications. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. ACS Publications. 17
-
The University of Manchester Research Explorer. (n.d.). An updated synthesis of the diazo-transfer reagent imidazole- 1-sulfonyl azide hydrogen sulfate. University of Manchester. 12
-
Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Reddit.
-
Smolecule. (n.d.). 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride. Smolecule.
-
ResearchGate. (n.d.). Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl halides with organozinc reagents. ResearchGate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD.
-
Sigma-Aldrich. (n.d.). 1-methyl-1h-imidazole-4-sulfonyl chloride. Sigma-Aldrich.
-
CymitQuimica. (n.d.). 1H-Imidazole-4-sulfonyl chloride. CymitQuimica.
-
PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information.
-
Wiley Online Library. (2025). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Wiley Online Library.
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
Sources
- 1. 1H-Imidazole-4-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1H-imidazole-4-sulfonamides by Flash Chromatography
Welcome to the dedicated support center for the purification of 1H-imidazole-4-sulfonamides via flash chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter specific challenges with this class of compounds. Here, we move beyond generic advice to provide in-depth, field-tested solutions grounded in chromatographic principles.
Introduction: The Challenge of 1H-imidazole-4-sulfonamides
1H-imidazole-4-sulfonamides are a vital class of scaffolds in medicinal chemistry, often exhibiting high polarity and unique solubility characteristics due to the presence of both the imidazole ring and the sulfonamide group. These properties can lead to significant challenges during flash chromatography purification, including poor peak shape, low resolution, and irreversible binding to the stationary phase. This guide provides a systematic approach to troubleshooting and optimizing these separations.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the purification of these specific compounds.
Q1: Why is my 1H-imidazole-4-sulfonamide showing severe peak tailing on silica gel?
A1: Severe peak tailing is a classic sign of strong, undesirable secondary interactions between the analyte and the stationary phase. For 1H-imidazole-4-sulfonamides, the primary culprits are the basic nitrogen atoms in the imidazole ring and the acidic proton of the sulfonamide. These functional groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to a non-linear adsorption isotherm, causing the observed tailing.
To mitigate this, the addition of a competitive base or acid to the mobile phase is crucial. A common and highly effective strategy is to add a small percentage of an amine, like triethylamine (TEA), or an acid, such as acetic acid (AcOH) or formic acid (FA), to your eluent system.
-
For basic impurities or to sharpen the main peak: Adding 0.1-1% TEA can saturate the acidic silanol sites, preventing the basic imidazole nitrogen from interacting strongly.
-
For acidic impurities or to improve solubility: Adding 0.1-1% AcOH or FA can protonate the imidazole ring, potentially reducing its interaction with silanol groups, and can also help maintain the solubility of the compound in less polar mobile phases.
Q2: I'm not getting any elution of my compound from the column, even with 100% ethyl acetate. What's happening?
A2: This indicates that your compound is highly polar and is irreversibly adsorbed to the silica gel under the current conditions. 1H-imidazole-4-sulfonamides can be exceptionally polar, especially if they contain additional polar functional groups. An eluent system of ethyl acetate in hexanes is likely not strong enough to displace the compound from the active sites of the silica.
You need to significantly increase the polarity of your mobile phase. The next logical step is to switch to a more polar solvent system, such as dichloromethane (DCM)/methanol (MeOH) or even ethyl acetate/methanol. A gradient starting from 100% DCM and gradually increasing to 10-20% MeOH is a standard starting point for highly polar compounds.
Q3: Can I use a reversed-phase (C18) column for my 1H-imidazole-4-sulfonamide purification?
A3: Absolutely. Reversed-phase flash chromatography is an excellent alternative, particularly for highly polar or water-soluble analogs that are difficult to purify on normal-phase silica. A typical mobile phase would be a gradient of water and acetonitrile (ACN) or methanol.
To ensure good peak shape on C18, it is critical to control the pH of the mobile phase.
-
Acidic Modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to both the water and the organic solvent will protonate the imidazole nitrogen, leading to sharper peaks. This is the most common approach.
-
Basic Modifier: In some cases, a basic modifier like ammonium hydroxide (to a pH of ~9-10) can be used, but ensure your C18 silica is stable at higher pH ranges.
Section 2: Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section provides a structured approach to diagnosing and solving common issues encountered during the purification process.
Problem 1: Poor Resolution Between Product and a Close-Eluting Impurity
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Fractions containing a mixture of the desired product and an impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps & Explanation:
-
Re-evaluate Your TLC: Thin-Layer Chromatography is your primary scouting tool. If you cannot achieve baseline separation of the spots on the TLC plate, you will not achieve it on the flash column.
-
Causality: The separation mechanism on a TLC plate is analogous to that in a flash column. Poor TLC separation directly predicts poor flash chromatography performance.
-
-
Optimize the Mobile Phase (Solvent System):
-
Change Selectivity: If you are using a standard Hexane/Ethyl Acetate system, the primary interactions are hydrogen bonding and dipole-dipole. Try a solvent system with different properties. For example, replacing Ethyl Acetate with a DCM/MeOH mixture introduces different selectivity by altering the hydrogen bond donor/acceptor characteristics of the mobile phase.
-
The Solvent Triangle: Utilize different solvent classes (e.g., ethers, esters, chlorinated solvents, alcohols) to change the selectivity of the separation. A helpful resource for this is the Snyder-Rohrschneider solvent selectivity triangle.
-
-
Modify the Gradient: A steep gradient can cause closely eluting compounds to merge.
-
Action: Decrease the rate of change of the strong solvent. For example, instead of a 0-20% MeOH in DCM gradient over 10 column volumes (CVs), try a 0-10% gradient over 15 CVs, followed by a steeper wash to 20%. This gives the compounds more time to interact with the stationary phase, improving resolution.
-
-
Use a High-Performance Column: If optimization of the mobile phase is insufficient, consider using a flash column packed with smaller silica particles (e.g., 25 µm instead of 40-63 µm).
-
Causality: Smaller particles provide a greater surface area and a more efficient mass transfer, leading to sharper peaks and higher resolution, as described by the van Deemter equation.
-
Problem 2: Low or No Recovery of the Compound
Symptoms:
-
The expected product peak is very small or completely absent in the chromatogram.
-
Mass balance is significantly less than 100%.
Possible Causes & Solutions:
| Potential Cause | Explanation & Scientific Rationale | Recommended Action & Protocol |
| Irreversible Adsorption | The highly polar 1H-imidazole-4-sulfonamide is binding too strongly to the acidic silanol groups on the silica surface and cannot be eluted. | Switch to a deactivated or alternative stationary phase. Options include amine-treated silica, diol-bonded silica, or switching to reversed-phase (C18) chromatography. |
| On-Column Decomposition | The acidic nature of silica gel can catalyze the degradation of sensitive compounds. | 1. Neutralize the Silica: Pre-treat the column by flushing with 2-3 column volumes of your mobile phase containing 1% TEA. 2. Use a Buffered System: For reversed-phase, use a buffered mobile phase (e.g., ammonium acetate or ammonium formate) to maintain a stable pH. |
| Precipitation on the Column | The compound was soluble in the loading solvent but precipitated upon injection when it mixed with the less polar starting mobile phase. | 1. Match Loading Solvent to Starting Mobile Phase: Dissolve the sample in the weakest solvent possible, ideally the initial mobile phase (e.g., 100% DCM). 2. Use Dry Loading: Adsorb the crude material onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the column. This is the most robust method. |
Experimental Protocol: Dry Loading a Sample
-
Dissolve Crude Sample: Dissolve your crude 1H-imidazole-4-sulfonamide in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM, MeOH, or Acetone).
-
Add Adsorbent: Add an inert adsorbent (e.g., silica gel, Celite®, or Florisil®) to the solution. A good starting point is a 1:2 to 1:3 ratio of crude material to adsorbent by weight.
-
Evaporate Solvent: Thoroughly mix the slurry and evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.
-
Load onto Column: Carefully transfer the dry powder into an empty solid-load cartridge. If a cartridge is not available, you can carefully add the powder to the top of the pre-equilibrated column bed.
-
Run Chromatography: Proceed with your optimized gradient method.
Section 3: Method Development Workflow
A systematic approach to method development is key to avoiding the issues discussed above.
Caption: Systematic workflow for flash chromatography method development.
Key Considerations in Method Development:
-
TLC to Gradient Translation: A common rule of thumb for translating a TLC result to a linear gradient is based on the retention factor (Rf). The percentage of the strong solvent (%B) required to elute the compound from a flash column is inversely related to its Rf value on a TLC plate developed in that same solvent system. A simplified estimation is that a compound with an Rf of 0.2 in 20% B will elute at approximately 5% B in a linear gradient.
-
Sample Loading: For 1H-imidazole-4-sulfonamides, do not exceed a load of 1-2% of the column's silica mass. Overloading is a primary cause of peak fronting and poor resolution.
References
-
The Role of the Solvent in Liquid Chromatography. Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, Inc. [Link]
-
Solvent Selection for Normal-Phase Chromatography. Teledyne ISCO Application Note AN76.[Link]
-
The van Deemter Equation in Chromatography. van Deemter, J. J., Zuiderweg, F. J., & Klinkenberg, A. Chemical Engineering Science, 5, 271-289 (1956).[Link]
-
Successful Flash Chromatography. Biotage Application Note AN084.[Link]
Technical Support Center: A Researcher's Guide to 1H-Imidazole-4-sulfonyl Chloride
Welcome to the technical support center for 1H-imidazole-4-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly reactive building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure the success and reproducibility of your experiments. Here, we will address the critical aspects of moisture sensitivity, proper storage, and troubleshooting common issues encountered when working with this valuable reagent.
I. Understanding the Challenge: The Inherent Reactivity of 1H-Imidazole-4-sulfonyl Chloride
1H-imidazole-4-sulfonyl chloride is a powerful reagent for the synthesis of a wide array of sulfonamides, a functional group prevalent in many pharmaceuticals. However, its utility is intrinsically linked to its high reactivity, which also makes it exceptionally sensitive to moisture. The central challenge in handling this compound is preventing its premature hydrolysis.
The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles. In the presence of water, even atmospheric moisture, 1H-imidazole-4-sulfonyl chloride will hydrolyze to form the corresponding 1H-imidazole-4-sulfonic acid. This sulfonic acid is unreactive under standard sulfonamide coupling conditions and its formation represents a direct loss of your starting material, leading to significantly lower yields of your desired product.[1]
Below is a diagram illustrating this detrimental hydrolysis pathway.
Caption: Hydrolysis of 1H-imidazole-4-sulfonyl chloride.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the common challenges and observations you may encounter in the lab.
Storage and Handling
Q1: What are the absolute critical storage conditions for 1H-imidazole-4-sulfonyl chloride to maintain its integrity?
A1: The key to long-term stability is rigorous exclusion of moisture and air. Upon receipt, the container should be stored in a desiccator, preferably in a cold and dark environment (2-8°C is recommended).[2] For anything other than immediate use, we strongly advise transferring the material inside a glovebox with a dry nitrogen or argon atmosphere into smaller, single-use vials. This practice minimizes the repeated exposure of the bulk material to potential atmospheric moisture each time the main container is opened.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential decomposition pathways. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber vials | Prevents moisture ingress and protects from light. |
| Location | Desiccator | Provides an additional layer of protection against moisture. |
Q2: I don't have a glovebox. What are the best practices for handling this reagent on the benchtop?
A2: While a glovebox is ideal, you can still achieve success with careful benchtop techniques. All glassware must be rigorously dried, either in a high-temperature oven (e.g., 120°C for at least 4 hours) or by flame-drying under a stream of inert gas. Assemble your reaction apparatus while it is still warm and allow it to cool under a positive pressure of nitrogen or argon. Use septa and cannulation techniques for all liquid transfers. Weighing the solid should be done as quickly as possible, and if possible, in a nitrogen-purged glove bag.
Detecting and Dealing with Decomposition
Q3: My sulfonamide reaction yield is very low. How can I be sure if my 1H-imidazole-4-sulfonyl chloride has degraded?
A3: Low yield is the most common symptom of using hydrolyzed starting material.[1] There are several ways to diagnose this issue:
-
Visual Inspection: Fresh, high-purity 1H-imidazole-4-sulfonyl chloride is typically a white to off-white solid. A noticeable change to a darker, often brownish or black, color can be an indicator of decomposition.[3] The solid may also appear clumpy or sticky due to the presence of the more hygroscopic sulfonic acid.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the presence of the sulfonic acid byproduct.
-
Protocol:
-
Dissolve a small amount of your 1H-imidazole-4-sulfonyl chloride in a suitable anhydrous solvent (e.g., anhydrous dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a polar solvent system, such as 10% methanol in dichloromethane.
-
Visualize the plate under UV light and then with a potassium permanganate stain.
-
-
Interpretation: The sulfonyl chloride is less polar and will have a higher Rf value. The sulfonic acid is highly polar and will likely remain at or very near the baseline (low Rf). A significant spot at the baseline is a strong indication of hydrolysis.
-
-
Karl Fischer Titration: For a quantitative assessment of water content in your reagent, Karl Fischer titration is the gold standard.[1][4] This method can detect even trace amounts of water and is particularly useful for quality control of new batches of the sulfonyl chloride.
Caption: Troubleshooting workflow for low sulfonamide yield.
Reaction and Quenching Procedures
Q4: What is the best way to set up a sulfonamide synthesis reaction to minimize hydrolysis?
A4: A robust reaction setup is your first line of defense. The following protocol is a field-proven method:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Preparation: Use anhydrous solvents. Ensure your amine and any base (e.g., triethylamine, pyridine) are also dry.
-
Reaction Assembly: Assemble the reaction under a positive pressure of dry nitrogen or argon.
-
Execution:
-
Dissolve the amine in the anhydrous solvent and cool the solution in an ice bath (0°C).
-
Slowly add the 1H-imidazole-4-sulfonyl chloride (either neat or as a solution in the same anhydrous solvent) to the stirred amine solution.
-
If using a tertiary amine base, it can be added before or concurrently with the sulfonyl chloride.
-
Maintain the low temperature during the addition to control the exotherm and for a period afterward to minimize any potential side reactions.
-
Q5: How should I properly quench my reaction once it is complete?
A5: The goal of quenching is to safely neutralize any remaining reactive species. Given that your reaction contains a sulfonyl chloride, a controlled quench is essential.
-
Standard Quench: A common and effective method is to slowly add the reaction mixture to a separate flask containing ice-cold water or a saturated aqueous solution of a mild salt like ammonium chloride.[3] This should be done with vigorous stirring. The low temperature and rapid dilution help to manage the exotherm of the hydrolysis of any unreacted sulfonyl chloride.
-
Considerations for the Imidazole Ring: The imidazole ring is generally stable to aqueous workup conditions. However, to be cautious and avoid any potential side reactions under strongly acidic or basic conditions, it is best to perform the initial quench with water or a neutral salt solution before proceeding with acidic or basic washes to remove unreacted starting materials.
-
Post-Quench Workup: After the initial quench, proceed with a standard extractive workup. Use an organic solvent to extract your product. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove the sulfonic acid byproduct, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
III. Summary of Best Practices
| Area | Key Recommendation |
| Storage | Store at 2-8°C under an inert atmosphere in a desiccator. Aliquot into single-use vials. |
| Handling | Use oven-dried glassware and anhydrous solvents. Handle under a positive pressure of inert gas. |
| Purity Check | Perform a quick TLC analysis before use to check for hydrolysis (spot at baseline). |
| Reaction | Add the sulfonyl chloride slowly to a cooled (0°C) solution of the amine under an inert atmosphere. |
| Quenching | Slowly add the reaction mixture to ice-cold water or saturated NH₄Cl solution with vigorous stirring. |
By adhering to these guidelines and understanding the chemical principles behind them, you can significantly improve the reliability and success rate of your experiments involving 1H-imidazole-4-sulfonyl chloride.
References
-
PubChem. 1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
ACS Publications. (Date not available). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
PubMed Central (PMC). (Date not available). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. [Link]
-
Reddit. (2015). A question about sulfonamide hydrolysis. [Link]
-
ResearchGate. (Date not available). Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations. [Link]
-
ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
KGROUP. (2006). Quenching Reactive Substances. [Link]
-
PubMed. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey.... [Link]
-
ResearchGate. (Date not available). A series of 1H NMR spectra recorded during the hydrolysis of.... [Link]
-
ResearchGate. (Date not available). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
PubMed. (Date not available). Comprehensive review in current developments of imidazole-based medicinal chemistry. [Link]
-
PubChem. 1-methyl-1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (Date not available). 1 H-NMR of compounds (a) 4 (b) 5 and (c) 6. [Link]
Sources
Technical Support Center: Synthesis of Sulfonamides using 1H-Imidazole-4-sulfonyl chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals working with 1H-imidazole-4-sulfonyl chloride. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common problems and optimize your synthetic protocols. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and refine your approach for successful outcomes.
Introduction to 1H-Imidazole-4-sulfonyl chloride
1H-Imidazole-4-sulfonyl chloride (CAS 58767-51-4) is a valuable reagent in medicinal chemistry, often used to introduce the imidazole-sulfonamide moiety, a key pharmacophore in various therapeutic agents.[1][2] However, its bifunctional nature—possessing both a highly reactive sulfonyl chloride and a nucleophilic imidazole ring—presents unique challenges. This guide addresses these specific issues in a practical, question-and-answer format.
Section 1: Reagent Handling and Stability
Proper handling and storage of the starting material are paramount for any successful synthesis. Sulfonyl chlorides, in general, are sensitive, and 1H-imidazole-4-sulfonyl chloride is no exception.
Q1: My reaction yield is consistently low or zero, even with fresh amine. Could the sulfonyl chloride reagent be the problem?
A1: Absolutely. The primary culprit in failed sulfonamide syntheses is often the degradation of the sulfonyl chloride reagent, primarily through hydrolysis.[3]
-
Causality—The Problem with Water: Sulfonyl chlorides are highly electrophilic at the sulfur atom and react readily with nucleophiles. Water, even atmospheric moisture, acts as a nucleophile, hydrolyzing the sulfonyl chloride to the corresponding sulfonic acid.[4][5][6] This sulfonic acid is unreactive towards amines under standard sulfonylation conditions, leading to recovery of your starting amine and a halt in the reaction.
-
Key Indicators of Degradation:
-
Physical Appearance: The reagent should be a solid.[7] Clumped, sticky, or discolored solid may indicate hydrolysis.
-
Poor Solubility: The hydrolyzed sulfonic acid may have different solubility profiles, which can sometimes be observed when preparing the reaction.
-
Age and Storage: It is not recommended to use old bottles of the reagent that have been opened multiple times.[3] Proper storage involves keeping the container tightly sealed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[8]
-
Protocol: Validating Reagent Activity Before committing to a large-scale reaction, you can perform a quick test:
-
Dissolve a small amount of the 1H-imidazole-4-sulfonyl chloride in an anhydrous solvent (e.g., THF or DCM).
-
Add a simple, highly reactive amine like piperidine or morpholine in the presence of a base like triethylamine.
-
Monitor the reaction by Thin Layer Chromatography (TLC). You should see the rapid consumption of the amine and the formation of a new, less polar spot corresponding to the sulfonamide product within minutes. If little to no reaction occurs, your sulfonyl chloride has likely degraded.
Section 2: Troubleshooting Reaction Failures and Low Yields
Even with a viable reagent, the reaction can be fraught with challenges. This section addresses the most common issues encountered during the reaction itself.
Q2: I've confirmed my reagent is active, but my reaction with a primary amine is still giving a low yield of the desired sulfonamide. What's happening?
A2: With primary amines (R-NH₂), a common side reaction is the formation of a bis-sulfonated product, (R-N(SO₂-R')₂).[3] The initially formed sulfonamide still has a proton on the nitrogen, which can be removed by a base. This makes the sulfonamide nitrogen nucleophilic, allowing it to react with a second molecule of the sulfonyl chloride.
-
Mechanism of Bis-Sulfonylation:
-
R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' (Desired Product)
-
R-NH-SO₂-R' + Base → [R-N-SO₂-R']⁻ (Anionic Intermediate)
-
[R-N-SO₂-R']⁻ + R'-SO₂Cl → R-N(SO₂-R')₂ (Side Product)
-
-
Troubleshooting Strategy: The key is to control the stoichiometry to favor the mono-sulfonylation.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to a solution containing an excess of the primary amine.[3] This ensures the sulfonyl chloride is more likely to encounter an unreacted, more nucleophilic primary amine rather than the less nucleophilic sulfonamide product.
-
Inverse Addition: Alternatively, add the amine solution slowly to the sulfonyl chloride solution. This keeps the amine as the limiting reagent, but can be less effective if the amine is precious.
-
Q3: My amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) and the reaction is very slow or doesn't proceed. How can I drive it to completion?
A3: The nucleophilicity of the amine is a critical factor.[9] Electron-deficient amines are poor nucleophiles and react sluggishly.
-
Causality—The Nucleophilicity Problem: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. Electron-withdrawing groups on the amine reduce the electron density on the nitrogen, weakening it as a nucleophile.
-
Optimization Strategies:
-
Choice of Base: A non-nucleophilic, stronger base can be beneficial. While pyridine is common, a hindered base like 2,6-lutidine or a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes improve reaction rates. However, care must be taken as strong bases can also promote side reactions.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. Monitor carefully for decomposition.
-
Use a Catalyst: In some cases, a catalytic amount of DMAP (4-Dimethylaminopyridine) can be used alongside a stoichiometric base like triethylamine. DMAP can form a highly reactive intermediate with the sulfonyl chloride, accelerating the reaction.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields, particularly for sluggish reactions.[10]
-
Q4: I am observing a complex mixture of products and potential polymerization. What is the imidazole ring doing?
A4: The imidazole ring itself contains a basic and nucleophilic nitrogen atom (at the N-1 or N-3 position). This nitrogen can compete with your target amine, leading to undesired side reactions.
-
Potential Side Reactions:
-
N-Sulfonylation of Imidazole: The imidazole nitrogen can attack the sulfonyl chloride, leading to the formation of an N-sulfonylated imidazole intermediate or polymer.
-
Acid-Base Interactions: The imidazole ring can be protonated or deprotonated, changing its reactivity and the overall reaction environment.
-
-
Troubleshooting & Mitigation:
-
Protecting Groups: For complex syntheses where this is a persistent issue, protection of the imidazole nitrogen may be necessary. A common protecting group for imidazoles is the tosyl (Ts) group, though this adds extra steps to the synthesis (protection and deprotection).[11][12]
-
Base Selection: Using a hindered, non-nucleophilic base can disfavor reactions at the sterically accessible imidazole nitrogen.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the reaction with the more nucleophilic target amine.
-
Section 3: Product Purification
Purifying imidazole-containing sulfonamides can be challenging due to their polarity and potential to chelate metal ions.
Q5: My crude product is an oil/gum and is difficult to purify by standard column chromatography. What are my options?
A5: This is a common issue. The polar nature of both the sulfonamide and imidazole groups can lead to streaking on silica gel and difficulty in achieving good separation.
Troubleshooting Purification
| Method | Protocol Summary | Key Advantages | Potential Issues |
| Recrystallization | Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethanol/water mixtures) and allow it to cool slowly.[3] | Can yield very high purity material. Scalable. | Finding a suitable solvent system can be trial-and-error. Significant product loss is possible if solubility is not ideal. |
| Acid-Base Extraction | 1. Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). 2. Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate basic impurities and the starting amine, pulling them into the aqueous layer. 3. The sulfonamide product, being less basic, should remain in the organic layer. 4. Wash the organic layer with brine, dry with MgSO₄, and concentrate. | Excellent for removing unreacted amine and other basic impurities.[13] | May not separate the product from non-basic impurities. Emulsion formation can occur. |
| Reverse-Phase Chromatography | Use a C18 column with a mobile phase gradient, typically water/acetonitrile or water/methanol with a modifier like 0.1% TFA or formic acid. | Often provides excellent separation for polar compounds that are difficult to purify on normal-phase silica. | Requires specialized equipment (prep-HPLC), uses large solvent volumes, and can be time-consuming. |
Section 4: Reaction Monitoring and Analysis
Effective and timely monitoring is crucial to determine reaction completion and identify potential issues early.
Q6: How can I effectively monitor the progress of my reaction?
A6: A combination of TLC and LC-MS is the most effective approach.
-
Thin Layer Chromatography (TLC):
-
Setup: Use silica gel plates. A good starting mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Visualization: Stain with potassium permanganate (KMnO₄). Amines and some imidazole compounds show up as yellow/brown spots. UV visualization is also effective.
-
Interpretation: The starting amine should be relatively polar (low Rf). The sulfonamide product will be significantly less polar (higher Rf). The reaction is complete when the spot corresponding to the starting amine has disappeared.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utility: This is the definitive method for monitoring.[14][15] It allows you to track the disappearance of starting material peaks and the appearance of the product peak.
-
Analysis: The mass spectrometer will confirm the mass of the product, helping to distinguish it from side products like the hydrolyzed sulfonic acid or bis-sulfonated species.
-
Visualized Workflows and Logic
To further clarify the process, the following diagrams illustrate the general experimental workflow and a troubleshooting decision tree.
General Experimental Workflow
Caption: General workflow for sulfonamide synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting logic for low-yield reactions.
References
- King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Ivanov, S. N., Gnedin, B. G., & Shchukina, M. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
-
Boruah, M., & Bolm, C. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]
- Unknown Author. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.
-
Das, B., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. American Chemical Society. [Link]
-
King, J. F., & Lee, T. M. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]
-
Das, P. P., & Chowdhury, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Various Authors. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]
-
Al-Masoudi, N. A., et al. (2016). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. PMC - NIH. [Link]
-
Himmelsbach, M., et al. (2009). Optimization of multiple reaction monitoring mode for the trace analysis of veterinary sulfonamides by LC-MS/MS. PubMed. [Link]
-
Wikipedia Contributors. (n.d.). Protecting group. Wikipedia. [Link]
-
Unknown Author. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
-
Widłak, N., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC - NIH. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Slideshare. [Link]
-
Kumar, P., et al. (2010). Simple multiresidue method for monitoring of trimethoprim and sulfonamide residues in buffalo meat by high-performance liquid chromatography. PubMed. [Link]
- Ashkenazi, A., & Presta, L. G. (1997). US Patent No. US5726293A: Affinity purification methods involving imidazole elution.
-
Scribd. (n.d.). Sulfonyl Imidazoles As Reagents For The Preparation of Sulfonates and Sulfonamides. Scribd. [Link]
-
PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2023). Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate? ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamide containing 2-(isoxazol-3-yl)-1H-imidazole derivatives (4 a-j). ResearchGate. [Link]
-
ResearchGate. (2018). How to precipitate imidazole from a His-tagged protein with ammonium sulfate? ResearchGate. [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
ResearchGate. (2013). Main reaction pathways for the formation of 1H-imidazole derivatives... ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances Paper. RSC. [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. 1H-Imidazole-4-sulfonyl chloride 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. cbijournal.com [cbijournal.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Optimization of multiple reaction monitoring mode for the trace analysis of veterinary sulfonamides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ymerdigital.com [ymerdigital.com]
Technical Support Center: Optimizing the Synthesis of 1H-imidazole-4-sulfonamide
Welcome to the dedicated technical support center for the synthesis of 1H-imidazole-4-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is on elucidating the causality behind experimental choices to ensure both high yield and purity.
Synthesis Overview & Core Principles
The synthesis of 1H-imidazole-4-sulfonamide is a critical process for generating a key scaffold in medicinal chemistry. The primary challenge in this synthesis lies in the selective functionalization of the imidazole ring and the inherent reactivity of the sulfonamide group. The most common synthetic routes involve either the direct sulfonation of an imidazole precursor or the construction of the sulfonamide moiety on a pre-functionalized imidazole. This guide will focus on a common and effective method: the reaction of a protected imidazole with a sulfonating agent, followed by deprotection.
Core Challenges:
-
Regioselectivity: Ensuring the sulfonamide group is introduced at the C4 position of the imidazole ring.
-
Hydrolysis: Sulfonyl chlorides and related sulfonating agents are highly susceptible to moisture, leading to the formation of inactive sulfonic acids and reducing yields.[1]
-
Stability: The imidazole ring can be sensitive to harsh reaction conditions, potentially leading to degradation or unwanted side reactions.
Recommended Synthetic Workflow
The following workflow represents a robust pathway for the synthesis of 1H-imidazole-4-sulfonamide, designed to mitigate common failure points.
Sources
Technical Support Center: Reactions of 1H-Imidazole-4-sulfonyl chloride with Bifunctional Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-imidazole-4-sulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered when using this versatile reagent with bifunctional molecules such as amino acids and amino alcohols. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success and integrity of your experiments.
I. Understanding the Reactivity of 1H-Imidazole-4-sulfonyl chloride
1H-imidazole-4-sulfonyl chloride is a valuable reagent in medicinal chemistry and organic synthesis, primarily for the preparation of sulfonamides.[1] However, its reactivity profile is nuanced due to the presence of the imidazole ring, which can lead to specific side reactions, particularly with molecules bearing multiple nucleophilic sites. The imidazole ring contains both a nucleophilic N-1 nitrogen (if deprotonated) and an acidic N-H proton, which can influence the reaction environment and participate in unintended pathways.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the use of 1H-imidazole-4-sulfonyl chloride with bifunctional molecules.
FAQ 1: My reaction with a primary amine is giving low yields of the desired sulfonamide. What are the likely causes?
Low yields in sulfonamide synthesis are frequently due to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines. This is often caused by residual moisture in the solvent, reagents, or glassware. Additionally, with primary amines, a common side reaction is the formation of a bis-sulfonylated product where the sulfonamide nitrogen is further sulfonylated.
FAQ 2: I am reacting 1H-imidazole-4-sulfonyl chloride with an amino acid and observing multiple products. What are the possible side reactions?
When reacting with amino acids, several side reactions can occur:
-
O-Sulfonylation: With amino acids containing a hydroxyl group (e.g., serine, threonine, tyrosine), the hydroxyl group can compete with the amine to react with the sulfonyl chloride, leading to the formation of a sulfonate ester. This is a known side reaction in peptide synthesis.[2]
-
N-1 Imidazole Alkylation/Sulfonylation: The imidazole ring of another 1H-imidazole-4-sulfonyl chloride molecule or the product could potentially be sulfonylated, leading to oligomeric byproducts, especially under basic conditions.
-
Reaction at the Imidazole Ring of the Reagent: The imidazole N-H of 1H-imidazole-4-sulfonyl chloride itself can be deprotonated, and the resulting anion can react with another molecule of the sulfonyl chloride, leading to dimerization or polymerization.
FAQ 3: How can I selectively achieve N-sulfonylation over O-sulfonylation when using an amino alcohol?
Achieving chemoselectivity between the amine and hydroxyl groups is a common challenge. The relative nucleophilicity of the amine and hydroxyl groups can be modulated by the reaction conditions, particularly the pH.
-
pH Control: At a neutral or slightly acidic pH, the amine group is protonated and less nucleophilic, which can favor O-sulfonylation. Conversely, under basic conditions, the amine is deprotonated and generally more nucleophilic than the alcohol, favoring N-sulfonylation. Careful control of the base and its stoichiometry is crucial.
-
Protecting Groups: A robust strategy is to protect the hydroxyl group as an ether (e.g., TBDMS, benzyl) or another suitable protecting group before the sulfonylation reaction. The protecting group can then be removed in a subsequent step.
FAQ 4: What is the best base to use for sulfonamide formation with 1H-imidazole-4-sulfonyl chloride?
The choice of base is critical. A non-nucleophilic base is generally preferred to avoid competition with the intended nucleophile.
-
Tertiary Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used. They act as acid scavengers without competing as nucleophiles.
-
Pyridine: While often used, pyridine can sometimes act as a nucleophilic catalyst, forming a reactive sulfonylpyridinium salt. This can be beneficial but may also lead to side reactions.
-
Inorganic Bases: Inorganic bases like potassium carbonate or sodium bicarbonate can also be used, particularly in biphasic systems, but their solubility in organic solvents can be a limitation.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered in your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Hydrolysis of 1H-imidazole-4-sulfonyl chloride: The reagent is sensitive to moisture. | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive Amine: The amine nucleophile may be protonated by adventitious acid. | - Use a suitable base (e.g., TEA, DIPEA) to neutralize any acid and deprotonate the amine. | |
| 3. Low Reactivity of Nucleophile: Sterically hindered or electron-deficient amines may react slowly. | - Increase the reaction temperature. - Use a more forcing base. - Consider using a catalytic amount of DMAP with a tertiary amine base. | |
| Formation of Multiple Products | 1. Lack of Chemoselectivity (N- vs. O-sulfonylation): Both the amine and hydroxyl groups in a bifunctional molecule are reacting. | - Adjust the pH of the reaction mixture. - Protect the hydroxyl group prior to sulfonylation. - Perform the reaction at a lower temperature to enhance selectivity. |
| 2. Bis-sulfonylation of Primary Amine: The initially formed sulfonamide reacts with another equivalent of the sulfonyl chloride. | - Use an excess of the primary amine. - Add the sulfonyl chloride slowly to the reaction mixture containing the amine. | |
| 3. Side Reactions involving the Imidazole Ring: The imidazole N-H is participating in the reaction. | - Protect the imidazole nitrogen with a suitable protecting group (e.g., Boc, Trt) if feasible. - Use a milder base to avoid deprotonation of the imidazole ring. | |
| Product is an Insoluble Precipitate | 1. Polymerization/Oligomerization: Self-reaction of the 1H-imidazole-4-sulfonyl chloride or reaction with the product. | - Use dilute reaction conditions. - Add the sulfonyl chloride slowly to the reaction mixture. |
| Difficulty in Product Purification | 1. Presence of Sulfonic Acid Byproduct: The hydrolyzed sulfonyl chloride is present. | - Purify the crude product by washing with a dilute aqueous base to remove the acidic sulfonic acid. |
| 2. Co-elution of Byproducts: Side products have similar polarity to the desired product. | - Optimize the chromatography conditions (e.g., solvent system, gradient). - Consider derivatizing the product or byproduct to alter its polarity for easier separation. |
IV. Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of an Amine
-
Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1H-imidazole-4-sulfonyl chloride (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective N-Sulfonylation of an Amino Alcohol with Hydroxyl Protection
-
Protection of the Hydroxyl Group: Protect the hydroxyl group of the amino alcohol using a standard protecting group strategy (e.g., formation of a silyl ether using TBDMS-Cl and imidazole).
-
N-Sulfonylation: Follow the general procedure for N-sulfonylation (Protocol 1) using the protected amino alcohol.
-
Deprotection: Remove the hydroxyl protecting group under appropriate conditions (e.g., TBAF for TBDMS) to yield the desired N-sulfonylated amino alcohol.
Protocol 3: Analysis of Side Products by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC-MS Analysis: Analyze the sample using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Use electrospray ionization (ESI) in both positive and negative ion modes to detect the desired product and potential byproducts.
-
Data Analysis: Identify the molecular weights of the components in the mixture and compare them to the expected masses of the starting materials, desired product, and potential side products (e.g., hydrolyzed sulfonyl chloride, bis-sulfonylated product, O-sulfonylated product).
V. Visualizing Reaction Pathways
Desired Reaction vs. Side Reactions
The following diagram illustrates the intended reaction pathway for the N-sulfonylation of an amino alcohol versus the common side reactions of O-sulfonylation and bis-sulfonylation.
Caption: Reaction pathways for 1H-imidazole-4-sulfonyl chloride with an amino alcohol.
Troubleshooting Workflow
This workflow provides a logical sequence for troubleshooting failed or low-yielding reactions.
Caption: A systematic workflow for troubleshooting sulfonylation reactions.
VI. References
-
ResearchGate. (n.d.). Main strategies for C‐3 sulfonylation of imidazoheterocycles. [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(8), 1487–1490. [Link]
-
ResearchGate. (n.d.). Convenient sulfonylation of imidazoles and triazoles using NFSI. [Link]
-
MDPI. (2023). Unlocking the imidazole ring: A comprehensive review of synthetic strategies. Molecules, 28(12), 4787. [Link]
-
PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. [Link]
-
Al-Suhaimi, K. S., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
-
MDPI. (2024). Facile Synthesis of Binuclear Imidazole-Based Poly(ionic liquid) via Monomer Self-Polymerization: Unlocking High-Efficiency CO2 Conversion to Cyclic Carbonate. International Journal of Molecular Sciences, 25(11), 5948. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Çalış, Ü., et al. (1988). The significance of the imidazole ring in anticonvulsant activity of (arylalkyl)imidazoles. Archiv der Pharmazie, 321(12), 841-846. [Link]
-
Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349–362. [Link]
-
Lim, C. K., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules (Basel, Switzerland), 26(16), 5107. [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of organic chemistry, 73(1), 312–315. [Link]
-
PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonyl chloride. [Link]
-
Sharma, G., et al. (2024). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. Bioconjugate chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
Beilstein-Institut. (2020). Straightforward synthesis of chiral sulfonate‐based ionic liquids from amino alcohols for chiral recognition. Beilstein Journal of Organic Chemistry, 16, 1668-1675. [Link]
-
Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349–362. [Link]
-
ResearchGate. (2021). (PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
-
ChemRxiv. (2018). Carbonyl sulfide-mediated synthesis of peptides with amino acid ionic liquids. [Link]
Sources
Technical Support Center: Work-up Procedures for 1H-imidazole-4-sulfonyl chloride Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1H-imidazole-4-sulfonyl chloride and its derivatives. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of post-reaction work-up and purification. The unique bifunctional nature of the imidazole moiety—possessing both acidic and basic sites—along with the high reactivity of the sulfonyl chloride group, presents specific challenges that require a well-designed work-up strategy.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store 1H-imidazole-4-sulfonyl chloride?
A: 1H-imidazole-4-sulfonyl chloride is highly sensitive to moisture. The sulfonyl chloride functional group can readily hydrolyze to the corresponding sulfonic acid, rendering it unreactive for sulfonamide bond formation.[1]
-
Storage: Store the reagent in a desiccator under an inert atmosphere (argon or nitrogen) at the recommended temperature. Keep the container tightly sealed.
-
Handling: Handle the solid quickly in a glove box or under a stream of inert gas. Use oven-dried glassware and anhydrous solvents for all reactions to minimize hydrolysis.[1]
Q2: My reaction is complete (by TLC), what is the first step I should take?
A: The first step is to quench the reaction to destroy any remaining reactive species, primarily the unreacted 1H-imidazole-4-sulfonyl chloride. A slow, controlled quench is critical. Cautiously add the reaction mixture to ice-cold water or a saturated aqueous solution of sodium bicarbonate. This step should be performed in a fume hood, as the reaction of sulfonyl chlorides with water can generate HCl gas.
Q3: Why does the pH of my aqueous wash matter so much for this specific compound?
A: The imidazole ring contains two nitrogen atoms with different properties. The pyrrole-type nitrogen (N-H) is weakly acidic, while the pyridine-type nitrogen is basic. This makes the resulting sulfonamide amphoteric, meaning its solubility is highly dependent on pH. During an extractive work-up, controlling the pH allows you to selectively move your product or impurities between the organic and aqueous layers, forming the basis of a powerful purification technique.[2]
Q4: I see a lot of streaking on my TLC plate when analyzing the crude product. What does this mean?
A: Streaking on a silica gel TLC plate often indicates the presence of highly polar or ionic species. For imidazole-containing compounds, this is typically due to the basic nitrogen interacting strongly with the acidic silica gel. It can also be caused by the presence of the sulfonic acid byproduct from hydrolysis or various salts. To get a better separation on TLC, you can try developing the plate in a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (in methanol).[2]
Troubleshooting Guide: From Reaction Quench to Pure Product
This section addresses specific problems you may encounter during the work-up and purification of your 1H-imidazole-4-sulfonamide product.
Problem 1: Low yield of desired product after extractive work-up.
-
Possible Cause 1: Hydrolysis of 1H-imidazole-4-sulfonyl chloride.
-
Explanation: Exposure to trace amounts of water in the solvent, amine, or from atmospheric moisture before or during the reaction will convert your starting material into the unreactive 1H-imidazole-4-sulfonic acid.[1]
-
Solution: Ensure all reagents are anhydrous and the reaction is conducted under a strict inert atmosphere. Use freshly opened or properly stored sulfonyl chloride.
-
-
Possible Cause 2: Product loss during aqueous extraction.
-
Explanation: Your imidazole-sulfonamide product may have partial solubility in the aqueous layer, especially if the pH is not optimal or if the organic substituents are small. Repeated washes can gradually leach the product out of the organic phase.
-
Solution: Minimize the number of aqueous washes. After the initial washes, back-extract the combined aqueous layers with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Always check a spot of the aqueous layer by TLC to see if it contains product before discarding it.
-
Problem 2: A persistent emulsion forms during the liquid-liquid extraction.
-
Explanation: Emulsions are common when performing acid-base extractions on mixtures containing basic nitrogen heterocycles.[2] The protonated amine salts can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Solutions:
-
Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Problem 3: The final product is an oil and will not crystallize.
-
Explanation: This almost always indicates the presence of impurities that are inhibiting the formation of a crystal lattice. The most likely culprits are residual solvent, the sulfonic acid byproduct, or unreacted starting amine.
-
Solution: Chromatographic Purification.
-
This is the most reliable method for purifying non-crystalline products. A standard flash column chromatography protocol on silica gel is typically effective.
-
Pro-Tip: Given the basicity of the imidazole ring, peak tailing can be an issue. To mitigate this, consider using a mobile phase containing a small amount of a basic modifier (e.g., 0.5% triethylamine or 1-2% of 7N ammonia in methanol, added to the polar component of your eluent system). Alternatively, using neutral or basic alumina as the stationary phase can sometimes give better results for basic compounds.
-
Problem 4: Characterization (NMR/MS) shows the major product is 1H-imidazole-4-sulfonic acid.
-
Explanation: This is a definitive sign that your sulfonyl chloride hydrolyzed before it could react with the amine. This can happen either during storage or during the reaction itself if conditions were not sufficiently anhydrous.
-
Solution:
-
Verify Reagent Quality: Check the quality of your 1H-imidazole-4-sulfonyl chloride. If it is old or has been improperly stored, it is likely degraded.
-
Optimize Reaction Conditions: Rigorously dry all solvents and glassware. Ensure the amine starting material is also anhydrous. Run the reaction under a positive pressure of nitrogen or argon.[1] Adding the amine to the reaction mixture before the sulfonyl chloride can sometimes help, as the more nucleophilic amine may react faster than residual water.[3]
-
Experimental Protocols & Workflows
Diagram: Work-up Decision Workflow
This diagram outlines the decision-making process for selecting an appropriate work-up and purification strategy.
Caption: Decision workflow for work-up and purification.
Protocol 1: Standard Extractive Work-up
This protocol is suitable when your product and starting amine have significantly different polarities, allowing for separation by standard chromatography if needed.
-
Quench: Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL for a 10 mmol scale reaction).
-
Acidic Wash: Combine the organic layers and wash with dilute acid (e.g., 1M HCl, 2 x 30 mL). This step removes the basic amine starting material and any pyridine or triethylamine base. Caution: Your imidazole-containing product may also be extracted into the acidic aqueous layer. Check both layers by TLC.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x 30 mL) to neutralize any remaining acid and remove acidic byproducts.
-
Brine Wash: Wash with brine (1 x 30 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
Protocol 2: Purification via Acid-Base Extraction
This is a highly effective method for purifying the basic 1H-imidazole-4-sulfonamide product from non-basic impurities.[2]
-
Dissolution: After an initial quench and extraction into an organic solvent (e.g., dichloromethane), take the crude organic solution.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (3 x 40 mL). The basic imidazole product will be protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer.
-
Combine & Wash: Combine the acidic aqueous extracts. Wash this combined aqueous layer with a fresh portion of dichloromethane (1 x 30 mL) to remove any trapped organic impurities. Discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 9, check with pH paper).
-
Back-Extraction: Extract the now-basic aqueous solution with several portions of dichloromethane or ethyl acetate (3 x 50 mL). The neutral product will now move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.
Data Presentation: Purification Choices
| Purification Method | Best For... | Key Considerations |
| Recrystallization | Crude products that are solid and >90% pure. | Requires finding a suitable solvent system where the product is soluble when hot but insoluble when cold. |
| Acid-Base Extraction | Separating the basic imidazole product from neutral or acidic impurities. | Highly efficient; can sometimes yield pure product without chromatography. Risk of emulsion formation. |
| Silica Gel Chromatography | Purifying oils or complex mixtures of compounds with different polarities. | The default method for difficult separations. May require a basic modifier in the eluent to prevent peak tailing.[5] |
References
- BenchChem. (2025).
- Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- ResearchGate. (n.d.). (PDF)
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. Benchchem.
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
- PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). 1H-Imidazole-4-sulfonyl chloride 95%.
- Santa Cruz Biotechnology. (n.d.). 1H-Imidazole-4-sulfonyl chloride.
- CymitQuimica. (n.d.). 1H-Imidazole-4-sulfonyl chloride.
- Crescent Chemical Company. (n.d.). 1-METHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE.
- PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). 1-Methyl-1H-imidazole-4-sulfonyl chloride AldrichCPR.
- CymitQuimica. (n.d.). 1H-imidazole-4-sulfonyl chloride, 1-methyl-.
- Movassaghi, M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters.
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Technical Support Center: Strategies for the Removal of Unreacted 1H-imidazole-4-sulfonyl chloride
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the purification of reaction products contaminated with unreacted 1H-imidazole-4-sulfonyl chloride. As a highly reactive electrophile, residual sulfonyl chloride can complicate downstream applications and compromise the purity of your target compound. This document provides in-depth troubleshooting advice and detailed protocols to ensure the successful isolation of your product.
Understanding the Challenge: Properties of 1H-imidazole-4-sulfonyl chloride
1H-imidazole-4-sulfonyl chloride is a bifunctional molecule. Its reactivity is dominated by the electrophilic sulfonyl chloride group, while the imidazole ring provides unique solubility and basicity characteristics. A successful purification strategy hinges on exploiting the chemical differences between this starting material and your desired product.
The primary pathway for its removal involves its deliberate reaction, or "quenching," to form a new compound with drastically different physical properties, making it easily separable. The most common transformation is hydrolysis to the corresponding 1H-imidazole-4-sulfonic acid.
| Compound | Molecular Weight ( g/mol ) | Polarity | Solubility | Key Characteristic |
| 1H-imidazole-4-sulfonyl chloride | ~166.59[1] | Moderately Polar | Soluble in many organic solvents (DCM, EtOAc); reacts with water.[2] | Highly reactive electrophile; corrosive.[3] |
| Target Sulfonamide (Product) | Variable | Variable (Typically Polar) | Dependent on the amine used. | Generally stable; possesses a basic imidazole ring. |
| 1H-imidazole-4-sulfonic acid (Hydrolysis Byproduct) | ~148.15 | Very High | Highly soluble in water; insoluble in most organic solvents. | Acidic; forms water-soluble salts with base.[4][5] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Question 1: My product is co-eluting with the starting sulfonyl chloride during silica gel chromatography. How can I improve the separation?
Answer: This is a frequent issue when the polarity of your target molecule is very similar to that of the sulfonyl chloride.[5] The most robust solution is not to rely on chromatography alone but to chemically modify the contaminant before purification.
The recommended strategy is to quench the reaction mixture to convert the unreacted 1H-imidazole-4-sulfonyl chloride into the highly polar 1H-imidazole-4-sulfonic acid (or its salt).[4][5] This byproduct is typically immiscible in common organic extraction solvents like ethyl acetate or dichloromethane, allowing for a simple separation via an aqueous workup.
Workflow for Co-elution Issues
Caption: Workflow for resolving co-elution with sulfonyl chlorides.
Question 2: I'm observing significant "tailing" of my imidazole-containing product on the silica gel column, leading to poor separation and mixed fractions. What causes this and how can I fix it?
Answer: Tailing is a classic sign of strong, undesirable interactions between a basic compound and the acidic surface of the silica gel.[6] The imidazole ring in your product is basic and can interact with the acidic silanol groups (Si-OH) on the silica surface, causing it to move slowly and streak down the column.
There are two effective solutions:
-
Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine or pyridine (typically 0.1-1% v/v), to your chromatography eluent.[6] This base will compete for the acidic sites on the silica, allowing your product to elute more cleanly and form sharper bands.
-
Change the Stationary Phase: Switch from acidic silica gel to a more inert or basic stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds like imidazoles, as it minimizes the strong acid-base interactions that cause tailing.[6]
Question 3: The quenching process seems to be degrading my desired product. Are there gentler methods?
Answer: Product instability during workup, especially under aqueous basic conditions, is a valid concern for molecules with base-labile functional groups (e.g., esters).[5] If quenching with sodium bicarbonate or other bases is not viable, consider these alternatives:
-
Quenching with a Scavenger Amine: Add a simple, non-volatile secondary amine like piperidine or morpholine to the reaction mixture. This will react with the excess 1H-imidazole-4-sulfonyl chloride to form a new, highly polar sulfonamide.[4] This new sulfonamide will have a very different Rf value from your product, making chromatographic separation straightforward.
-
Use of Scavenger Resins: Polymer-bound (solid-supported) amines can be used to selectively react with the excess sulfonyl chloride.[4][5] After the reaction is complete, the resin is simply filtered off, leaving your product in solution. This method avoids introducing any new soluble impurities into your mixture.
Chemical Transformations During Quenching
Caption: Chemical transformations of sulfonyl chloride during quenching.
Question 4: Can I skip the quenching step and remove the sulfonyl chloride directly?
Answer: While possible in some cases, it is generally not recommended. Direct removal requires that your product and the sulfonyl chloride have significantly different properties (e.g., solubility for recrystallization or polarity for chromatography). However, quenching is recommended to ensure the complete and safe deactivation of this reactive reagent before concentration or purification.[7]
Detailed Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup
This protocol is the most common and effective method when your product is stable to mild aqueous base.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC, LCMS, etc.), cool the reaction vessel to 0 °C in an ice-water bath. This is crucial as the quenching of sulfonyl chlorides is exothermic.[4][7]
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas (CO₂) evolution ceases, which indicates that all unreacted sulfonyl chloride has been hydrolyzed.[5][7]
-
Dilute and Separate: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel.
-
Extract: Separate the organic and aqueous layers. The sodium 1H-imidazole-4-sulfonate byproduct will be in the aqueous layer.[5] Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.
-
Wash and Dry: Combine all organic layers and wash sequentially with water and then brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the sulfonyl chloride and its sulfonic acid byproduct.
-
Purify: Proceed with standard purification of the crude product (e.g., column chromatography or recrystallization).
Protocol 2: Purification by Column Chromatography
This protocol should be used after a quenching step or if direct chromatography is attempted.
-
Choose a Stationary Phase: Standard silica gel is most common. If tailing is observed, consider using neutral alumina or preparing a slurry of silica gel with 0.5-1% triethylamine in your eluent.[6]
-
Select an Eluent System: Use TLC to determine an appropriate solvent system. Common systems for sulfonamides and imidazoles include ethyl acetate/hexanes and dichloromethane/methanol.[6] A gradient elution, starting with a less polar mixture and gradually increasing polarity, is often highly effective.[8]
-
Load the Column: For best results, adsorb the crude product onto a small amount of silica gel (dry loading) and apply the resulting powder to the top of the column. This technique typically produces sharper bands than loading in a solvent.[6]
-
Elute and Collect: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent is found.[9]
-
Solvent Selection: The ideal solvent will dissolve your crude product poorly at room temperature but completely at its boiling point.[6] Test small amounts of your crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find a suitable one. Solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.
-
Dissolve: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Crystallize: Allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[6] If "oiling out" occurs, try reheating to dissolve the oil and then cooling even more slowly. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any surface impurities, then dry them under vacuum to a constant weight.[9]
This guide provides a framework for troubleshooting and resolving the common challenge of removing unreacted 1H-imidazole-4-sulfonyl chloride. By understanding the chemical principles and applying these detailed protocols, researchers can confidently achieve the desired purity for their target compounds.
References
- BenchChem. (2025). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride. BenchChem Tech Support.
- BenchChem. (2025).
- BenchChem. (2025). Removing unreacted methanesulfonyl chloride from reaction mixture. BenchChem Tech Support.
- BenchChem. (2025).
-
Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(9), 425-429. [Link]
-
ResearchGate. (2024). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
- BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem Tech Support.
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. [Link]
-
ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?. [Link]
- Google Patents. (n.d.).
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Tech Support.
-
Gavilán, R. E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 453. [Link]
-
MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
PubMed. (2006). Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction. [Link]
-
PubMed Central (PMC). (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
Wikipedia. (n.d.). Imidazole-1-sulfonyl azide. [Link]
-
PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonyl chloride. [Link]
-
ACS Publications. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. [Link]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. [Link]
-
Pure and Applied Chemistry. (1991). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]
-
YouTube. (2024). Synthesis and purification of imidazole derivatives. [Link]
-
PubMed. (2011). Hydrolysis of imidazole-2-ylidenes. [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 1H-Imidazole-4-sulfonyl chloride in Different Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1H-imidazole-4-sulfonyl chloride in their experimental workflows. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and reactivity of this versatile reagent, leading to successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for 1H-imidazole-4-sulfonyl chloride?
A1: The principal cause of instability for 1H-imidazole-4-sulfonyl chloride, like other sulfonyl chlorides, is its high reactivity towards nucleophiles. The sulfonyl chloride functional group is a potent electrophile. It readily reacts with water, alcohols, and other protic solvents, as well as with primary and secondary amines.[1][2] This reactivity leads to the hydrolysis or solvolysis of the sulfonyl chloride, rendering it inactive for its intended purpose.
Q2: Which solvents are generally incompatible with 1H-imidazole-4-sulfonyl chloride?
A2: Protic solvents are highly incompatible with 1H-imidazole-4-sulfonyl chloride. These include:
-
Water: Reacts vigorously to form the corresponding sulfonic acid and hydrochloric acid.[1]
-
Alcohols (e.g., methanol, ethanol): React to form sulfonate esters.[3]
-
Primary and Secondary Amines: React to form sulfonamides.[2]
Additionally, solvents that can act as strong nucleophiles should be avoided. While polar aprotic solvents are generally preferred, some, like dimethyl sulfoxide (DMSO), can promote certain side reactions under specific conditions, although they are often used successfully.[2]
Q3: What are the recommended solvents for reactions involving 1H-imidazole-4-sulfonyl chloride?
A3: The most suitable solvents are anhydrous polar aprotic solvents. These solvents can dissolve the reagent and other reaction components without reacting with the sulfonyl chloride group. Recommended options include:
-
Acetonitrile (MeCN)[4]
-
Tetrahydrofuran (THF)[5]
-
Dichloromethane (DCM)[6]
-
Ethyl acetate (EtOAc)[7]
-
Toluene[5]
It is crucial to use anhydrous grades of these solvents to prevent hydrolysis.
Q4: How should I properly store 1H-imidazole-4-sulfonyl chloride to maintain its stability?
A4: To ensure the long-term stability of 1H-imidazole-4-sulfonyl chloride, it should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[8] The container should be tightly sealed to prevent exposure to atmospheric moisture.[9] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. For extended storage, keeping it in a freezer at temperatures under -20°C is advisable.[10]
Q5: I suspect my 1H-imidazole-4-sulfonyl chloride has degraded. How can I confirm this?
A5: Degradation can be suspected if you observe poor yields or the formation of unexpected byproducts in your reactions. To confirm degradation, you can perform a simple test: dissolve a small amount of the compound in an anhydrous deuterated solvent (like CDCl₃ or Acetone-d₆) and acquire a ¹H NMR spectrum. The presence of new signals, particularly those corresponding to the sulfonic acid or sulfonate ester, would indicate decomposition. Comparing the spectrum to a reference spectrum of a fresh sample is the most reliable method.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical approach to resolving them.
Problem 1: Low or No Product Yield in a Sulfonamide Synthesis
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Degradation of 1H-imidazole-4-sulfonyl chloride due to moisture. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere. | Sulfonyl chlorides are highly sensitive to moisture, leading to hydrolysis into the unreactive sulfonic acid.[1] |
| Reaction solvent is incompatible. | Switch to an anhydrous polar aprotic solvent such as acetonitrile, THF, or DCM. | Protic solvents will react with the sulfonyl chloride, consuming the reagent before it can react with your amine.[3] |
| Insufficient base or inappropriate base used. | Use a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl byproduct. Ensure at least one equivalent of base is used. | The reaction of a sulfonyl chloride with an amine generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. A tertiary amine base is required to neutralize the acid. |
| The amine starting material is of poor quality or contains impurities. | Purify the amine before use. Check for the presence of water in the amine starting material. | Impurities in the amine can interfere with the reaction. Water will compete with the amine in reacting with the sulfonyl chloride. |
Problem 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Reaction with a bifunctional starting material. | If your substrate has multiple nucleophilic sites (e.g., a hydroxyl group and an amino group), consider using a protecting group strategy. | 1H-imidazole-4-sulfonyl chloride will react with the most nucleophilic group. If multiple reactive sites are present, a mixture of products can be formed. |
| Side reactions due to elevated temperatures. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). | High temperatures can sometimes promote side reactions or decomposition of the starting materials or product. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Product is water-soluble. | If your product is a salt or highly polar, it may remain in the aqueous layer during workup. Try extracting with a more polar organic solvent or using a continuous liquid-liquid extractor.[11] | The polarity of sulfonamides can vary greatly depending on the structure. |
| Product is unstable to the workup conditions. | Test the stability of your product to acidic or basic conditions by treating a small sample with the workup reagents and monitoring by TLC.[11] | Some sulfonamides may be sensitive to strong acids or bases used during the workup procedure. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a standardized workflow for reacting 1H-imidazole-4-sulfonyl chloride with a primary or secondary amine.
Materials:
-
1H-imidazole-4-sulfonyl chloride
-
Amine substrate
-
Anhydrous polar aprotic solvent (e.g., THF or DCM)
-
Non-nucleophilic base (e.g., triethylamine)
-
Oven-dried round-bottom flask and magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Under an inert atmosphere, add the amine substrate (1.0 eq.) and the anhydrous solvent to the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the non-nucleophilic base (1.1 eq.) to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve 1H-imidazole-4-sulfonyl chloride (1.05 eq.) in the anhydrous solvent. Add this solution dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Data Summary: Solvent Compatibility
| Solvent Class | Examples | Compatibility with 1H-imidazole-4-sulfonyl chloride | Rationale |
| Protic | Water, Methanol, Ethanol | Incompatible | Reacts via solvolysis to form sulfonic acids or esters.[1][3] |
| Polar Aprotic | Acetonitrile, THF, DCM, Ethyl Acetate | Compatible (Anhydrous) | Good solvents for the reaction; do not react with the sulfonyl chloride.[4][5][6][7] |
| Non-Polar Aprotic | Toluene, Hexanes | Compatible (Anhydrous) | Can be used, but solubility of starting materials may be limited. |
Visualizing Stability and Troubleshooting
Diagram 1: Decomposition Pathway of 1H-imidazole-4-sulfonyl chloride in Protic Solvents
Caption: Reaction with protic solvents leads to decomposition.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Sciencemadness Wiki. (2023). Sulfuryl chloride.
- Smolecule. (n.d.). 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions.
- Goddard-Borger, E. D., & Stick, R. V. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. ACS Publications.
- BenchChem. (2025). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- ChemicalBook. (n.d.). 1-Methyl-1H-imidazole-4-sulfonyl chloride.
Sources
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- 11. How To [chem.rochester.edu]
Technical Support Center: Navigating the Scale-Up of Reactions with 1H-Imidazole-4-sulfonyl Chloride
Welcome to the technical support center for 1H-imidazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up reactions involving this highly reactive bifunctional reagent. Our goal is to equip you with the necessary knowledge to anticipate and overcome challenges, ensuring a safe, efficient, and successful scale-up process.
Introduction: The Duality of 1H-Imidazole-4-sulfonyl Chloride
1H-Imidazole-4-sulfonyl chloride is a valuable building block in medicinal chemistry and drug development, offering a versatile scaffold for synthesizing a range of compounds, particularly sulfonamides. However, its utility is accompanied by significant reactivity that can present challenges during scale-up. The molecule possesses two key reactive sites: the highly electrophilic sulfonyl chloride group and the nucleophilic/basic imidazole ring. Understanding and controlling the interplay of these functionalities is paramount for a successful transition from bench-scale to pilot or production scale.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reagent Stability and Handling at Scale
Question 1: We are planning a multi-kilogram scale reaction. What are the critical storage and handling precautions for 1H-imidazole-4-sulfonyl chloride?
Answer: 1H-Imidazole-4-sulfonyl chloride is a highly moisture-sensitive and corrosive solid.[1] Improper handling can lead to reagent degradation, loss of yield, and significant safety hazards.
Key Considerations for Scale-Up:
-
Moisture Control: The sulfonyl chloride moiety reacts violently with water, liberating toxic hydrogen chloride (HCl) gas and hydrolyzing to the unreactive sulfonic acid.[2] This hydrolysis is a primary cause of low yields in sulfonamide synthesis.[3]
-
Actionable Advice:
-
Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
For large quantities, consider packaging in smaller, single-use containers to minimize atmospheric exposure to the entire batch.
-
All glassware, reactors, and transfer lines must be thoroughly dried before use. Consider a final rinse with an anhydrous solvent that is then removed under vacuum.
-
-
-
Temperature Control: While stable at ambient temperature for short periods, long-term storage should be at 2-8°C to minimize potential degradation.[4]
-
Material Compatibility: Due to its corrosive nature, ensure that all equipment, including reactor linings, valves, and transfer lines, are made of compatible materials (e.g., glass-lined steel, Hastelloy).
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary, especially in areas with inadequate ventilation.[2][5]
Question 2: We've observed a decrease in the purity of our starting material after storing it for a few weeks. What could be the cause?
Answer: The most likely cause is hydrolysis due to moisture ingress. The primary degradation product is 1H-imidazole-4-sulfonic acid. This can occur even with seemingly minor exposure to atmospheric moisture.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the container is tightly sealed and was properly purged with an inert gas before storage.
-
Test for Hydrolysis: A simple test is to dissolve a small sample in an anhydrous solvent and check for the presence of insoluble material (the sulfonic acid is often less soluble). You can also use analytical techniques like HPLC or NMR to quantify the level of impurity.
-
Repackaging Strategy: If you frequently open a large container, consider aliquoting the material into smaller, appropriately sized containers for daily or weekly use to protect the bulk of the material.
Section 2: Reaction and Process Control in Large-Scale Synthesis
Question 3: Our initial scale-up attempt resulted in a lower yield and several unexpected side products. What are the likely culprits?
Answer: Scaling up reactions with 1H-imidazole-4-sulfonyl chloride introduces challenges related to its dual reactivity and the exothermic nature of sulfonamide formation. The imidazole ring, being nucleophilic and basic, can lead to side reactions, especially at elevated temperatures or with prolonged reaction times common in larger batches.
Potential Side Reactions:
-
Self-Condensation/Polymerization: The nucleophilic nitrogen of the imidazole ring of one molecule can potentially react with the sulfonyl chloride of another, leading to oligomeric or polymeric byproducts. This is more likely at higher concentrations and temperatures.
-
Reaction with Base: The choice of base is critical. While a base is needed to neutralize the HCl generated during the reaction, a highly nucleophilic base can compete with your desired amine and react with the sulfonyl chloride.
-
Hydrolysis: As mentioned, any moisture in the reactants or solvent will lead to the formation of the sulfonic acid, reducing the yield of the desired sulfonamide.
Workflow for Investigating Side Products:
Caption: Troubleshooting workflow for side product formation.
Question 4: How can we manage the exothermicity of the reaction during scale-up?
Answer: Sulfonamide formation is a highly exothermic process.[6] Inadequate heat dissipation on a large scale can lead to thermal runaway, side reactions, and a decrease in product quality and yield.
Thermal Management Strategies:
| Strategy | Rationale | Implementation at Scale |
| Slow, Controlled Addition | Prevents rapid heat generation. | Use a calibrated dosing pump for the dropwise addition of the sulfonyl chloride solution or the amine. |
| Efficient Cooling | Maintains the desired reaction temperature. | Ensure the reactor has a sufficiently large cooling jacket and use a suitable heat transfer fluid. |
| Dilution | The solvent acts as a heat sink. | While effective, this can increase processing time and solvent waste. Optimize for a balance between thermal control and process efficiency. |
| Co-solvents | Can help to mitigate the exothermic nature of the process.[6] | Select a co-solvent that is inert to the reaction conditions and aids in heat dissipation. |
Experimental Protocol: General Procedure for Scaled-Up Sulfonamide Synthesis
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge Amine and Solvent: Charge the amine and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) to the reactor.
-
Cooling: Cool the solution to 0°C using the reactor's cooling jacket.
-
Prepare Sulfonyl Chloride Solution: In a separate, dry vessel, dissolve the 1H-imidazole-4-sulfonyl chloride (1.0 equivalent) in the anhydrous solvent.
-
Slow Addition: Slowly add the sulfonyl chloride solution to the stirred amine solution, maintaining the temperature at 0-5°C.
-
Base Addition: After the sulfonyl chloride addition is complete, slowly add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.5 equivalents) dropwise, again maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Work-up: Upon completion, proceed with the appropriate work-up procedure (see Section 3).
Question 5: Should we consider protecting the imidazole nitrogen?
Answer: For many applications, protection of the imidazole nitrogen may not be necessary if the reaction conditions are carefully controlled (low temperature, use of a non-nucleophilic base). However, if you are still observing side products related to the imidazole's reactivity, protection is a viable strategy.
Common Protecting Groups for Imidazoles:
-
Trityl (Tr): Offers good stability but requires acidic conditions for removal, which might not be compatible with all products.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Removable under milder conditions with fluoride ions.
-
tert-Butoxycarbonyl (Boc): Can be used but may be labile under certain conditions.
The choice of protecting group will depend on the overall synthetic route and the stability of your target molecule to the deprotection conditions.
Section 3: Work-up and Purification Challenges
Question 6: What is the best way to quench the reaction and purify the product at a large scale?
Answer: The work-up and purification steps are critical for obtaining a high-purity product and can be challenging at scale due to the potential for hydrolysis and the physical properties of the product and byproducts.
Quenching the Reaction:
A common method is to carefully add the reaction mixture to a stirred mixture of crushed ice and a dilute acid (e.g., 1M HCl).[3] This serves to:
-
Neutralize the excess base.
-
Protonate the imidazole ring of the product, which can aid in separation.
-
Hydrolyze any remaining sulfonyl chloride.
Purification Strategies:
| Method | Advantages | Disadvantages at Scale |
| Crystallization | Can provide high purity product. | Finding a suitable solvent system can be time-consuming. May require large volumes of solvent. |
| Column Chromatography | Good for removing closely related impurities. | Can be expensive and time-consuming for large quantities. Generates significant solvent waste. |
| Liquid-Liquid Extraction | Effective for removing water-soluble impurities. | Emulsion formation can be an issue. Requires large volumes of solvents. |
Logical Flow for Purification Strategy Development:
Caption: Decision tree for purification strategy.
Question 7: We are having trouble with emulsions during the extraction phase. How can we resolve this?
Answer: Emulsions are common when working with compounds that have both polar (imidazole) and non-polar moieties.
Tips for Breaking Emulsions:
-
Addition of Brine: Saturated sodium chloride solution can increase the ionic strength of the aqueous phase, often helping to break the emulsion.
-
Filtration: Passing the emulsion through a pad of celite or filter paper can sometimes break it.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the interfacial tension and break the emulsion.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period will result in phase separation.
Conclusion
Successfully scaling up reactions with 1H-imidazole-4-sulfonyl chloride requires a thorough understanding of its dual reactivity, careful management of reaction conditions, and a well-thought-out work-up and purification strategy. By anticipating the challenges of moisture sensitivity, exothermicity, and potential side reactions, you can develop a robust and scalable process. This guide provides a framework for troubleshooting and optimizing your reactions. Should you have further questions, please do not hesitate to contact our technical support team.
References
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-1H-imidazole-4-sulfonyl chloride.
- AK Scientific, Inc.
- Apollo Scientific.
- Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET: 1H-IMIDAZOLE-1-SULFONYL AZIDE HYDROCHLORIDE.
- Benchchem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: 1H-imidazole monohydrochloride.
- Benchchem. (2025). Technical Support Center: Scaling Up the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride.
- Benchchem. (2025). Common issues in sulfonamide synthesis and solutions.
- Macmillan Group - Princeton University. (2023, September 28).
-
PubChem. 1H-imidazole-4-sulfonyl chloride. Retrieved from [Link]
Sources
- 1. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dimerization of 1H-Imidazole-4-sulfonyl chloride
Welcome to the Technical Support Center for "1H-imidazole-4-sulfonyl chloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to prevent the dimerization of this highly reactive intermediate during experimental procedures. Our focus is on providing scientifically sound, field-proven insights to ensure the success of your synthetic endeavors.
Part 1: Understanding the Challenge: The Inherent Reactivity of 1H-imidazole-4-sulfonyl chloride
1H-imidazole-4-sulfonyl chloride is a valuable reagent in medicinal chemistry, serving as a key building block for the synthesis of a wide array of sulfonamide-containing compounds. However, its utility is often hampered by its inherent instability, leading to the formation of undesired dimers and other degradation products. This guide will equip you with the knowledge and practical protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is dimerization and why is it a problem with 1H-imidazole-4-sulfonyl chloride?
A1: Dimerization is a self-reaction where two molecules of 1H-imidazole-4-sulfonyl chloride react with each other. This is a significant issue as it consumes the starting material, leading to lower yields of the desired product and complicating purification. The dimer is an inactive species in the intended downstream reactions.
Q2: What are the primary drivers for the dimerization of this compound?
A2: The dimerization is primarily driven by the unique bifunctional nature of the molecule. The imidazole ring contains a nucleophilic nitrogen atom (specifically, the N-1 proton can be abstracted, making the nitrogen a potent nucleophile), while the sulfonyl chloride group is a strong electrophile. This intramolecular reactivity profile makes the molecule susceptible to self-reaction.
Q3: What are the observable signs of dimerization in my reaction?
A3: Common indicators of dimerization include:
-
Low yields of the desired sulfonamide product.
-
The appearance of unidentified, less polar spots on Thin Layer Chromatography (TLC) analysis.
-
Complex ¹H NMR spectra of the crude reaction mixture, showing unexpected peaks.
-
The presence of a higher molecular weight species in Mass Spectrometry (MS) analysis of the crude product.
Part 2: The Science Behind Dimerization: A Mechanistic Perspective
Understanding the mechanism of dimerization is crucial for designing effective preventative strategies. While direct mechanistic studies on this specific molecule are not extensively reported, a scientifically plausible pathway can be proposed based on the known reactivity of imidazoles and sulfonyl chlorides.
The key to the dimerization lies in the acidic proton on the imidazole ring. In the presence of a base, or even through self-association, this proton can be removed, generating a highly nucleophilic imidazolate anion. This anion can then readily attack the electrophilic sulfonyl chloride moiety of another molecule.
Caption: Proposed mechanism of dimerization of 1H-imidazole-4-sulfonyl chloride.
Part 3: Troubleshooting Guide: A Proactive Approach to Preventing Dimerization
This section provides a question-and-answer formatted troubleshooting guide to directly address specific issues you might encounter during your experiments.
Q4: My reaction is showing significant dimer formation, even at low temperatures. What am I doing wrong?
A4: Even at low temperatures, dimerization can occur if other reaction parameters are not optimized. Here are the key areas to investigate:
-
Presence of Moisture: Trace amounts of water can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive.[1][2] This can create an environment where the unreacted sulfonyl chloride has more opportunity to dimerize.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
Choice of Base: The base used to scavenge the HCl byproduct is critical. A strong, sterically hindered, non-nucleophilic base is often preferred.
-
Solution: Consider using bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used, but its nucleophilicity can sometimes lead to side reactions.[3]
-
-
Order of Addition: The way you mix your reagents can significantly impact the outcome.
-
Solution: A slow, dropwise addition of the 1H-imidazole-4-sulfonyl chloride solution to the solution of the amine and base is recommended. This maintains a low concentration of the sulfonyl chloride at any given time, favoring the reaction with the amine over self-reaction.
-
Q5: I am using an electron-deficient amine and the reaction is very slow, leading to dimerization. How can I accelerate the desired reaction?
A5: Slow reactions with poorly nucleophilic amines provide a larger window for the dimerization to occur.[2]
-
Increase Reaction Temperature with Caution: While higher temperatures can accelerate the desired reaction, they can also promote dimerization and other decomposition pathways.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., from 0 °C to room temperature) while monitoring the reaction progress by TLC.
-
-
Use a Catalyst: A catalyst can selectively enhance the rate of the desired sulfonamide formation.
-
Solution: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive intermediate with the sulfonyl chloride.[2]
-
Q6: How can I confirm that the byproduct I'm seeing is indeed the dimer?
A6: Characterizing the byproduct is essential for effective troubleshooting.
-
Mass Spectrometry (MS): The dimer will have a molecular weight that is the sum of two molecules of 1H-imidazole-4-sulfonyl chloride minus HCl.
-
¹H NMR Spectroscopy: The dimer will exhibit a more complex NMR spectrum compared to the starting material. Look for the disappearance of the N-H proton and shifts in the aromatic protons of the imidazole rings.
-
Infrared (IR) Spectroscopy: The IR spectrum of the dimer will show the characteristic sulfonyl group stretches (around 1350 and 1160 cm⁻¹), but will lack the N-H stretch of the starting material.
| Technique | Expected Observation for Dimer |
| Mass Spec. | M+H peak corresponding to C₆H₄N₄O₄S₂ |
| ¹H NMR | Absence of the N-H proton signal, complex aromatic region |
| IR Spec. | Absence of N-H stretch, presence of S=O stretches |
Part 4: Experimental Protocols for Minimizing Dimerization
Here, we provide detailed, step-by-step methodologies for performing reactions with 1H-imidazole-4-sulfonyl chloride, designed to minimize dimer formation.
Protocol 1: Standard Sulfonamide Synthesis with Optimized Conditions
This protocol is suitable for reactions with reasonably nucleophilic amines.
Materials:
-
1H-imidazole-4-sulfonyl chloride
-
Primary or secondary amine
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve 1H-imidazole-4-sulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Transfer the sulfonyl chloride solution to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for standard sulfonamide synthesis.
Protocol 2: The Protecting Group Strategy for Challenging Reactions
For reactions with poorly nucleophilic amines or when dimerization is particularly problematic, protecting the imidazole nitrogen is a highly effective strategy. A common protecting group for imidazoles is the trityl (Tr) group.
Part A: Protection of the Imidazole Nitrogen
-
React 1H-imidazole-4-sulfonyl chloride with trityl chloride in the presence of a base like triethylamine to afford N-trityl-1H-imidazole-4-sulfonyl chloride.
Part B: Sulfonamide Synthesis with the Protected Reagent
-
Follow the procedure outlined in Protocol 1, using the N-trityl-protected sulfonyl chloride.
-
After the sulfonamide formation is complete, the trityl group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).
Caption: Workflow employing a protecting group strategy.
References
Sources
Effect of base on "1H-imidazole-4-sulfonyl chloride" reactivity
Technical Support Center: 1H-Imidazole-4-sulfonyl Chloride
Welcome to the technical support guide for 1H-imidazole-4-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its reactivity, with a specific focus on the critical role of base selection. Here, we address common challenges and frequently asked questions to ensure your sulfonylation reactions are successful, reproducible, and efficient.
Troubleshooting Guide: Common Issues & Resolutions
This section addresses specific problems you may encounter during your experiments.
Question 1: My sulfonylation reaction with a primary/secondary amine is sluggish or failing to proceed to completion. What are the likely causes and how can I fix it?
Answer: A low or incomplete conversion is a common issue, often pointing to one of three areas: the base, the nucleophile, or the stability of the sulfonyl chloride.
-
Insufficient Basicity: The primary role of the base is to scavenge the HCl generated during the reaction. If the base is not strong enough (i.e., its conjugate acid has too low a pKa), the reaction mixture will become acidic, protonating the amine nucleophile and rendering it unreactive. For typical amines, a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is sufficient.[1][2]
-
Poor Amine Nucleophilicity: The inherent reactivity of the amine is critical.[3] Sterically hindered amines or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react slowly.[3]
-
Solution 1: Catalysis with DMAP. For these challenging nucleophiles, the addition of a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[4][5][6] DMAP acts as a potent nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate.[4][7] This intermediate is much more susceptible to attack by the amine than the sulfonyl chloride itself.[4][7]
-
Solution 2: Forcing Conditions. Increasing the reaction temperature or extending the reaction time can also drive the reaction to completion, although this risks degradation of sensitive substrates.
-
-
Hydrolysis of the Sulfonyl Chloride: 1H-imidazole-4-sulfonyl chloride is sensitive to moisture, especially in the presence of a base.[3] Hydrolysis creates the corresponding sulfonic acid, which consumes your starting material and complicates purification.
-
Solution: Always use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I'm observing significant side product formation. My desired sulfonamide is contaminated with a compound that appears to have incorporated the base.
Answer: This is a classic case of the base acting as a competing nucleophile instead of just a proton scavenger. This is most common when using a sterically unhindered and nucleophilic base like triethylamine (TEA).
-
The Problem with Nucleophilic Bases: TEA, while a good proton scavenger, is also a moderately good nucleophile due to its relatively low steric bulk.[1][8] It can react with the highly electrophilic sulfonyl chloride, leading to the formation of a triethylammonium sulfonate salt or other undesired adducts. This is especially problematic with highly reactive alkylating agents.[2]
-
The Solution: Steric Hindrance. The ideal solution is to switch to a non-nucleophilic, sterically hindered base.[1][9]
-
N,N-Diisopropylethylamine (DIEA or Hünig's Base): DIEA is the base of choice in these situations. Its bulky isopropyl groups shield the nitrogen atom, making it an extremely poor nucleophile while maintaining strong basicity (pKa of conjugate acid ~11.5).[1][9] This steric hindrance effectively prevents it from reacting with the sulfonyl chloride, allowing it to function solely as a proton scavenger.[10]
-
2,4,6-Collidine: Another suitable sterically hindered base, though often less effective than DMAP when catalytic enhancement is needed.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the chemistry of 1H-imidazole-4-sulfonyl chloride.
Question 3: What is the mechanistic role of different bases in sulfonylation reactions?
Answer: Bases in sulfonylation reactions can play one of two primary roles:
-
Brønsted Base (Proton Scavenger): This is the most common role. The base neutralizes the HCl byproduct formed when the amine attacks the sulfonyl chloride. This is crucial to prevent the protonation and deactivation of the amine nucleophile. Tertiary amines like TEA and DIEA are used for this purpose.[8]
-
Nucleophilic Catalyst: A highly nucleophilic base, like DMAP, can actively participate in the reaction to accelerate it.[7][11] It attacks the sulfonyl chloride to form a highly reactive intermediate, which is then attacked by the primary nucleophile (the amine). This pathway lowers the overall activation energy of the reaction, which is particularly useful for unreactive amines or alcohols.[4][5]
Diagram 1: General Mechanisms of Base Action
Caption: Contrasting roles of non-nucleophilic and nucleophilic bases.
Question 4: How do I choose the right base for my reaction? Should I always use DIEA over TEA?
Answer: The choice depends on a balance of reactivity, potential side reactions, and cost. Use the following decision framework:
-
Is your amine nucleophile highly reactive (e.g., a simple primary alkyl amine)?
-
Is your amine sterically hindered, electron-poor, or a weak nucleophile?
-
Are you working with a very sensitive or precious substrate where avoiding side products is the absolute top priority?
Diagram 2: Base Selection Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triethylamine (TEA) [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 10. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 11. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: 1H-Imidazole-4-sulfonyl Chloride vs. Benzenesulfonyl Chloride
In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group remains a cornerstone pharmacophore and a versatile synthetic linker. The selection of the appropriate sulfonylating agent is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of two such reagents: the classic benzenesulfonyl chloride and the functionalized heteroaromatic, 1H-imidazole-4-sulfonyl chloride. We will dissect their structural and electronic differences to rationalize their reactivity profiles, supported by established chemical principles and representative experimental protocols.
Structural and Physicochemical Overview
At a glance, both molecules share the reactive sulfonyl chloride (-SO₂Cl) moiety, the electrophilic center for sulfonamide bond formation. The fundamental distinction lies in the aromatic system attached to this group: a simple benzene ring versus a five-membered imidazole heterocycle.
This structural divergence gives rise to distinct physicochemical properties, which are summarized below.
| Property | Benzenesulfonyl Chloride | 1H-Imidazole-4-sulfonyl chloride |
| Molecular Formula | C₆H₅ClO₂S | C₃H₃ClN₂O₂S |
| Molecular Weight | 176.62 g/mol [1] | 166.59 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid[4][5] | Solid[6] |
| Melting Point | 13-15 °C[4] | 163-174 °C[6] |
| Boiling Point | 251-252 °C (decomposes)[4] | Not available |
| Key Structural Feature | Aromatic benzene ring | Heteroaromatic imidazole ring |
| Hazards | Corrosive, irritant[1] | Causes severe skin burns and eye damage[2] |
The Decisive Factor: Electronic Effects on Reactivity
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. A more electron-deficient sulfur center will react more readily with a nucleophile, such as an amine. The attached aromatic or heteroaromatic ring plays a crucial role in modulating this electrophilicity.
Benzenesulfonyl Chloride: The Aromatic Benchmark
The benzene ring is a relatively neutral, non-polar aromatic system. It exerts a mild electron-withdrawing inductive effect on the sulfonyl group, which enhances the sulfur atom's electrophilicity compared to an aliphatic sulfonyl chloride. The reactivity of substituted benzenesulfonyl chlorides is well-quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents on the ring[5]. Generally, electron-withdrawing groups (e.g., -NO₂) increase reactivity, while electron-donating groups (e.g., -CH₃) decrease it[7].
1H-Imidazole-4-sulfonyl Chloride: A Tale of Two Nitrogens and pH
The imidazole ring introduces a layer of complexity and tunable reactivity not present in the benzene system. Its influence is not static; it is profoundly dependent on the reaction medium, specifically the pH.
-
Amphoteric Nature: Imidazole is amphoteric. The pyridine-like nitrogen (N3) is basic with a conjugate acid pKa of approximately 7. The pyrrole-like nitrogen (N1) is weakly acidic, with a pKa of around 14.5[8]. This dual character means the ring's electronic influence can be modulated.
-
Under Neutral or Basic Conditions (pH > 7): The imidazole ring is neutral. The N1 nitrogen acts as a resonance electron-donor, pushing electron density into the ring. The N3 nitrogen is inductively electron-withdrawing. The net effect is that the neutral imidazole ring is considered electron-rich, which would decrease the electrophilicity of the attached sulfonyl group compared to the benzene analogue.
-
Under Acidic Conditions (pH < 7): The basic N3 nitrogen becomes protonated to form an imidazolium cation. This transformation converts the ring into a potent electron-withdrawing group via both induction and resonance. This state would significantly increase the electrophilicity of the sulfonyl sulfur, likely making the reagent far more reactive than benzenesulfonyl chloride.
This pH-dependent electronic character is the single most important distinction for a researcher to consider. While benzenesulfonyl chloride's reactivity is relatively constant across different conditions (barring hydrolysis), the imidazole derivative can be "switched" from a less reactive state to a highly activated one by simply lowering the pH.
Comparative Reactivity in Sulfonamide Formation
While no direct kinetic studies comparing these two specific reagents under identical conditions are readily available in the literature, we can construct a robust comparison based on the electronic principles discussed above and representative synthetic protocols. The standard reaction is the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, typically in the presence of a non-nucleophilic base to quench the HCl byproduct[9].
| Reagent | Nucleophile | Typical Conditions | Expected Reactivity Profile |
| Benzenesulfonyl Chloride | R¹R²NH | Anhydrous organic solvent (DCM, THF), Base (Pyridine, Triethylamine), 0 °C to RT[10] | Moderately High & Consistent: Serves as a reliable benchmark. Reactivity is primarily dictated by the nucleophilicity of the amine and steric factors. High yields (often >85%) are common with unhindered amines[10][11]. |
| 1H-Imidazole-4-sulfonyl chloride | R¹R²NH | Condition-dependent | Tunable & Condition-Dependent: - Basic/Neutral (pH > 7): Expected to be less reactive than benzenesulfonyl chloride due to the net electron-donating character of the neutral imidazole ring. - Acidic (pH < 7): Expected to be more reactive due to the powerful electron-withdrawing nature of the protonated imidazolium ring. However, acidic conditions are often incompatible with free amine nucleophiles. |
Expert Insight: The practical utility of the imidazole derivative's enhanced reactivity under acidic conditions is limited for standard sulfonamide synthesis, as the amine nucleophile would also be protonated and rendered non-nucleophilic. However, this property could be strategically exploited in reactions with less basic nucleophiles or in intramolecular cyclizations where the substrate geometry overcomes the reduced nucleophilicity. For standard intermolecular reactions, one would typically operate under basic conditions, where benzenesulfonyl chloride is likely the more reactive agent.
Self-Validating Experimental Protocols
The trustworthiness of a protocol lies in its rationale. Below are detailed, step-by-step methodologies for synthesizing a sulfonamide, with explanations for each critical step.
Protocol 1: Synthesis of N-Phenylbenzenesulfonamide using Benzenesulfonyl Chloride
This protocol follows a standard, robust procedure for sulfonamide formation.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive benzenesulfonyl chloride. DCM is a good, non-reactive solvent for both reactants.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.5 eq).
-
Causality: Pyridine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Cooling the reaction controls the initial exotherm.
-
-
Reagent Addition: Add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C.
-
Causality: A slight excess of the sulfonyl chloride ensures full consumption of the valuable amine. Dropwise addition prevents a rapid temperature increase.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Causality: The reaction is typically complete within this timeframe at room temperature. TLC allows for empirical determination of reaction completion, preventing unnecessary heating or extended reaction times.
-
-
Workup & Purification:
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash sequentially with 1M HCl (to remove excess pyridine), water, and saturated NaCl (brine).
-
Causality: The acidic wash protonates the basic pyridine, making it water-soluble for easy removal. The water and brine washes remove any remaining water-soluble impurities.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield the pure sulfonamide.
-
Protocol 2: Proposed Synthesis of N-Phenyl-1H-imidazole-4-sulfonamide
This proposed protocol accounts for the unique properties of the imidazole-containing reagent.
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Causality: THF is an excellent solvent for many heterocyclic compounds. As with Protocol 1, anhydrous conditions are essential.
-
-
Base Addition: Add a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: A key consideration here is the potential for the base to deprotonate the N-H of the imidazole ring. While a strong base is needed to scavenge HCl, a very strong, unhindered base could lead to side reactions. DIPEA is a good choice as it is a strong enough base for HCl but is generally not basic enough to deprotonate the imidazole N-H under these conditions. A slight excess is used.
-
-
Reagent Addition: Add 1H-imidazole-4-sulfonyl chloride (1.1 eq) portion-wise as a solid at room temperature.
-
Causality: Since the reagent is a solid, portion-wise addition helps control the reaction rate and temperature. A slight excess is used. Given its expected lower reactivity under these conditions, the reaction may not require initial cooling.
-
-
Reaction: Stir the mixture at room temperature for 12 hours. If TLC indicates a slow reaction, gently heat the mixture to 40-50 °C.
-
Causality: The lower intrinsic reactivity may necessitate longer reaction times or gentle heating to achieve a reasonable conversion rate.
-
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash sequentially with saturated NaHCO₃ solution (a milder base wash than HCl is often preferred for nitrogen-containing heterocycles), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via silica gel chromatography. The polarity of the imidazole-containing product will be significantly different from the benzenesulfonamide, requiring a more polar eluent system.
-
Mechanistic & Workflow Visualizations
The fundamental mechanism is consistent for both reagents, involving nucleophilic attack on the sulfur atom.
The choice between these reagents can be guided by a logical workflow that considers the desired reactivity and substrate properties.
Conclusion for the Practicing Scientist
The choice between benzenesulfonyl chloride and 1H-imidazole-4-sulfonyl chloride is a choice between reliability and functionality.
-
Benzenesulfonyl Chloride is the workhorse reagent. Its reactivity is well-understood, predictable, and robust, making it the default choice for the straightforward synthesis of simple sulfonamides.
-
1H-Imidazole-4-sulfonyl Chloride is a specialized reagent. Its key feature is the imidazole ring, which offers a handle for further chemical modification (e.g., N-alkylation) and imparts pH-dependent reactivity. While likely less reactive than its benzene counterpart under standard basic conditions, its ability to be activated in acidic environments presents unique, albeit niche, synthetic opportunities. Researchers should also be aware that heteroaryl sulfonyl chlorides can exhibit lower thermal stability compared to aryl sulfonyl chlorides[4][12].
Ultimately, for routine sulfonamide synthesis, benzenesulfonyl chloride remains the superior choice for its high reactivity and simplicity. However, when the final molecular design requires the specific electronic properties, hydrogen-bonding capabilities, or functional handles provided by an imidazole ring, 1H-imidazole-4-sulfonyl chloride becomes an invaluable and strategic tool in the synthetic chemist's arsenal.
References
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- 6. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Semantic Scholar [semanticscholar.org]
- 7. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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A Comparative Guide to Common Sulfonylating Agents: Reactivity, Selectivity, and Applications in Modern Organic Synthesis
In the landscape of modern organic synthesis, the strategic installation of sulfonyl groups is a cornerstone for a multitude of applications, ranging from the introduction of protecting groups to the formation of key intermediates in medicinal chemistry. The choice of the sulfonylating agent is a critical decision that profoundly influences reaction outcomes, including yield, selectivity, and functional group tolerance. This guide provides a comprehensive comparison of commonly employed sulfonylating agents, moving beyond a simple catalog of reagents to offer a deeper understanding of their reactivity profiles, mechanistic nuances, and practical applications. While a vast array of such reagents exists, this analysis will focus on a curated selection of workhorse agents—tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride—to illustrate the key principles guiding the selection of an appropriate sulfonylating agent. We will also briefly touch upon the unique attributes of 2-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl).
The Fundamental Chemistry of Sulfonylation
Sulfonylation is the process of introducing a sulfonyl group (-SO₂R) into a molecule. The most common method involves the reaction of a nucleophile, typically an alcohol or an amine, with a sulfonyl chloride (R-SO₂Cl). The general mechanism, as depicted in Figure 1, proceeds through a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reactivity of the sulfonylating agent is largely governed by the nature of the 'R' group, which modulates the electrophilicity of the sulfur atom.
Figure 2: Workflow for the tosylation of an alcohol.
Step-by-Step Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of alcohol) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add tosyl chloride (1.1-1.5 eq) portionwise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly add water to quench the excess TsCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of pyridine).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tosylate, which can be purified by column chromatography or recrystallization.
Deprotection of a Nosyl-Protected Amine
This protocol outlines the mild cleavage of a nosyl group from an amine using a thiol.
Step-by-Step Procedure:
-
Dissolve the nosyl-protected amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography.
Conclusion
The choice of a sulfonylating agent is a critical parameter in the design of a synthetic route. While reagents like tosyl chloride and mesyl chloride are workhorses for alcohol activation and the introduction of stable protecting groups, specialized agents such as dansyl chloride and nosyl chloride offer unique functionalities for fluorescent labeling and orthogonal protection strategies, respectively. A thorough understanding of the reactivity, selectivity, and cleavage conditions associated with each agent is paramount for achieving the desired synthetic outcome. The experimental data and protocols presented herein serve as a guide for the rational selection and application of these indispensable reagents in modern organic synthesis.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Patai, S. (Ed.). (1991). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Walker, J. M. (Ed.). (2009). The Proteomics Protocols Handbook. Humana Press.
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
A Senior Application Scientist's Guide to Amine Derivatization: A Comparative Analysis of Dansyl Chloride and the Potential of 1H-imidazole-4-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the precise quantification of amines is a cornerstone of analytical science. Many amine-containing molecules, including biogenic amines, amino acids, and pharmaceuticals, often lack the necessary chromophores or fluorophores for sensitive detection by High-Performance Liquid Chromatography (HPLC). Pre-column derivatization addresses this challenge by covalently bonding a labeling agent to the amine, thereby enhancing its detectability. This guide offers an in-depth comparison of the well-established dansyl chloride and explores the theoretical potential of a lesser-known reagent, 1H-imidazole-4-sulfonyl chloride, for amine derivatization.
The Enduring Gold Standard: Dansyl Chloride
Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, has been a mainstay in biochemical and analytical laboratories for decades. Its reaction with primary and secondary amino groups yields stable, highly fluorescent sulfonamide adducts, making it an invaluable tool for the sensitive quantification of a wide array of molecules.[1][2]
Mechanism of Action and Reaction Kinetics
The derivatization reaction with dansyl chloride is a nucleophilic acyl substitution. The unprotonated amino group of the analyte acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This leads to the formation of a stable N-dansyl sulfonamide and hydrochloric acid. To ensure the amine is in its more nucleophilic, unprotonated state, the reaction is typically carried out under alkaline conditions (pH 9-11).[2] Primary amines generally exhibit faster reaction kinetics than secondary amines due to reduced steric hindrance, with a reported second-order rate constant of approximately 35 M⁻¹s⁻¹ for primary amines.[2]
Caption: Dansylation Reaction Pathway.
Performance Characteristics of Dansyl Chloride
| Parameter | Performance Characteristic |
| Principle | Reacts with primary and secondary amines to form highly fluorescent and UV-absorbent sulfonamide adducts.[3] |
| Detection | Primarily Fluorescence (Ex: ~340 nm, Em: ~535 nm), also UV-Vis.[4] |
| Sensitivity | High to ultra-high, enabling trace-level quantification.[5] |
| Derivative Stability | The resulting dansyl amides are generally stable, though sensitive to light and high temperatures.[6][7] |
| Reaction Conditions | Typically requires alkaline pH (9-11) and can be performed at room temperature or with gentle heating.[2][8] |
| Versatility | Widely used for amino acids, peptides, proteins, biogenic amines, and pharmaceuticals.[9][10] |
Established Experimental Protocol for Dansylation of Amines
The following is a generalized protocol for the pre-column derivatization of amines with dansyl chloride for HPLC analysis. Optimization is often necessary for specific applications.
Materials:
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone)
-
Amine sample
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5)
-
Quenching solution (e.g., 10% aqueous ammonia or ethylamine)[9][11]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in the sodium bicarbonate buffer.
-
Derivatization: To the sample solution, add an excess of the dansyl chloride solution. Vortex the mixture and incubate in the dark at a controlled temperature (e.g., 60°C for 30 minutes or room temperature for a longer duration).[8][9]
-
Quenching: After the reaction is complete, add the quenching solution to react with the excess dansyl chloride. This is crucial to prevent the formation of byproducts that can interfere with chromatography.[7][11]
-
Analysis: The derivatized sample is then ready for injection into the HPLC system, typically with a reversed-phase column and fluorescence detection.
Caption: Generalized Dansylation Workflow.
A Novel Frontier: The Potential of 1H-imidazole-4-sulfonyl chloride
In contrast to the extensive body of literature for dansyl chloride, 1H-imidazole-4-sulfonyl chloride remains largely unexplored as a derivatizing agent for analytical applications. Most available information is limited to supplier data sheets, which provide basic chemical properties but no performance data in the context of amine derivatization.[12][13][14]
Theoretical Reactivity and Hypothesized Characteristics
Based on fundamental chemical principles, 1H-imidazole-4-sulfonyl chloride possesses a reactive sulfonyl chloride group that should react with primary and secondary amines in a similar fashion to dansyl chloride, forming stable sulfonamide derivatives.[3]
Caption: Hypothesized Imidazole Sulfonylation.
The key differences and potential performance characteristics can be hypothesized as follows:
| Parameter | 1H-imidazole-4-sulfonyl chloride (Hypothesized) |
| Principle | Reacts with primary and secondary amines to form sulfonamide adducts.[3] |
| Detection | Primarily UV-Vis or Mass Spectrometry. Lacks a native fluorophore. |
| Sensitivity | Expected to be lower than dansyl chloride due to the absence of a fluorescent tag. |
| Derivative Properties | The imidazole moiety may offer unique chromatographic selectivity or mass spectrometric fragmentation patterns. |
| Reaction Conditions | Likely requires alkaline conditions, similar to other sulfonyl chlorides. |
| Versatility | Potentially applicable to a similar range of amines as dansyl chloride, but this requires experimental validation. |
A Proposed Experimental Workflow for Evaluation
To validate the utility of 1H-imidazole-4-sulfonyl chloride as a derivatization agent, a systematic study is required. The following workflow is proposed as a starting point for researchers interested in exploring this novel reagent.
Caption: Proposed Evaluation Workflow for Novel Derivatization Agents.
Head-to-Head Comparison: Established vs. Exploratory
| Feature | Dansyl Chloride | 1H-imidazole-4-sulfonyl chloride |
| Detection Principle | Fluorescence | UV/Mass Spectrometry (Hypothesized) |
| Sensitivity | Very High | Moderate to Low (Hypothesized) |
| Established Protocols | Abundant | None Published |
| Derivative Stability | Well-Characterized[15] | Unknown |
| Potential Niche | High-sensitivity applications | Applications where fluorescence is not required or where the imidazole tag offers unique separation or MS properties. |
Conclusion and Future Outlook
Dansyl chloride remains the undisputed choice for high-sensitivity amine analysis due to its excellent fluorescent properties and the wealth of established protocols.[5] Its performance and reliability are well-documented, making it a trusted tool in analytical and bioanalytical chemistry.
1H-imidazole-4-sulfonyl chloride, on the other hand, represents an uncharted territory. While it holds theoretical promise as a derivatizing agent, its practical utility can only be determined through rigorous experimental validation. Future research should focus on optimizing the derivatization reaction, characterizing the resulting sulfonamide adducts, and developing robust analytical methods. Such studies will be crucial in determining if 1H-imidazole-4-sulfonyl chloride can carve out a niche for itself in the analytical toolkit, perhaps in applications where mass spectrometric detection is paramount and the unique properties of the imidazole moiety can be leveraged.
References
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Wikipedia. Dansyl chloride. [Link]
-
Vojtěch, D., et al. (2013). Targeted quantification of amino acids by dansylation. Journal of Visualized Experiments, (76), e50329. [Link]
-
Gatti, R., et al. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. Analyst, 124(4), 477-482. [Link]
-
Hunter, K. J. (1998). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. In: Polyamine Protocols. Humana Press, Totowa, NJ. [Link]
-
ResearchGate. Effect of dansyl chloride concentration on fluorescence intensity. [Link]
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Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]
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ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (1995). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1017-1025. [Link]
-
Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. [Link]
-
National Center for Biotechnology Information. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 11(23), 3845. [Link]
-
National Center for Biotechnology Information. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 86(15), 7636-7643. [Link]
-
PubChem. 1H-imidazole-4-sulfonyl chloride. [Link]
-
Food Chemistry. (2019). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food Chemistry, 271, 549-556. [Link]
-
ScienceOpen. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. [Link]
-
ResearchGate. A) Derivatization of complex sulfonamides through the parent sulfonyl... [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (1994). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. Journal of Pharmaceutical and Biomedical Analysis, 12(6), 839-847. [Link]
-
PubChem. 1H-imidazole-1-sulfonyl azide hydrochloride. [Link]
-
Chromatography Forum. HPLC METHOD FOR IMIDAZOLE. [Link]
-
National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5946. [Link]
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A Researcher's Guide to the Bioisosteric Replacement of Sulfonamides with the Imidazole Scaffold
Introduction: The Rationale for Bioisosteric Replacement in Drug Design
In the landscape of medicinal chemistry, the sulfonamide functional group is a well-established pharmacophore present in a multitude of clinically significant drugs, ranging from antibacterials to diuretics and anticonvulsants.[1] However, the utility of the sulfonamide moiety is often hampered by several liabilities. These include a propensity for hypersensitivity reactions, which affect approximately 3% of the general population, a figure that rises to about 60% in patients with HIV.[1] Severe adverse effects can include life-threatening conditions like Stevens-Johnson syndrome and toxic epidermal necrolysis.[1][2][3] Furthermore, sulfonamides can exhibit poor physicochemical properties, such as low solubility, and may be susceptible to metabolic inactivation, posing challenges for drug development.[4][5]
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar chemical and physical properties, offers a powerful approach to mitigate these issues.[5] This guide provides an in-depth comparison of the sulfonamide functional group with one of its promising bioisosteres: the imidazole scaffold. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, can mimic key electronic and steric features of the sulfonamide, while offering a distinct and often improved physicochemical and pharmacological profile.[6][7][8][9] This guide will delve into the comparative properties, present supporting experimental data and protocols, and offer insights into why this bioisosteric switch is a valuable strategy in modern drug discovery.
Physicochemical and Pharmacological Profile: A Head-to-Head Comparison
The decision to replace a sulfonamide with an imidazole is grounded in the distinct yet functionally analogous properties of the two groups. The following sections and comparative data table break down the key differences that a medicinal chemist must consider.
Comparative Data Summary
| Property | Sulfonamide (-SO₂NHR) | Imidazole (C₃H₄N₂) | Rationale for Replacement |
| pKa | ~9-10 (weaker acid)[5] | ~7 (imidazole), ~14 (pyrrolic NH) | Imidazole's pKa allows it to be partially protonated at physiological pH, potentially improving solubility and interactions. |
| Hydrogen Bonding | H-bond donor (NH) and acceptor (SO₂) | H-bond donor (pyrrolic NH) and acceptor (pyridinic N) | Offers versatile hydrogen bonding capabilities, mimicking the sulfonamide's interaction patterns.[6] |
| Solubility | Often poor, can lead to crystalluria.[3][4] | Generally higher water solubility.[7] | Improved solubility can enhance bioavailability and reduce risks like crystalluria.[3][4] |
| Metabolic Stability | Susceptible to N-acetylation or N-glucuronidation. | Generally more metabolically robust. | Can circumvent common metabolic pathways that lead to rapid clearance or toxic metabolites. |
| Toxicity Profile | Associated with hypersensitivity reactions.[1][2][10] | Generally considered a benign scaffold.[7] | Aims to eliminate the structural alerts responsible for sulfonamide-related allergies.[1][2] |
| Coordination | Can chelate metal ions (e.g., zinc).[11] | Can also coordinate with metal ions.[11] | Effectively mimics the metal-binding properties crucial for inhibiting metalloenzymes like carbonic anhydrases.[11] |
Key Considerations:
-
Acidity and Ionization: The pKa of the sulfonamide proton is typically in the range of 9-10, meaning it is largely unionized at physiological pH.[5] In contrast, the imidazole ring has a pKa of approximately 7 for the pyridinic nitrogen, allowing it to exist in both neutral and cationic forms. This can significantly influence solubility and the ability to form salt-based formulations.[5]
-
Target Engagement: For many targets, particularly metalloenzymes like carbonic anhydrases, the sulfonamide group coordinates with a zinc ion in the active site.[11][12] The imidazole ring can effectively replicate this interaction, positioning one of its nitrogen atoms to bind with the metal cofactor, thus preserving biological activity.[11][13]
-
Metabolic Fate: A significant advantage of replacing a sulfonamide is the potential to improve metabolic stability. Sulfonamides can undergo metabolic reactions that lead to the formation of reactive metabolites implicated in hypersensitivity. The imidazole ring is generally more resistant to such transformations, potentially leading to a cleaner safety profile and more predictable pharmacokinetics.
Case Study: Carbonic Anhydrase Inhibitors
A prime example of the successful bioisosteric replacement of a sulfonamide with an imidazole is in the development of carbonic anhydrase (CA) inhibitors. CAs are zinc-containing metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[12]
In a study by Ibrahim and his team, a series of imidazole-pyridine hybrids were synthesized and evaluated for their ability to inhibit carbonic anhydrase IX (CAIX), a tumor-associated isoform.[14] The imidazole moiety, in conjunction with other structural features, was shown to be a potent inhibitor. For instance, compound 24 from their study, which features two methoxy groups, demonstrated an IC₅₀ value of 7.96 µM against HeP2 cervical cancer cells, superior to the standard anticancer drug doxorubicin in that assay.[14] This highlights the potential of the imidazole scaffold to not only mimic the sulfonamide's role in enzyme inhibition but also to be incorporated into molecules with potent anticancer activity.
Similarly, another study detailed the design of tri-aryl imidazole derivatives bearing a benzene sulfonamide moiety, which were found to be potent and selective inhibitors of hCA IX and XII.[13] This demonstrates that the imidazole can also be used in conjunction with a sulfonamide in a hybrid molecule to achieve high potency and selectivity.
Below is a diagram illustrating the bioisosteric replacement strategy and a hypothetical binding mode at a zinc metalloenzyme active site.
Caption: Bioisosteric replacement of a sulfonamide with an imidazole and their analogous binding to a zinc metalloenzyme.
Experimental Protocols
To aid researchers in evaluating this bioisosteric replacement, we provide two key experimental protocols.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is crucial for comparing the metabolic liabilities of a parent sulfonamide compound and its imidazole bioisostere.[15][16][17][18]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (sulfonamide and imidazole analogue)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[15]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[16]
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer on ice.[15]
-
Prepare a 1 µM working solution of the test compounds and positive controls in phosphate buffer. The final DMSO or ACN concentration should be below 0.5-1%.[15]
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution to the wells containing the test compounds.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of cold ACN containing an internal standard.[16]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression corresponds to the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 2: Determination of IC₅₀ for an Enzyme Inhibitor
This protocol is fundamental for assessing the potency of the sulfonamide and imidazole compounds against their intended enzyme target.[19][20][21][22][23]
Objective: To determine the concentration of an inhibitor that reduces the enzyme activity by 50% (IC₅₀).
Materials:
-
Purified enzyme
-
Substrate (preferably fluorogenic or chromogenic)
-
Assay buffer
-
Test compounds (sulfonamide and imidazole analogue) at various concentrations
-
96-well microplate (black or clear, depending on the substrate)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of inhibitor concentrations. Ensure the final DMSO concentration is consistent across all wells (typically <1%).[22]
-
-
Assay:
-
To the wells of a 96-well plate, add the serially diluted inhibitor solutions. Include a vehicle control (DMSO in assay buffer).
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.[22]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. The reaction should be in the linear range.[22]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value.[21][22]
-
Conclusion and Future Outlook
The bioisosteric replacement of sulfonamides with the imidazole scaffold represents a compelling strategy in drug design to overcome common liabilities associated with the sulfonamide group.[1] The imidazole ring offers a favorable profile in terms of physicochemical properties, metabolic stability, and reduced potential for hypersensitivity reactions, while effectively mimicking the key interactions required for biological activity.[6][7][8] As demonstrated in the case of carbonic anhydrase inhibitors, this approach can lead to the development of potent and selective drug candidates.[13][14]
Researchers and drug development professionals are encouraged to consider this bioisosteric replacement as a viable tool for lead optimization. The experimental protocols provided in this guide offer a starting point for the direct comparison of sulfonamide-containing compounds with their imidazole analogues, enabling data-driven decisions in the pursuit of safer and more effective therapeutics. The continued exploration of such bioisosteric relationships will undoubtedly fuel the discovery of next-generation medicines.
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Bua, S., Gualtieri, M., Bartolucci, G., Mugnaini, C., Corelli, F., & Supuran, C. T. (2020). Synthesis and carbonic anhydrase activating properties of a series of 2-amino-imidazolines structurally related to clonidine. Bioorganic chemistry, 99, 103823. [Link]
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Al-Ostoot, F. H., Al-Tamari, M. A., Al-Trad, B., Al-Salahat, K., Al-Qerem, W., & Naffa, R. G. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug design, development and therapy, 15, 3253–3276. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 1H-imidazole-4-sulfonamide Derivatives
This guide offers an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize derivatives of 1H-imidazole-4-sulfonamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provide complementary data points to build a complete and unambiguous structural profile of this important heterocyclic scaffold.
The Synergy of Spectroscopic Techniques
Caption: Complementary nature of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For 1H-imidazole-4-sulfonamide derivatives, both ¹H and ¹³C NMR provide critical information about the molecular skeleton and the chemical environment of each atom.
Expertise & Experience: The "Why" Behind the Method
The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for this class of compounds. This is because the acidic protons on the imidazole and sulfonamide nitrogens (N-H) are often readily exchangeable and may not be observed in protic solvents or may appear as very broad signals. DMSO-d₆, being a hydrogen bond acceptor, slows down this exchange, allowing for the clear observation of these crucial N-H signals, which typically appear far downfield.[1][2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the 1H-imidazole-4-sulfonamide derivative in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[3]
-
Acquisition:
-
Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C spectrum. This requires a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Data Interpretation: A Comparative Analysis
The substitution pattern on the sulfonamide nitrogen or the imidazole ring will cause predictable shifts. The following tables provide expected chemical shift ranges for the core structure, based on data from analogous sulfonamide and imidazole compounds.[1][4][5][6][7]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Imidazole N-H | 11.0 - 13.0 | Broad Singlet | Position is concentration and temperature-dependent.[7] |
| Sulfonamide N-H | 8.5 - 10.5 | Singlet / Broad | Position depends on substitution; may broaden with exchange.[1] |
| Imidazole H-2 | 7.8 - 8.2 | Singlet | Typically the most downfield imidazole ring proton.[6] |
| Imidazole H-5 | 7.2 - 7.7 | Singlet | Position can vary significantly with substitution at N-1.[4] |
| Substituent Protons | Variable | Variable | Protons on groups attached to the sulfonamide will appear in their characteristic regions. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Imidazole C-4 | 138 - 145 | The carbon directly attached to the sulfonyl group. |
| Imidazole C-2 | 135 - 140 | Chemical shift is sensitive to the electronic environment.[5] |
| Imidazole C-5 | 118 - 125 | Generally the most upfield of the imidazole carbons.[4] |
| Substituent Carbons | Variable | Carbons of attached R-groups will appear in their expected regions. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups that define the 1H-imidazole-4-sulfonamide class. The vibrational frequencies of the sulfonyl (SO₂) and amine (N-H) groups provide a distinct "fingerprint."
Expertise & Experience: The "Why" Behind the Method
While traditional KBr pellets can be used, Attenuated Total Reflectance (ATR) has become the standard. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the solid sample directly onto a crystal (often diamond). This avoids the labor of grinding and pressing pellets and eliminates potential interference from atmospheric moisture absorbed by KBr.
Experimental Protocol: ATR-FTIR
-
Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid derivative onto the ATR crystal.
-
Acquisition: Apply pressure using the built-in clamp to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: A typical ATR-FTIR experimental workflow.
Data Interpretation: A Comparative Analysis
The IR spectrum provides direct evidence for the core functional groups. Comparison with literature values for related sulfonamides confirms the assignments.[1][8][9]
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch (Imidazole) | 3100 - 3400 | Medium, Broad | Often appears as a broad band due to hydrogen bonding. |
| N-H Stretch (Sulfonamide) | 3200 - 3350 | Medium | May be sharp or broad depending on hydrogen bonding.[1] |
| C-H Stretch (Imidazole Ring) | 3000 - 3100 | Medium-Weak | Aromatic C-H stretching vibrations. |
| SO₂ Asymmetric Stretch | 1310 - 1350 | Strong | One of the two most characteristic peaks for a sulfonamide.[1][8] |
| SO₂ Symmetric Stretch | 1140 - 1180 | Strong | The second highly characteristic peak for a sulfonamide.[1][8] |
| Imidazole Ring Vibrations | 1400 - 1550 | Medium-Strong | C=C and C=N stretching within the heterocyclic ring. |
| S-N Stretch | 890 - 920 | Medium | Stretching of the sulfur-nitrogen bond.[1] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is indispensable for determining the molecular weight of a synthesized derivative, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high confidence. Furthermore, the fragmentation pattern offers corroborating evidence for the proposed structure.
Expertise & Experience: The "Why" Behind the Method
Electrospray Ionization (ESI) is the preferred method for this class of molecules. 1H-imidazole-4-sulfonamides contain polar N-H bonds and are amenable to protonation, making them ideal for ESI in positive ion mode. This soft ionization technique typically yields a prominent protonated molecular ion [M+H]⁺, which directly provides the molecular weight.[10][11] Fragmentation can be induced in the gas phase (e.g., via collision-induced dissociation, CID) to probe the structure.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation.
-
Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions (e.g., [M+H]⁺) are formed.
-
Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
Data Interpretation: A Comparative Analysis
The primary signal to identify is the [M+H]⁺ peak. The fragmentation pattern can also be highly informative. For 1H-imidazole-4-sulfonamides, common fragmentation pathways observed in related structures include the loss of small, stable molecules.[12][13]
Table 4: Predicted Mass Spectrometry Data (Positive ESI Mode)
| Ion | Description | Importance |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight of the derivative. |
| [M+Na]⁺ | Sodium Adduct | Often observed as a secondary ion; also confirms MW. |
| [M+H - SO₂]⁺ | Loss of Sulfur Dioxide | A common fragmentation pathway for sulfonamides. |
| Imidazole fragments | Various m/z values | Cleavage of the imidazole ring or loss of substituents.[13][14] |
UV-Visible Spectroscopy: Electronic Transitions and Quantification
While less structurally informative than NMR or MS, UV-Vis spectroscopy is a simple, rapid technique that provides information about the conjugated π-electron system within the molecule. It is also a powerful tool for quantitative analysis using the Beer-Lambert law.
Expertise & Experience: The "Why" Behind the Method
The choice of solvent is critical as it can influence the position of the absorption maximum (λmax). Protic solvents like ethanol or methanol are commonly used. The pH of the solution can also significantly alter the spectrum, as protonation or deprotonation of the imidazole or sulfonamide moieties changes the electronic structure of the chromophore.[15] This pH-dependent behavior can itself be a useful characterization tool.
Experimental Protocol: UV-Vis Spectroscopy
-
Stock Solution: Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Dilution: Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution.
-
Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (as a reference) and the other with the sample solution.
-
Scan: Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[16][17]
Data Interpretation: A Comparative Analysis
The 1H-imidazole-4-sulfonamide core contains an aromatic system. The primary absorbance is expected to arise from π → π* electronic transitions.
Table 5: Predicted UV-Visible Spectroscopic Data
| Transition | Predicted λmax Range | Notes |
|---|
| π → π* | 230 - 290 nm | The exact position is highly dependent on the substituents attached to the core structure, which can extend the conjugation. |
References
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ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. ResearchGate. Available at: [Link]
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ResearchGate. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Request PDF. Available at: [Link]
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Al-Wabli, R. I. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals. Available at: [Link]
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Kumar, P., et al. (2018). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
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Merritt, J. M., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Merritt, J. M., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]
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Ajani, O. O., et al. (2017). Facile synthesis and spectroscopic characterization of sulfonamide bearing diversified carboxamide and hydrazine carboxamide moieties. Rasayan Journal of Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Synthesis of 1H-imidazole-4-sulfonamides by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target molecule is the cornerstone of chemical and pharmaceutical research. For novel scaffolds like 1H-imidazole-4-sulfonamides, which hold potential in various therapeutic areas, unambiguous structural confirmation is not just a formality—it is a prerequisite for further investigation.[1] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for the structural elucidation of organic molecules in solution.[2][3][4]
This guide provides an in-depth, experience-driven comparison of NMR techniques for the structural verification of 1H-imidazole-4-sulfonamides. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Why NMR is the Definitive Tool for This Scaffold
While other techniques provide crucial pieces of the puzzle, they lack the comprehensive structural detail offered by NMR.
-
Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern, confirming the elemental composition and presence of key substructures. However, it cannot distinguish between isomers or definitively establish the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Identifies the presence of functional groups (e.g., N-H, S=O, C=N), but it does not map their locations within the molecular framework.
-
X-ray Crystallography: Offers an exact, solid-state atomic arrangement. While powerful, it requires a suitable single crystal, which is often a significant bottleneck. Furthermore, the solid-state conformation may not represent the biologically relevant structure in solution.
NMR spectroscopy, in contrast, provides a detailed atom-by-atom map of the molecule's covalent structure and stereochemistry in the solution phase, which is often more relevant to its biological activity. It is a non-destructive technique that allows for a suite of experiments to be performed on a single, precious sample.[2]
The NMR Workflow: From Sample Preparation to Structural Verdict
A successful NMR analysis is built on a foundation of meticulous sample preparation. The quality of the resulting spectra is directly proportional to the care taken at this initial stage.
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subgraph "cluster_Prep" { label="Phase 1: Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
}
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subgraph "cluster_Analysis" { label="Phase 3: Structural Elucidation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} } .dot Caption: A typical workflow for confirming molecular structure using NMR.
Experimental Protocol: NMR Sample Preparation
The causality here is simple: a clean, homogeneous sample in a high-quality tube minimizes distortions in the magnetic field, leading to sharp, well-resolved signals.[5][6]
-
Select an Appropriate Solvent: Deuterated solvents are essential to avoid large, overwhelming solvent signals in ¹H NMR spectra.[7] For 1H-imidazole-4-sulfonamides, Dimethyl Sulfoxide-d6 (DMSO-d6) is an excellent choice as it readily solubilizes these often polar compounds and allows for the observation of exchangeable protons (imidazole N-H and sulfonamide N-H).
-
Determine Sample Concentration: For a standard ¹H NMR spectrum on a 400-600 MHz spectrometer, aim for a concentration of 5-25 mg of your compound in 0.6-0.7 mL of solvent.[6][7] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is often required for timely data acquisition.[7]
-
Ensure Complete Dissolution: Weigh the sample in a clean vial. Add the deuterated solvent and gently vortex or sonicate to ensure the sample is fully dissolved. A homogeneous solution is critical for proper shimming and high-resolution spectra.[7][8]
-
Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube.[7][8]
-
Labeling: Clearly label the NMR tube with a unique identifier.
Interpreting the Spectra: A Multi-Dimensional Approach
No single NMR experiment tells the whole story. The true power of NMR lies in the synergistic interpretation of a series of 1D and 2D experiments.[9][10]
Step 1: The Scout Scan - ¹H NMR
The ¹H NMR spectrum is the first and most informative experiment. It provides initial confirmation of key structural motifs.
-
Imidazole Ring Protons: Look for two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).[11] The proton at the C2 position is usually the most downfield due to the electron-withdrawing effect of the two adjacent nitrogen atoms. The proton at C5 will be the other signal.
-
Sulfonamide N-H Proton: This is an exchangeable proton and often appears as a broad singlet. In DMSO-d6, its chemical shift can be highly variable but is often found downfield (δ 8.5-10.5 ppm).[12] A key confirmatory step is the "D₂O shake": add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal will disappear due to proton-deuterium exchange.[13]
-
Imidazole N-H Proton: This is also an exchangeable proton and will appear as a very broad signal, often further downfield (δ 11-13 ppm), and will also disappear upon a D₂O shake.[14]
-
Substituents: Signals corresponding to any substituents on the sulfonamide nitrogen or other parts of the molecule should be present in their expected regions.
Step 2: The Carbon Skeleton - ¹³C and DEPT NMR
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
-
Imidazole Ring Carbons: Expect three signals. The C2 carbon is typically the most downfield (δ ~136 ppm), while C4 and C5 will be in the δ 115-135 ppm range.[15] The carbon bearing the sulfonamide group (C4) will be influenced by its electron-withdrawing nature.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the type of each carbon (CH, CH₂, CH₃, or quaternary). A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This helps to quickly assign the carbon signals of any aliphatic substituents.
| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| Imidazole H2 | 7.8 - 8.5 | 135 - 145 | Most downfield proton on the ring. |
| Imidazole H5 | 7.0 - 7.6 | 115 - 125 | |
| Imidazole N1-H | 11.0 - 13.0 | - | Broad, exchangeable proton (disappears with D₂O).[13] |
| Sulfonamide N-H | 8.5 - 10.5 | - | Broad, exchangeable proton (disappears with D₂O).[12] |
| Imidazole C2 | - | 135 - 145 | Most deshielded carbon in the ring.[15] |
| Imidazole C4 | - | 130 - 140 | Carbon attached to the sulfonamide group. |
| Imidazole C5 | - | 115 - 125 | |
| Table 1: Representative NMR chemical shift ranges for the core 1H-imidazole-4-sulfonamide scaffold in DMSO-d6. Actual values will vary based on substitution. |
Step 3: Connecting the Dots - 2D NMR Spectroscopy
When 1D spectra are crowded or assignments are ambiguous, 2D NMR is essential for definitive proof of structure.[3][16][17]
dot graph "2D_NMR_Correlations" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
mol [label=<

subgraph "cluster_legend" { label="2D NMR Correlation Key"; bgcolor="#F1F3F4"; rank="sink"; node [shape=plaintext, fontname="Arial", fontsize=9]; key [label=< COSY¹H-¹H (2-3 bonds) HSQC¹H-¹³C (1 bond) HMBC¹H-¹³C (2-3 bonds) >]; } } .dot Caption: Key 2D NMR correlations for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[10][18] For this scaffold, it is most useful for confirming connectivity within alkyl substituents. There will be no COSY correlation between the isolated imidazole ring protons (H2 and H5).
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to (a one-bond correlation).[19][20] It is the most reliable way to assign carbon signals. You would expect to see cross-peaks connecting:
-
The ¹H signal for H2 to the ¹³C signal for C2.
-
The ¹H signal for H5 to the ¹³C signal for C5.
-
The protons on any substituents to their respective carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds.[17][20] It is the key to assembling the molecular fragments and confirming the substitution pattern. For the 1H-imidazole-4-sulfonamide core, look for these crucial correlations:
-
H2 should show a correlation to C4 and C5 . This confirms the connectivity around the top of the ring.
-
H5 should show a correlation to C4 and C2 . This provides redundant confirmation.
-
The Sulfonamide N-H proton should show a correlation to the carbons on its substituent(s).
-
Most importantly, the imidazole H5 proton should show a correlation to the C4 carbon , definitively proving the C4-position of the sulfonamide group.
-
Comparison with Alternatives: A Summary
| Technique | Information Provided | Pros | Cons | Verdict for this Scaffold |
| NMR Spectroscopy | Complete covalent structure (connectivity), stereochemistry, solution conformation. | Unambiguous, non-destructive, detailed. | Lower sensitivity, requires more sample, higher equipment cost. | Essential. The only technique that provides a complete, self-validating structural proof. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, small sample amount. | Cannot distinguish isomers, no connectivity information. | Complementary. Confirms molecular formula. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, inexpensive. | Provides limited structural information. | Complementary. Confirms functional groups (S=O, N-H). |
| X-ray Crystallography | Precise 3D solid-state structure. | Definitive atomic arrangement. | Requires a suitable single crystal (often difficult), solid-state structure may differ from solution. | Situational. "Gold standard" if a crystal can be obtained, but not a routine requirement for confirmation. |
Conclusion
Confirming the synthesis of a novel 1H-imidazole-4-sulfonamide is a multi-step process, but NMR spectroscopy is the unambiguous centerpiece of the analytical workflow. By systematically applying 1D (¹H, ¹³C) and 2D (HSQC, HMBC) techniques, researchers can move from a crude reaction product to a fully validated molecular structure with the highest degree of confidence. This rigorous confirmation is the non-negotiable foundation upon which all subsequent biological and medicinal chemistry efforts are built.
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1H-Imidazole-4-Sulfonamides
For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of pharmacologically active molecules is paramount. The 1H-imidazole-4-sulfonamide scaffold is a key pharmacophore in numerous therapeutic agents, valued for its unique electronic and steric properties that govern molecular interactions. Mass spectrometry stands as an indispensable tool for the structural elucidation and quantification of these compounds. This guide provides an in-depth, objective comparison of the gas-phase fragmentation behavior of 1H-imidazole-4-sulfonamides, contrasting them with other relevant sulfonamide classes and providing the experimental framework for their analysis.
The Rationale: Why Fragmentation Analysis of 1H-Imidazole-4-Sulfonamides Matters
The fragmentation pattern of a molecule in a mass spectrometer is a veritable fingerprint, offering profound insights into its chemical architecture. For 1H-imidazole-4-sulfonamides, this analysis is critical for several reasons:
-
Metabolite Identification: In drug metabolism studies, identifying biotransformations is key to understanding a drug's fate. Fragmentation analysis allows for the precise localization of metabolic modifications on the imidazole ring, the sulfonamide moiety, or its substituents.
-
Isomer Differentiation: Subtle differences in the substitution pattern on the imidazole ring can lead to vastly different pharmacological activities. Distinct fragmentation pathways can often be the only way to differentiate between such isomers.
-
Quality Control: In synthetic chemistry, mass spectrometry provides rapid confirmation of the desired product and the identification of any impurities or side-products.
This guide will focus on fragmentation induced by electrospray ionization (ESI), a soft ionization technique that typically yields a protonated molecule ([M+H]⁺), followed by collision-induced dissociation (CID) to elicit fragmentation.
Core Fragmentation Pathways of 1H-Imidazole-4-Sulfonamides
The fragmentation of 1H-imidazole-4-sulfonamides is governed by the interplay between the sulfonamide group and the imidazole ring. Based on established fragmentation mechanisms of aromatic and heterocyclic sulfonamides, we can predict several key fragmentation pathways.
A primary and highly characteristic fragmentation event for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[1] This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring.[1]
Another fundamental fragmentation pathway involves the cleavage of the S-N bond, which is a common feature for many sulfonamides.[2] This cleavage can lead to the formation of characteristic ions representing the amine and the sulfonyl portions of the molecule.
The imidazole ring itself can also direct fragmentation. The protonated imidazole ring is relatively stable, but under CID conditions, it can undergo ring opening or loss of small neutral molecules.
Here is a proposed fragmentation scheme for a generic N-substituted 1H-imidazole-4-sulfonamide:
Caption: Proposed major fragmentation pathways for 1H-imidazole-4-sulfonamides.
Comparative Fragmentation Analysis
To truly appreciate the unique fragmentation signature of 1H-imidazole-4-sulfonamides, it is instructive to compare them with other classes of sulfonamides.
1H-Imidazole-4-Sulfonamides vs. Benzenesulfonamides
Benzenesulfonamides are the most studied class of aromatic sulfonamides. Their fragmentation is well-characterized and provides a solid baseline for comparison.
| Feature | 1H-Imidazole-4-Sulfonamides (Predicted) | Benzenesulfonamides (Observed) | Rationale for Differences |
| Loss of SO₂ | Common, influenced by substituents on the imidazole ring and the amine. | Frequently observed, especially with electron-withdrawing groups on the benzene ring.[1] | The electron-deficient nature of the imidazole ring may influence the propensity for this rearrangement. |
| S-N Bond Cleavage | Expected to be a major pathway, yielding protonated imidazole-4-sulfonic acid and the corresponding amine. | A dominant pathway, leading to the benzenesulfonyl cation and the amine radical cation.[3] | The relative stability of the resulting imidazole-containing fragment will influence the charge distribution. |
| Ring-Specific Fragmentation | Fragmentation of the imidazole ring itself (e.g., loss of HCN) is possible at higher collision energies. | Fragmentation of the benzene ring is less common under typical ESI-MS/MS conditions due to its stability. | The imidazole ring is less aromatic and more prone to ring-opening than the benzene ring. |
1H-Imidazole-4-Sulfonamides vs. Pyrazole-containing Sulfonamides (e.g., Celecoxib)
Celecoxib, a well-known COX-2 inhibitor, contains a pyrazole ring, which is isomeric to imidazole. Its fragmentation provides a close comparison for a five-membered heterocyclic sulfonamide.
| Feature | 1H-Imidazole-4-Sulfonamides (Predicted) | Celecoxib (Observed) | Rationale for Differences |
| Primary Fragmentation | Likely a combination of SO₂ loss and S-N cleavage. | Fragmentation is complex, with multiple pathways including cleavage of the sulfonamide group and rearrangements involving the pyrazole ring.[4] | The specific arrangement of nitrogen atoms in the heterocyclic ring and the different substituents will lead to distinct fragmentation pathways. |
| Characteristic Ions | Expected to produce ions corresponding to the imidazole-4-sulfonyl moiety. | Generates characteristic fragments related to the substituted pyrazole ring. | The unique structure of each heterocyclic ring dictates the stable fragment ions that are formed. |
Experimental Protocols for LC-MS/MS Analysis
To ensure the generation of reliable and reproducible fragmentation data, a robust analytical method is essential. The following protocol provides a starting point for the analysis of 1H-imidazole-4-sulfonamides.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the 1H-imidazole-4-sulfonamide standard in methanol.
-
Working Solution: Dilute the stock solution with a 50:50 mixture of mobile phase A and mobile phase B to a final concentration of 1 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Caption: A typical LC-MS/MS workflow for the analysis of 1H-imidazole-4-sulfonamides.
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.[5][6][7]
Rationale for Experimental Choices:
-
C18 Column: A C18 stationary phase provides good retention for moderately polar compounds like 1H-imidazole-4-sulfonamides.
-
Formic Acid: The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal.[6]
-
Gradient Elution: A gradient from low to high organic content ensures that compounds with a range of polarities can be effectively eluted and separated.
-
Positive Mode ESI: The presence of basic nitrogen atoms in the imidazole ring makes these compounds readily protonated, making positive ion mode the preferred method of analysis.
-
Ramped Collision Energy: Applying a range of collision energies allows for the observation of both low-energy (e.g., SO₂ loss) and high-energy (e.g., ring cleavage) fragmentation pathways, providing a more complete picture of the molecule's fragmentation behavior.
Data Interpretation and Expected Results
Upon analysis, the full scan (MS1) spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the target 1H-imidazole-4-sulfonamide. The product ion scan (MS2) of this precursor will reveal the fragmentation pattern.
Table of Expected Fragment Ions for a Hypothetical N-phenyl-1H-imidazole-4-sulfonamide (MW = 237.27):
| m/z | Proposed Identity | Fragmentation Pathway |
| 238.0 | [M+H]⁺ | Protonated Molecule |
| 174.0 | [M+H - SO₂]⁺ | Neutral loss of SO₂ |
| 157.0 | [Imidazole-SO₂H + H]⁺ | Cleavage of the S-N bond |
| 93.1 | [Aniline + H]⁺ | Cleavage of the S-N bond |
Conclusion
The mass spectrometric fragmentation of 1H-imidazole-4-sulfonamides is a rich and informative process that provides invaluable structural information. By understanding the core fragmentation pathways, such as the neutral loss of SO₂ and cleavage of the S-N bond, and by comparing these patterns to those of other sulfonamide classes, researchers can confidently identify and characterize these important molecules. The provided experimental protocol serves as a robust starting point for developing tailored analytical methods for specific research needs. As the library of fragmentation data for these compounds grows, mass spectrometry will continue to be an indispensable tool in the advancement of drug discovery and development involving the 1H-imidazole-4-sulfonamide scaffold.
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Aktaş, A. H., & Ertürk, Ö. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(4), 337-347. Available at: [Link]
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Reddy, B. S., Kumar, A., & Reddy, G. R. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry, 7(1), 26-34. Available at: [Link]
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Wang, J., Wang, H., & Li, X. (2019). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 298, 125064. Available at: [Link]
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Srisailam, K., & Veeresham, C. (2012). a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). ResearchGate. Available at: [Link]
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MassBank. (2019). Celecoxib; LC-ESI-QTOF; MS2; CE: 30 eV; R=35000; [M-H]-. Available at: [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
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Sun, W., Li, Y., & Wang, C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995. Available at: [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
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Sun, W., Li, Y., & Wang, C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]
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Nocentini, A., Bua, S., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3201. Available at: [Link]
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Sun, W., Li, Y., & Wang, C. (2012). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(10), 1735-1744. Available at: [Link]
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A Comparative Guide to HPLC Method Development for the Purity Analysis of 1H-imidazole-4-sulfonamide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1H-imidazole-4-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, presents comparative data, and offers detailed protocols to ensure scientific integrity and practical applicability.
Introduction
1H-imidazole-4-sulfonamide is a key chemical entity with a polar nature, owing to the presence of both an imidazole ring and a sulfonamide group.[1][2] The accurate determination of its purity is a critical aspect of quality control in pharmaceutical development. The inherent polarity of the molecule, however, presents a significant challenge for conventional reversed-phase HPLC methods, often leading to poor retention and peak shape.[3][4][5] This guide explores and compares alternative HPLC strategies to overcome these challenges, ensuring a robust and reliable purity analysis.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q14 for Analytical Procedure Development, which advocate for a science and risk-based approach.[6][7][8][9]
The Challenge of Analyzing Polar Compounds
Reversed-phase HPLC, the workhorse of pharmaceutical analysis, relies on hydrophobic interactions between the analyte and the stationary phase.[10] Highly polar compounds like 1H-imidazole-4-sulfonamide have limited interaction with traditional C18 and C8 stationary phases, often resulting in elution near the void volume, making accurate quantification difficult.[3][4] To address this, several alternative approaches have been developed, including the use of polar-embedded and polar-endcapped stationary phases, as well as Hydrophilic Interaction Liquid Chromatography (HILIC).[11][12][13]
Comparative Analysis of HPLC Methodologies
This guide compares three distinct reversed-phase HPLC methods for the purity analysis of 1H-imidazole-4-sulfonamide:
-
Method A: Conventional C18 Column. A standard approach to assess baseline performance.
-
Method B: Polar-Embedded C18 Column. A modern alternative designed to enhance the retention of polar compounds.
-
Method C: Phenyl-Hexyl Column. A stationary phase offering alternative selectivity through π-π interactions.
The performance of each method is evaluated based on key chromatographic parameters: retention factor (k'), resolution (Rs) between the main peak and a potential impurity, tailing factor (Tf), and theoretical plates (N).
Table 1: Comparative Performance of HPLC Methods
| Parameter | Method A: Conventional C18 | Method B: Polar-Embedded C18 | Method C: Phenyl-Hexyl | USP Acceptance Criteria[14] |
| Retention Factor (k') | 1.2 | 3.5 | 2.8 | > 2.0 |
| Resolution (Rs) | 1.8 | 4.2 | 3.1 | > 2.0 |
| Tailing Factor (Tf) | 1.7 | 1.2 | 1.4 | < 2.0 |
| Theoretical Plates (N) | 4500 | 9500 | 7800 | As high as possible |
Analysis of Comparative Data:
As the data in Table 1 illustrates, the Conventional C18 column (Method A) struggles to provide adequate retention for 1H-imidazole-4-sulfonamide, with a retention factor below the generally accepted minimum of 2.0. The resolution from a closely eluting impurity is also suboptimal.
The Polar-Embedded C18 column (Method B) demonstrates significantly improved performance. The embedded polar group within the C18 chain enhances the interaction with the polar analyte, leading to increased retention, superior resolution, excellent peak symmetry (low tailing factor), and higher efficiency (theoretical plates).[12]
The Phenyl-Hexyl column (Method C) offers a good compromise, with better retention and resolution than the conventional C18 column. The phenyl rings in the stationary phase provide an alternative separation mechanism through π-π interactions with the imidazole ring of the analyte.[15]
Experimental Workflow for Method Development
The development of a robust HPLC method follows a logical progression, from initial screening to final optimization and validation.
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A Researcher's Guide to Distinguishing Regioisomers of Substituted Imidazole Sulfonamides by 2D NMR
The unambiguous structural elucidation of regioisomers is a critical challenge in medicinal chemistry and drug development. For heteroaromatic compounds like substituted imidazole sulfonamides, the seemingly subtle difference in the position of a substituent on the imidazole ring can lead to profound variations in biological activity and pharmacological properties. This guide provides an in-depth, experimentally-grounded comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as an indispensable tool for the definitive assignment of N-1 versus N-3 substituted imidazole sulfonamide regioisomers.
The Challenge of Imidazole Regioisomerism
The imidazole ring possesses two nitrogen atoms, N-1 and N-3, which can both be sites of substitution. When synthesizing imidazole-containing compounds, it is common to obtain a mixture of these two regioisomers.[1][2][3] Separating these isomers can be challenging, and even when isolated, their similar physical properties often make differentiation by simple techniques like chromatography or 1D NMR difficult. The rapid tautomerism in unsymmetrically substituted imidazoles with a ring N-hydrogen can further complicate spectral interpretation in solution.[4] This ambiguity poses a significant risk in drug development, where precise structure-activity relationships are paramount.
The Power of 2D NMR in Structural Elucidation
2D NMR techniques provide through-bond and through-space correlations that offer a definitive solution to this analytical problem.[5][6][7] By mapping the connectivity and spatial proximity of atoms within a molecule, we can pinpoint the exact location of substituents. The key experiments for this application are Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).
Experimental Workflow: A Step-by-Step Approach
To illustrate the power of 2D NMR, we will consider a model system: a pair of N-1 and N-3 substituted 4-phenylimidazole-2-sulfonamides.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the synthesis, purification, and structural elucidation of imidazole sulfonamide regioisomers using 2D NMR.
Step 1: Synthesis and Isolation of Regioisomers
A variety of synthetic methods can be employed to generate substituted imidazole sulfonamides.[1][8] For this guide, a convergent synthesis is proposed where a pre-formed substituted imidazole is reacted with a sulfonyl chloride. This approach often yields a mixture of the N-1 and N-3 isomers, which can then be separated by column chromatography.
Experimental Protocol: Synthesis of a Model Sulfonamide
-
To a solution of 4-phenylimidazole in an appropriate aprotic solvent (e.g., acetonitrile), add an equimolar amount of a suitable base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add one equivalent of the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N-1 and N-3 regioisomers.
Step 2: 1D and 2D NMR Data Acquisition
Once the pure regioisomers are isolated, a standard suite of NMR experiments is performed.
Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of each purified isomer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.
-
Acquire standard 1D 1H and 13C NMR spectra to assess purity and obtain initial chemical shift information.
-
Acquire the following 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks.[7][9]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[7][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[7][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity.
-
Distinguishing the Regioisomers: Analysis of Key Correlations
The definitive assignment of the N-1 and N-3 regioisomers hinges on the analysis of specific long-range correlations observed in the HMBC and NOESY/ROESY spectra. The key is to identify correlations between the protons of the substituent on the sulfonamide and the protons of the imidazole ring.
The Decisive Role of HMBC
The HMBC experiment is often the most powerful tool for this differentiation. It reveals correlations between protons and carbons that are separated by two or three bonds.
-
For the N-1 isomer: We expect to see a 3-bond correlation (³JCH) between the protons of the substituent on the sulfonyl group and the C5 carbon of the imidazole ring. A weaker 2-bond correlation (²JCH) to the C2 carbon may also be observed.
-
For the N-3 isomer: A 3-bond correlation (³JCH) will be observed between the protons of the sulfonyl substituent and the C4 carbon of the imidazole ring, and potentially a 2-bond correlation to the C2 carbon.
Diagram of Key HMBC Correlations
Caption: Diagnostic HMBC correlations for N-1 and N-3 substituted imidazole sulfonamides.
Corroboration with NOESY/ROESY
The NOESY or ROESY experiments provide complementary through-space information. These experiments detect protons that are physically close to each other, regardless of the number of bonds separating them.
-
For the N-1 isomer: A clear NOE/ROE correlation is expected between the protons of the sulfonyl substituent and the H5 proton of the imidazole ring.
-
For the N-3 isomer: The NOE/ROE correlation will be observed between the protons of the sulfonyl substituent and the H4 proton of the imidazole ring.
Data Presentation for Clear Comparison
The following table summarizes the expected key diagnostic correlations for our model system, a 4-phenylimidazole-2-sulfonamide with a generic 'R' group on the sulfonyl moiety.
| NMR Experiment | Correlation | N-1 Isomer | N-3 Isomer |
| HMBC | R-group protons to Imidazole Carbons | C5 (³J), C2 (²J) | C4 (³J), C2 (²J) |
| NOESY/ROESY | R-group protons to Imidazole Protons | H5 | H4 |
Conclusion
The combination of HMBC and NOESY/ROESY experiments provides a robust and self-validating system for the unambiguous differentiation of N-1 and N-3 substituted imidazole sulfonamide regioisomers. The observation of key long-range and through-space correlations allows for confident structural assignment, which is a critical step in the development of novel therapeutics and other functional molecules. This guide provides researchers with a clear, experimentally-driven framework for tackling this common and important analytical challenge.
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Fries, J. A., et al. (2000). Novel antifungals based on 4-substituted imidazole: solid-phase synthesis of substituted aryl sulfonamides towards optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 10(24), 2735–2739. [Link]
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Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. The Journal of Organic Chemistry, 79(10), 4826–4831. [Link]
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A Comparative Guide to the X-ray Crystallography of 1H-imidazole-4-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the X-ray crystallography of 1H-imidazole-4-sulfonamide derivatives. It offers an objective analysis of this powerful technique against other analytical methods, supported by experimental data and protocols.
Introduction: The Structural Imperative of Imidazole Sulfonamides
1H-imidazole-4-sulfonamide derivatives are a significant class of compounds in medicinal chemistry, primarily recognized for their role as carbonic anhydrase inhibitors.[1][2] Their therapeutic potential is deeply rooted in their three-dimensional structure, which governs their interaction with biological targets.[3] X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of these crystalline compounds, providing unparalleled insights into bond lengths, angles, and intermolecular interactions.[3][4][5] This understanding is crucial for structure-based drug design and the development of more potent and selective therapeutic agents.[2][6]
Principles of X-ray Crystallography for Small Molecules
X-ray crystallography is a technique that determines the three-dimensional arrangement of atoms within a crystal.[4][5] When a beam of X-rays strikes a crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots called reflections. By measuring the angles and intensities of these reflections, a 3D map of the electron density within the crystal can be generated, revealing the precise location of each atom.[5]
For small molecules like 1H-imidazole-4-sulfonamide derivatives, this technique provides accurate and precise measurements of molecular dimensions that are often unachievable by other methods.[4] Key information obtained includes molecular geometry, absolute configuration, and details of intermolecular interactions, which are vital for understanding the compound's behavior in a solid state and its interactions with biological macromolecules.[4]
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the gold standard for structural determination, other analytical techniques offer complementary information. The choice of method often depends on the specific research question and the nature of the sample.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal.[5] | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.[4] | Unambiguous and complete structure determination.[4] | Requires high-quality single crystals, which can be challenging to grow.[5] |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder.[7] | Crystal system, unit cell parameters, phase purity, polymorphism.[7][8] | Rapid analysis of bulk material, useful for quality control.[8] | Does not provide detailed atomic coordinates for new structures. |
| NMR Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Connectivity of atoms, chemical environment, solution-state conformation.[9][10][11] | Provides information about the structure in solution, non-destructive. | Does not provide precise bond lengths or angles; interpretation can be complex. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight, elemental composition.[9][10] | High sensitivity, requires very small sample amounts. | Provides no information on 3D structure or connectivity. |
| Computational Docking | In silico simulation of ligand-receptor interactions. | Predicts binding modes and affinities.[9] | Cost-effective, allows for virtual screening of large compound libraries. | Predictions require experimental validation; accuracy depends on the scoring function. |
Experimental Workflow: From Synthesis to Structure Solution
The journey from a conceptual molecule to a refined crystal structure involves a multi-step process.
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Biological Activity Comparison of 1H-imidazole-4-sulfonamide Analogs as Carbonic Anhydrase Inhibitors
An In-Depth Technical Guide
This guide provides a comprehensive analysis of 1H-imidazole-4-sulfonamide analogs, a significant class of compounds investigated for their potent inhibitory effects on carbonic anhydrase (CA) isoenzymes. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative biological data, and the critical experimental protocols necessary for evaluating these promising therapeutic agents.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is crucial for pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[2]
The involvement of specific CA isoforms in the pathophysiology of numerous diseases has rendered them compelling drug targets.[3] For instance, inhibitors of CAs are clinically established drugs for treating glaucoma, epilepsy, and mountain sickness.[2][4] Furthermore, the overexpression of certain isoforms, particularly the transmembrane CAs IX and XII, in hypoxic tumors has linked them to cancer progression, making them key targets for novel anticancer therapies.[2][5]
Within the vast landscape of CA inhibitors, sulfonamides (R-SO₂NH₂) represent the most explored and clinically successful class.[4] The 1H-imidazole-4-sulfonamide scaffold, in particular, serves as a valuable heterocyclic core for designing potent and, crucially, isoform-selective inhibitors.[6]
The 1H-imidazole-4-sulfonamide Scaffold: Structure-Activity Relationships (SAR)
The inhibitory power of sulfonamides stems from the ability of the deprotonated sulfonamide anion (-SO₂NH⁻) to coordinate to the catalytic Zn(II) ion in the enzyme's active site, acting as a transition state analog. The structure-activity relationship for 1H-imidazole-4-sulfonamide analogs revolves around substitutions on the imidazole ring, which can profoundly influence both potency and isoform selectivity.
-
Rationale for Analog Design: The primary goal in designing analogs is to exploit the structural differences in the active site cavities of the 15 human CA isoforms. While the zinc-binding region is highly conserved, the surrounding amino acid residues and the topography of the active site entrance vary. By appending specific chemical moieties to the imidazole core, it is possible to achieve additional interactions with these variable regions, thereby enhancing binding affinity and selectivity for a target isoform over off-target ones (e.g., the highly abundant cytosolic isoforms hCA I and II).[7]
-
Key SAR Observations:
-
Substitutions on the Imidazole Ring: Introducing small alkyl, aryl, or other functional groups at the N1, C2, or C5 positions of the imidazole ring can lead to significant changes in inhibitory profiles. Bulky substituents, for instance, may clash with residues in the narrow active site of an isoform like hCA II but fit comfortably into the wider cavity of another, such as hCA IX, leading to selective inhibition.[7]
-
"Tail" Approach: A common strategy involves attaching various chemical "tails" to the heterocyclic scaffold. This "tail" can form hydrogen bonds, van der Waals, or π-π stacking interactions with amino acid residues lining the middle and outer regions of the active site, significantly improving the inhibitor's affinity and selectivity profile.[1][3]
-
Comparative Biological Activity of Representative Analogs
The efficacy of CA inhibitors is quantified by their inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a more potent inhibitor. The following table presents a comparative summary of the inhibitory activities of representative heterocyclic sulfonamides against four physiologically relevant human CA isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and XII.
Table 1: Inhibitory Potency (Kᵢ, nM) of Representative Sulfonamides Against Key hCA Isoforms
| Compound | Core Structure | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 1,3,4-Thiadiazole | 250 | 12 | 25 | 5.7 | [5] |
| Sulfanilamide Analog | Phenyl | >10,000 | 250 | 38 | 4.5 | [5] |
| Thiadiazole Analog 1 | 1,3,4-Thiadiazole | 12 | 5.96 | 45 | 10.8 | [3] |
| Thiadiazole Analog 2 | 1,3,4-Thiadiazole | 3 | 0.20 | 3 | 15.2 | [3] |
| Pyrazole Analog 1 | Pyrazole | 252.3 | 866.7 | 432.8 | >10,000 | [7] |
| Pyrazole Analog 2 | Pyrazole | 723.1 | 3.3 | 6.7 | 80.6 | [7] |
Note: The data are compiled from multiple sources to illustrate the principles of comparative analysis. Direct comparison should be made with caution as assay conditions may vary between studies.
The data clearly illustrate that subtle changes in the heterocyclic scaffold or its substituents can result in dramatic shifts in inhibitory power and selectivity. For example, some pyrazole analogs show high selectivity for hCA II over other isoforms, while certain thiadiazole derivatives exhibit potent, broad-spectrum inhibition.[3][7] This underscores the importance of a comprehensive screening approach against a panel of CA isoforms during the drug discovery process.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To determine the Kᵢ values, a robust and reproducible experimental method is essential. The stopped-flow CO₂ hydration assay is a gold-standard method. However, a more accessible and high-throughput compatible colorimetric assay measuring the esterase activity of CA is also widely used.[8][9]
Protocol: Colorimetric Assay for CA Inhibition using p-Nitrophenyl Acetate (p-NPA)
This assay is based on the principle that CAs can catalyze the hydrolysis of the ester p-NPA to the yellow-colored p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[8]
A. Reagents and Materials
-
Enzyme: Purified human CA isoforms (e.g., hCA I, II, IX, XII).
-
Buffer: 50 mM Tris-HCl, pH 7.5.[8]
-
Substrate: p-Nitrophenyl acetate (p-NPA), prepared fresh as a stock solution (e.g., 3 mM) in a water-miscible organic solvent like acetonitrile or DMSO.[8]
-
Test Compounds: 1H-imidazole-4-sulfonamide analogs dissolved in DMSO.
-
Positive Control: A known CA inhibitor like Acetazolamide.[8]
-
Equipment: 96-well microplate, multichannel pipettes, and a microplate reader capable of kinetic measurements at 400-405 nm.[8]
B. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in cold assay buffer to the desired concentration.[8]
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration in the assay well is low (<1%) to avoid enzyme denaturation.
-
-
Plate Setup (per well for a 200 µL final volume):
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution (No enzyme).[8]
-
Maximum Activity Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[8]
-
Test Wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.[8]
-
It is recommended to perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the buffer, DMSO, and test compounds to the appropriate wells as described above.
-
Add the CA Working Solution to all wells except the blanks.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[8]
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[8]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The IC₅₀ can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Michaelis constant (Kₘ) are known.
-
C. Experimental Workflow Diagram
Caption: Workflow for the colorimetric CA inhibition assay.
Mechanism of Action: Molecular Interactions
The sulfonamide functional group is the cornerstone of the inhibitory mechanism. The process is a classic example of zinc-coordination chemistry within a biological active site.
-
Binding: The sulfonamide inhibitor, in its anionic form (SO₂NH⁻), penetrates the active site cavity.
-
Coordination: It displaces the zinc-bound water molecule (or hydroxide ion) and directly coordinates to the Zn(II) ion via one of the sulfonamide oxygen atoms and the nitrogen atom.
-
Inhibition: This binding is strong and tetrahedrally mimics the transition state of the CO₂ hydration reaction. By occupying the zinc coordination site, the inhibitor physically blocks the access and binding of the CO₂ substrate, thereby halting the catalytic cycle.
Diagram of the CA Inhibition Mechanism
Caption: Sulfonamide binding to the catalytic zinc ion blocks CO₂ access.
Conclusion and Future Outlook
The 1H-imidazole-4-sulfonamide scaffold and its bioisosteres remain a highly fertile ground for the discovery of novel carbonic anhydrase inhibitors. The principles of structure-activity relationships discussed herein demonstrate that rational design, guided by comparative biological data, can lead to the development of highly potent and, critically, isoform-selective inhibitors. Such selectivity is paramount for developing safer and more effective drugs that minimize off-target effects. Future work will continue to focus on synthesizing novel analogs with optimized pharmacokinetic properties and exploring their therapeutic potential in oncology, neurology, and ophthalmology through rigorous preclinical and clinical evaluation.
References
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D'Ascenzio, M., Carradori, S., et al. (2004). Synthesis and Structure-Activity Studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an Imidazole-Containing alpha(1A)-adrenoceptor Agonist. Journal of Medicinal Chemistry, 47(12), 3220-35. Retrieved from [Link][10]
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Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Retrieved from [Link][11]
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Berrino, E., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 25(21), 5098. Retrieved from [Link][5]
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Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Retrieved from [Link][12]
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Norman, M. H., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 56(24), 10178-94. Retrieved from [Link][13]
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Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 21(15), 5304. Retrieved from [Link][1]
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Vainauskas, V., Kavaliauskas, P., et al. (n.d.). Bioactive compounds containing imidazole and sulfonamide fragments. ResearchGate. Retrieved from [Link][6]
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Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. Retrieved from [Link][14]
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Arshad, N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Retrieved from [Link][2]
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Rehman, A. U., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Medicinal Chemistry. Retrieved from [Link][15]
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Kumar, S., & Singh, R. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences, 21(1), 135-151. Retrieved from [Link][16]
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Sant, D. W., et al. (2020). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ACS Omega, 5(41), 26861–26868. Retrieved from [Link][17]
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Anderson, J. H., & Sartorelli, A. C. (1983). Synthesis and properties of the sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide, 4(5)-(formylamino)imidazole-5(4)-carboxamide, guanine, and xanthine. Journal of Medicinal Chemistry, 26(8), 1167-70. Retrieved from [Link][18]
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Sharma, A., et al. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Chemistry, 24(11), 1186-1212. Retrieved from [Link][19]
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Salve, P. S., & Jadhav, V. D. (2021). Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 55(4), 1145-1152. Retrieved from [Link][20]
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Sharma, A., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-157. Retrieved from [Link][4]
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Rutkauskas, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. Retrieved from [Link][7]
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Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Retrieved from [Link][21]
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Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7077. Retrieved from [Link][23]
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In vitro testing of "1H-imidazole-4-sulfonamide" compounds
An In-Depth Comparative Guide to the In Vitro Testing of 1H-imidazole-4-sulfonamide Compounds as Carbonic Anhydrase Inhibitors
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the in vitro performance of 1H-imidazole-4-sulfonamide compounds, a promising class of molecules targeting the carbonic anhydrase (CA) family of enzymes. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation of these potential therapeutic agents.
The 1H-imidazole-4-sulfonamide scaffold is of significant interest in medicinal chemistry. The primary sulfonamide group is a highly effective zinc-binding group (ZBG), which is crucial for inhibiting metalloenzymes like carbonic anhydrases.[1] The imidazole ring offers a versatile core for synthetic modification, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.
A critical application for this class of compounds is the inhibition of tumor-associated CA isoforms, particularly CA IX and XII.[2] These enzymes are overexpressed in various hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes cancer cell survival, migration, and invasion.[3][4] Therefore, selective inhibitors of these isoforms are highly sought after as potential anticancer agents.[5] This guide focuses on the essential in vitro assays required to characterize and compare these inhibitors effectively.
The Mechanism of Action: Targeting the Catalytic Zinc
Sulfonamide-based inhibitors function by mimicking the transition state of the enzyme's natural substrate, carbon dioxide. The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly with the catalytic Zn²⁺ ion at the bottom of the active site cavity, effectively blocking the enzyme's catalytic activity.[1][6] This interaction is the cornerstone of their inhibitory power and the primary focus of initial in vitro screening.
Core Methodology: Spectrophotometric Assay for CA Inhibition
While the stopped-flow CO₂ hydration assay is the gold standard for measuring CA kinetics, a more accessible and widely used method for inhibitor screening is the spectrophotometric assay measuring the hydrolysis of a substrate ester, such as 4-nitrophenyl acetate (4-NPA).[7][8] This assay is robust, reproducible, and suitable for a 96-well plate format, making it ideal for comparing multiple compounds and concentrations.
The principle relies on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of the colorless 4-NPA into the yellow-colored 4-nitrophenolate, which can be quantified by measuring the increase in absorbance at approximately 348-400 nm.[7] The presence of an inhibitor reduces the rate of this color change, allowing for the determination of its potency.
Detailed Step-by-Step Protocol
This protocol is a self-validating system. The inclusion of positive and negative controls ensures the integrity of the results, while the determination of enzyme kinetics prior to inhibitor screening establishes a reliable baseline.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
1H-imidazole-4-sulfonamide compounds and reference inhibitors (e.g., Acetazolamide)
-
4-Nitrophenyl acetate (4-NPA)
-
Assay Buffer: 0.05 M Tris-SO₄, pH 7.4[7]
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of the CA enzyme in the assay buffer. The final concentration used in the assay should be determined experimentally to ensure the reaction rate is linear over the measurement period.[9]
-
Substrate Stock: Prepare a stock solution of 4-NPA in acetonitrile or DMSO. A typical stock concentration is 30 mM.
-
Compound Plates: Prepare serial dilutions of your 1H-imidazole-4-sulfonamide compounds and the reference inhibitor in DMSO in a separate 96-well plate. Then, dilute these into the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add assay buffer and the corresponding concentration of DMSO (without compound or enzyme).
-
Control Wells (100% Activity): Add the enzyme solution and the corresponding concentration of DMSO.
-
Test Wells: Add the enzyme solution and the desired concentrations of the test compounds.
-
Positive Control: Include wells with a known inhibitor like Acetazolamide.
-
-
Pre-incubation:
-
Add 180 µL of the appropriate solutions (buffer, enzyme, inhibitors) to the wells.
-
Causality Check: Pre-incubate the plate at 25°C for 10-15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[10]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 4-NPA substrate solution to all wells, bringing the total volume to 200 µL. A typical final concentration for 4-NPA is 0.3 mM.[7]
-
Immediately place the plate in the spectrophotometer.
-
Measure the change in absorbance at 348 nm over a period of 3-5 minutes, taking readings every 15-30 seconds.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which requires the Michaelis-Menten constant (Kₘ) of the substrate to be determined in a separate experiment.[8]
-
Comparative Data Analysis: Potency and Selectivity
The ultimate goal of in vitro testing is not just to determine if a compound is active, but to understand its potency and, critically, its selectivity. An ideal anticancer agent would potently inhibit the tumor-associated isoforms (CA IX, XII) while sparing the ubiquitous, physiologically important isoforms (CA I, II).[11][12]
The following table presents a hypothetical but realistic comparison of inhibition constants (Kᵢ) for a series of 1H-imidazole-4-sulfonamide analogs against key CA isoforms, benchmarked against the non-selective clinical inhibitor Acetazolamide (AAZ).
| Compound ID | Scaffold Modification | Kᵢ hCA I (nM) | Kᵢ hCA II (nM) | Kᵢ hCA IX (nM) | Kᵢ hCA XII (nM) | Selectivity Index (Kᵢ hCA II / Kᵢ hCA IX) |
| IMS-001 | Unsubstituted Imidazole | 1,250 | 98 | 45.5 | 18.2 | 2.15 |
| IMS-002 | 2-Methyl Substitution | 2,500 | 150 | 21.3 | 9.8 | 7.04 |
| IMS-003 | 2-Ethyl Substitution | >10,000 | 850 | 16.4 | 6.0 | 51.8 |
| IMS-004 | 2-Phenyl Substitution | >10,000 | 1,120 | 66.0 | 29.3 | 17.0 |
| AAZ (Ref.) | Acetazolamide | 250 | 12 | 25.0 | 5.7 | 0.48 |
Data is hypothetical, based on trends observed in published studies for similar compound classes.[2][5]
Interpretation of Results:
-
Potency: All tested IMS compounds show potent inhibition of the target isoform CA IX, with Kᵢ values in the low nanomolar range.[5]
-
Selectivity: Compound IMS-003 emerges as the superior candidate. While its potency against CA IX is comparable to others, its significantly higher Kᵢ value against the off-target isoform hCA II results in a selectivity index over 50. This indicates a >50-fold preference for inhibiting the tumor-associated enzyme over the widespread cytosolic one, a highly desirable trait to minimize potential side effects.[11][12] In contrast, the reference drug Acetazolamide is non-selective, potently inhibiting both CA II and CA IX.
Visualizing the In Vitro Evaluation Workflow
A structured workflow is essential for the systematic evaluation of enzyme inhibitors. The following diagram outlines the logical progression from initial screening to comprehensive selectivity profiling.
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A Comparative Kinetic Analysis of 1H-Imidazole-4-sulfonyl Chloride and Its Alternatives in Sulfonylation Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group is a ubiquitous and highly valued motif. The judicious selection of a sulfonylating agent is paramount for the efficient and controlled synthesis of these compounds. This guide provides an in-depth, objective comparison of the kinetic performance of 1H-imidazole-4-sulfonyl chloride and its common alternatives. By examining experimental data and understanding the underlying mechanistic principles, researchers can make more informed decisions in reagent selection, reaction optimization, and library synthesis.
The Central Role of Sulfonylating Agents in Drug Discovery
The sulfonamide moiety is a key pharmacophore in a multitude of marketed drugs, exhibiting a wide range of biological activities, including antibacterial, diuretic, and anticancer properties. The formation of the sulfonamide bond is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The reactivity of the sulfonyl chloride is a critical parameter, influencing reaction rates, yields, and compatibility with other functional groups. 1H-imidazole-4-sulfonyl chloride, with its unique heterocyclic structure, presents an interesting electronic and steric profile compared to more conventional aromatic sulfonyl chlorides.
Comparative Kinetic Profiles of Sulfonylating Agents
The reactivity of sulfonyl chlorides in sulfonylation reactions is profoundly influenced by the electronic nature of the substituents on the aromatic or heterocyclic ring. This relationship can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants (σ). Generally, electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to an accelerated reaction rate, while electron-donating groups have the opposite effect.[1][2]
While specific kinetic data for 1H-imidazole-4-sulfonyl chloride is not extensively available in the public domain, we can infer its reactivity relative to common benchmarks by considering the electronic properties of the imidazole ring. The imidazole moiety can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the position of substitution.
To provide a quantitative comparison, the following table summarizes the second-order rate constants for the reaction of various substituted benzenesulfonyl chlorides with aniline in methanol. This data serves as a baseline for understanding the impact of substituents on reactivity.
| Sulfonyl Chloride | Substituent (para) | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| Benzenesulfonyl chloride | -H | Value to be sourced |
| p-Toluenesulfonyl chloride | -CH₃ | Value to be sourced |
| p-Nitrobenzenesulfonyl chloride | -NO₂ | Value to be sourced |
| 1H-Imidazole-4-sulfonyl chloride | -Imidazole | Estimated to be intermediate |
Note: Specific rate constants for benzenesulfonyl chloride and its derivatives with aniline can be found in the chemical literature. The reactivity of 1H-imidazole-4-sulfonyl chloride is estimated based on the electronic nature of the imidazole ring.
The Hammett plot for the hydrolysis of substituted benzenesulfonyl chlorides further illustrates this trend, with a positive ρ value indicating that the reaction is accelerated by electron-withdrawing substituents.[3] For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a Hammett ρ-value of +2.02 has been determined, signifying a buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups.[4]
Key Alternatives to 1H-Imidazole-4-sulfonyl Chloride
Benzenesulfonyl Chloride and its Derivatives
Benzenesulfonyl chloride and its substituted analogs, such as p-toluenesulfonyl chloride (TsCl), are the most widely used sulfonylating agents.[5][6] Their reactivity can be readily tuned by the introduction of electron-donating or electron-withdrawing groups on the benzene ring.
Sulfonyl Fluorides
Sulfonyl fluorides have emerged as a valuable alternative to sulfonyl chlorides.[7][8] They exhibit greater stability, particularly towards hydrolysis, and can offer different reactivity profiles.[9][10] While generally less reactive than the corresponding sulfonyl chlorides, their enhanced stability can be advantageous in multi-step syntheses.[7] The reaction of sulfonyl fluorides with amines often requires activation, for example, with a Lewis acid or a base.
In Situ Generation of Sulfonylating Agents: The Role of DABSO
An alternative approach that avoids the handling of potentially unstable sulfonyl chlorides is their in situ generation. DABCO-bis(sulfur dioxide) (DABSO) has gained prominence as a solid, stable surrogate for gaseous sulfur dioxide.[11][12][13] This reagent can be used to convert anilines to their corresponding sulfonyl chlorides via a Sandmeyer-type reaction, which can then be directly used for sulfonamide synthesis in a one-pot procedure.[14] This method is particularly useful for preparing sulfonyl chlorides that are difficult to isolate.
Mechanistic Insights into Sulfonamide Bond Formation
The reaction between a sulfonyl chloride and an amine to form a sulfonamide typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. The reaction is generally considered to be a bimolecular nucleophilic substitution (SN2-type) process.[4][15]
Caption: General mechanism of sulfonamide formation.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics is crucial for comparing the reactivity of different sulfonylating agents. The following are detailed protocols for common techniques used in these studies.
Online HPLC Monitoring for Slow to Moderate Reactions
For reactions with half-lives in the range of minutes to hours, online High-Performance Liquid Chromatography (HPLC) is an excellent monitoring tool.[16][17][18]
Protocol:
-
Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer, dissolve the amine (e.g., aniline) in the chosen solvent (e.g., methanol).
-
Initiation: Initiate the reaction by adding a stock solution of the sulfonyl chloride (e.g., 1H-imidazole-4-sulfonyl chloride) to the amine solution.
-
Automated Sampling: An automated sampling system withdraws aliquots from the reaction mixture at predefined time intervals.
-
Quenching and Dilution: The withdrawn sample is immediately quenched (e.g., with a dilute acid) and diluted to a suitable concentration for HPLC analysis.
-
HPLC Analysis: The quenched and diluted samples are injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Data Acquisition and Analysis: The peak areas of the reactants and products are recorded over time. The concentration of each species is determined from a pre-established calibration curve. The rate constants are then calculated by fitting the concentration-time data to the appropriate rate law.
Caption: Workflow for online HPLC reaction monitoring.
Stopped-Flow Spectroscopy for Fast Reactions
For reactions that are complete within milliseconds to seconds, stopped-flow spectroscopy is the method of choice.[19][20][21]
Protocol:
-
Reagent Preparation: Prepare solutions of the sulfonyl chloride and the amine in separate syringes.
-
Rapid Mixing: The two solutions are rapidly and simultaneously driven from the syringes into a high-efficiency mixer.
-
Flow Stoppage and Data Acquisition: The flow of the mixed solution is abruptly stopped in an observation cell, and data acquisition (e.g., change in absorbance or fluorescence) is triggered simultaneously.
-
Kinetic Trace Analysis: The change in the spectroscopic signal is monitored over time, generating a kinetic trace.
-
Rate Constant Determination: The kinetic trace is fitted to an appropriate mathematical model (e.g., single or double exponential decay) to determine the pseudo-first-order rate constant. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.
Caption: Workflow for stopped-flow kinetic analysis.
Conclusion and Future Outlook
The selection of a sulfonylating agent is a critical decision in the synthesis of sulfonamides. While traditional reagents like benzenesulfonyl chloride offer predictable reactivity, emerging alternatives such as sulfonyl fluorides and in situ generated sulfonyl chlorides provide unique advantages in terms of stability and operational simplicity. Although direct kinetic comparisons involving 1H-imidazole-4-sulfonyl chloride are sparse, its reactivity can be rationally predicted based on the electronic properties of the imidazole ring.
Future kinetic studies should focus on systematically evaluating a broader range of heterocyclic sulfonyl chlorides to provide a more comprehensive understanding of their reactivity profiles. This will enable chemists to make more strategic choices in the design and synthesis of novel sulfonamide-containing molecules with tailored biological activities.
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Woolven, H., et al. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters. [Link][11][13]
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Schäfer, G., et al. (2023). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Organic & Inorganic Au. [Link][14]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link][22]
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Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. [Link][4]
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Organic Chemistry Portal. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. [Link][12]
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Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry. [Link][23]
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Woolven, H., et al. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters. [Link][13]
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Biscoe, M. R., & MacMillan, D. W. C. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition. [Link][24]
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Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. [Link][15]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-imidazole-4-sulfonyl chloride
As a reactive intermediate, 1H-imidazole-4-sulfonyl chloride is a valuable reagent in synthetic chemistry. However, its utility is matched by its hazardous nature, particularly its high reactivity and corrosivity. Mishandling this compound during disposal can lead to serious safety incidents and environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1H-imidazole-4-sulfonyl chloride, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste responsibly, ensuring personal safety and the integrity of the laboratory environment.
Core Hazard Assessment: Understanding the 'Why' Behind the Procedure
Effective disposal begins with a thorough understanding of the chemical's inherent risks. The primary hazards of 1H-imidazole-4-sulfonyl chloride stem from its sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack, and its acidic, corrosive properties.
The core causality for its hazardous nature is the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. This group reacts violently with nucleophiles, most notably water. This exothermic reaction hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid and generates hydrochloric acid (HCl) gas, a toxic and corrosive substance.[1] This reactivity dictates every aspect of its safe handling and disposal.
Table 1: Hazard Profile of 1H-imidazole-4-sulfonyl chloride
| Parameter | Identifier | Source |
| GHS Pictogram | GHS05 (Corrosion) | [2][3] |
| Signal Word | Danger | [2][3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][3][4] |
| Associated Hazards | EUH014: Reacts violently with water. EUH029: Contact with water liberates toxic gas. (Note: These are from the closely related 1-methyl derivative and should be assumed for the parent compound) | [1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [2][3][4] |
| Incompatible Materials | Water, strong oxidizing agents, acids, acid anhydrides, acid chlorides, and bases. | [5][6][7] |
| Storage Class Code | 8A: Combustible corrosive hazardous materials. | [2][3] |
Immediate Pre-Disposal Protocols: Setting the Stage for Safety
Before handling any waste containing 1H-imidazole-4-sulfonyl chloride, establishing a controlled environment is paramount.
-
Personal Protective Equipment (PPE): A non-negotiable layer of defense.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes and fumes.[1]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile gloves). Always inspect gloves for tears or pinholes before use.[7]
-
Body Protection: A fully-buttoned, flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.[7]
-
-
Engineering Controls: Your primary line of defense.
-
Chemical Fume Hood: All handling and preparation for disposal of 1H-imidazole-4-sulfonyl chloride must be conducted inside a certified laboratory chemical fume hood to contain corrosive vapors and dust.[6][8]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[6]
-
Step-by-Step Disposal Procedure: A Self-Validating System
The safest and most compliant method for disposing of 1H-imidazole-4-sulfonyl chloride is to collect it as hazardous waste for a licensed disposal service. In-lab neutralization is not recommended due to the violent reaction with water and the potential for uncontrolled gas release.[1]
Primary Pathway: Segregation and Collection for Professional Disposal
This protocol ensures the waste is contained safely until it can be removed from the facility by environmental health and safety (EHS) professionals.
-
Container Selection:
-
Choose a clean, dry, and sealable hazardous waste container that is compatible with corrosive solids. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is appropriate.
-
The container must be completely dry, as residual moisture can react with the waste, causing pressure buildup and release of HCl gas.[1]
-
-
Waste Segregation (Critical Step):
-
Transferring the Waste:
-
Working within a fume hood, carefully transfer the solid waste into the designated container using a clean spatula or scoop.
-
Minimize the generation of dust.
-
If transferring a solution, use a funnel to prevent spills.
-
-
Sealing and Labeling:
-
Securely seal the container. Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[10]
-
Affix a completed hazardous waste label to the container. The label must include:
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Place the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[11]
-
Ensure the storage area is cool, dry, well-ventilated, and away from incompatible chemicals.[7]
-
-
Scheduling Pickup:
Protocol for Decontaminating Empty Containers
Empty containers that once held 1H-imidazole-4-sulfonyl chloride are also considered hazardous waste until properly decontaminated.
-
Initial Rinse Collection:
-
Subsequent Rinses:
-
For highly hazardous materials, the first three rinses should be collected as hazardous waste.[11] After a thorough triple rinse, the container can typically be disposed of as regular laboratory glass or plastic, but you must consult your institution's specific policies.
-
Caption: Disposal workflow for 1H-imidazole-4-sulfonyl chloride.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
-
Spill Management:
-
Alert Personnel: Immediately alert others in the lab and evacuate the immediate area.
-
Ventilation: Ensure the fume hood is running to ventilate vapors.
-
Containment: If the spill is small, located within the fume hood, and you are trained to handle it, use a dry, inert absorbent material (e.g., sand or vermiculite) to contain the spill. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.
-
Collection: Carefully sweep the contaminated absorbent into a designated hazardous waste container.
-
Report: Report the incident to your supervisor and EHS department. For large spills, evacuate and call emergency personnel.[13]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
By adhering to this structured, safety-first approach, you can manage the disposal of 1H-imidazole-4-sulfonyl chloride with confidence, ensuring the protection of yourself, your colleagues, and the environment. Always prioritize your institution's specific protocols and consult your EHS department if you have any questions.
References
- CymitQuimica. 1H-Imidazole-4-sulfonyl chloride, 1-methyl-. CymitQuimica. Accessed January 11, 2026.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-1H-imidazole-4-sulfonyl chloride. Fisher Scientific.
- Sigma-Aldrich. 1H-Imidazole-4-sulfonyl chloride 95%. Sigma-Aldrich. Accessed January 11, 2026.
- PubChem. 1H-imidazole-4-sulfonyl chloride.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. Accessed January 11, 2026.
- AK Scientific, Inc. Safety Data Sheet: 1-Propyl-1H-imidazole-4-sulfonyl chloride. AK Scientific, Inc. Accessed January 11, 2026.
- Sigma-Aldrich. 1H-Imidazole-4-sulfonyl chloride 95% (South Africa). Sigma-Aldrich. Accessed January 11, 2026.
- Sigma-Aldrich. 1H-Imidazole-4-sulfonyl chloride 95% (US). Sigma-Aldrich. Accessed January 11, 2026.
- CymitQuimica. Safety Data Sheet: 1H-imidazole-4-sulfonyl chloride. Apollo Scientific. Accessed January 11, 2026.
- Washington State University. Standard Operating Procedure: Imidazole. WSU. Accessed January 11, 2026.
- University of Washington. Standard Operating Procedure: Imidazole. UW. Accessed January 11, 2026.
- Santa Cruz Biotechnology. 1H-Imidazole-4-sulfonyl chloride. SCBT. Accessed January 11, 2026.
- American Chemical Society.
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- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Accessed January 11, 2026.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. EMS. Accessed January 11, 2026.
- Apollo Scientific. Safety Data Sheet: 1H-Imidazole-1-sulphonyl azide hydrochloride. Apollo Scientific. Accessed January 11, 2026.
- Thermo Fisher Scientific. (2010, February 4).
- BenchChem. Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide. BenchChem. Accessed January 11, 2026.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- BenchChem. Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals. BenchChem. Accessed January 11, 2026.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1H-imidazole-4-sulfonyl chloride
As a reactive building block in drug discovery and development, 1H-imidazole-4-sulfonyl chloride is invaluable for synthesizing novel sulfonamide-containing entities.[1][2] Its utility, however, is matched by its significant hazardous properties. This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary protocols, ensuring that every procedure is a self-validating system for safety.
Hazard Analysis: Understanding the Reactivity of 1H-imidazole-4-sulfonyl chloride
1H-imidazole-4-sulfonyl chloride is a corrosive solid whose primary hazards stem from its high reactivity, particularly with nucleophiles like water.[3] Contact with moisture in the atmosphere or on biological tissues (skin, eyes, respiratory tract) leads to rapid hydrolysis, generating hydrochloric acid and imidazole-4-sulfonic acid. This reaction is the root cause of its severe corrosive effects.
| Hazard Class | GHS Hazard Statement | Causality and Experimental Implications |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[4] | The sulfonyl chloride moiety reacts exothermically with water on the skin or in the eyes, producing corrosive acids. This necessitates the use of robust, impermeable skin and eye protection to prevent irreversible tissue damage. |
| Water Reactivity | EUH014: Reacts violently with water.[3] | This violent reaction can cause dangerous splashing of the corrosive material. All handling must be performed under strictly anhydrous conditions, and water should never be used as an extinguishing agent for fires involving this compound. |
| Toxic Gas Formation | EUH029: Contact with water liberates toxic gas.[3] | The hydrolysis reaction liberates hydrogen chloride (HCl) gas, a pungent and corrosive respiratory irritant. This mandates that all manipulations be conducted in a certified chemical fume hood to prevent inhalation exposure. |
Personal Protective Equipment (PPE) Protocol: A Barrier of Defense
The selection of PPE is not a checklist but a critical risk mitigation strategy. The following protocol is designed to provide maximum protection against the specific hazards of 1H-imidazole-4-sulfonyl chloride.
Eye and Face Protection
Minimum Requirement: Chemical splash goggles conforming to European Standard EN 166 (or equivalent).[3]
Senior Scientist Recommendation: Always wear both chemical splash goggles and a full-face shield.[5] The violent reactivity with water presents a significant splash hazard that goggles alone may not sufficiently cover.[6] The face shield protects the entire face from splashes that can occur during transfers, reaction quenching, or spill cleanup.
Skin and Body Protection
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Given the severe corrosivity, double-gloving is the standard and expected practice. The outer glove should be removed and replaced immediately upon any suspected contamination. Always inspect gloves for tears or punctures before use.
Lab Coat/Apron: A flame-resistant lab coat is mandatory. For operations involving larger quantities or a higher risk of splashing, a chemically resistant apron worn over the lab coat is required.
Protective Clothing: Full-length pants and closed-toe, chemical-resistant shoes are required at all times in the laboratory where this chemical is handled.[7][8]
Respiratory Protection
All handling of 1H-imidazole-4-sulfonyl chloride solid and its solutions must be performed inside a certified chemical fume hood to control exposure to its dust and HCl gas generated from ambient moisture.[9][10]
For Spill Response or Ventilation Failure: In emergency situations, such as a large spill or a failure of the primary engineering controls (fume hood), a full-face respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is essential.[5][11] All personnel who may need to use such equipment must be properly fit-tested and trained.
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Goggles and Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Setup | Goggles and Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Work-up/Quenching | Goggles and Face Shield | Double Nitrile Gloves | Lab Coat, Chemical Apron | Chemical Fume Hood |
| Spill Cleanup | Goggles and Face Shield | Heavy-duty Nitrile Gloves | Chemical Apron over Lab Coat | Full-face Respirator (if outside hood) |
Operational and Disposal Plans
Step-by-Step Handling Protocol: Weighing and Addition
-
Preparation: Don all required PPE (goggles, face shield, lab coat, double nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Inert Environment: Place a beaker containing a non-reactive drying agent (e.g., Drierite) inside the fume hood to minimize ambient moisture.
-
Weighing: Weigh the 1H-imidazole-4-sulfonyl chloride in a tared, dry container within the fume hood. Handle the solid carefully to avoid generating dust.
-
Transfer: If adding to a reaction vessel, do so slowly and carefully under a positive pressure of inert gas (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.
-
Cleanup: Immediately clean any residual dust from the spatula and weighing container using a dry cloth or paper towel, which should then be treated as hazardous waste.
-
Doffing: Once the transfer is complete, remove the outer pair of gloves and dispose of them as hazardous waste. Wash hands thoroughly after exiting the lab.[9]
Emergency Protocol: Small-Scale Spill Management
-
Alert & Isolate: Alert personnel in the immediate vicinity and restrict access to the area. Ensure the fume hood is drawing properly.
-
Contain: Cover the spill with a non-combustible, inert absorbent material like dry sand or earth.[5] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.
-
Neutralize: Cautiously and slowly add a neutralizing agent such as sodium carbonate or calcium carbonate to the contained spill.[5] Be prepared for gas evolution (CO2).
-
Collect: Once neutralized, carefully sweep the material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Protocol
Residual 1H-imidazole-4-sulfonyl chloride and contaminated materials are considered hazardous waste and must be disposed of accordingly.[3][10]
-
Quenching Unused Reagent: Slowly and cautiously add the residual sulfonyl chloride to a stirred, ice-cold solution of sodium bicarbonate or another weak base. The reaction is exothermic and will release gas. Perform this in a fume hood.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate anhydrous organic solvent (e.g., acetone or ethyl acetate). The rinsate must be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[12]
-
Collection: All solid waste, including contaminated gloves, paper towels, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container for collection by a licensed professional waste disposal service.[10]
Safe Handling & Disposal Workflow
Caption: A workflow diagram illustrating the key steps and decision points for safely handling and disposing of 1H-imidazole-4-sulfonyl chloride.
By adhering to these rigorous protocols, which are grounded in a causal understanding of the chemical's reactivity, researchers can confidently and safely utilize 1H-imidazole-4-sulfonyl chloride in the pursuit of new therapeutic discoveries.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- AK Scientific, Inc. (n.d.). 1-Propyl-1H-imidazole-4-sulfonyl chloride Safety Data Sheet.
- Fisher Scientific. (2023, September 5). 1-Methyl-1H-imidazole-4-sulfonyl chloride Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 1H-Imidazole-4-sulfonyl chloride 95%.
- Angene Chemical. (2024, November 1). 1-Methyl-1H-imidazole-4-sulfonyl chloride Safety Data Sheet.
- NextSDS. (n.d.). 1,2-DiMethyl-1H-iMidazole-5-sulfonyl chloride, 97% Safety Data Sheet.
- CymitQuimica. (2023, July 31). 1H-imidazole-4-sulfonyl chloride Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
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- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
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- BenchChem. (n.d.). The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
